molecular formula C8H7ClO B1590390 3-Chloro-4-methylbenzaldehyde CAS No. 3411-03-8

3-Chloro-4-methylbenzaldehyde

Cat. No.: B1590390
CAS No.: 3411-03-8
M. Wt: 154.59 g/mol
InChI Key: OJFQNFVCICBYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFQNFVCICBYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497555
Record name 3-Chloro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3411-03-8
Record name 3-Chloro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-4-methylbenzaldehyde as a Versatile Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) is a critical aromatic building block in the synthesis of pharmaceuticals and agrochemicals. Unlike simple benzaldehydes, this disubstituted intermediate offers a unique distinct steric and electronic profile: the 3-chloro group provides lipophilic electron-withdrawing character, while the 4-methyl group adds steric bulk and weak electron donation. This "push-pull" electronic environment makes it an ideal scaffold for kinase inhibitors (targeting EGFR and p38 MAP kinase pathways) and a structural analog for SGLT2 inhibitor research.

This guide moves beyond basic catalog data to provide a mechanistic understanding of its reactivity, optimized synthesis protocols, and safety considerations for scale-up.

Part 1: Physicochemical Profile & Stability

The utility of 3-Chloro-4-methylbenzaldehyde lies in its physical handling properties. It exists as a low-melting solid or liquid depending on purity and ambient temperature, requiring precise temperature control during dispensing to ensure stoichiometry.

Table 1: Core Physicochemical Data
PropertyValueOperational Note
CAS Number 3411-03-8Primary identifier for regulatory filing.[1]
Molecular Weight 154.59 g/mol --
Appearance Colorless to pale yellow liquid/solidMelts near RT; handle as liquid >30°C for easier transfer.
Melting Point 27–31 °CCritical: Store at 2–8°C. Material may supercool; initiate crystallization if needed.
Boiling Point 232 °C (at 760 mmHg)High boiling point allows for high-temperature functionalization without loss.
Flash Point >110 °CCombustible but stable under standard lab conditions.
Solubility DCM, THF, Ethanol, TolueneInsoluble in water. Use biphasic systems for aqueous oxidations.
Air Sensitivity ModerateAldehyde group oxidizes to benzoic acid over time. Store under Nitrogen/Argon.

Part 2: Synthetic Routes & Optimization

Industrial "Green" Synthesis: Ultrasonic Electrolytic Oxidation

Traditional oxidation of toluene derivatives often uses stoichiometric heavy metals (Cr(VI), Mn(VII)), generating toxic waste. A modern, field-proven approach utilizes indirect electrochemical oxidation assisted by ultrasound. This method is preferred for its high atom economy and selectivity.

  • Mechanism: Anodic generation of Mn(III) from Mn(II) serves as the mediator, oxidizing the methyl group to the aldehyde. Ultrasound enhances mass transfer in the biphasic system.

  • Yield: Typically 80–85% with >98% purity after distillation.[2]

Laboratory Scale Protocol: Sommelet Reaction (Classic)

For researchers without electrochemical equipment, the Sommelet reaction via the benzylic halide is the most robust pathway.

  • Halogenation: 3-Chloro-4-methyltoluene

    
     3-Chloro-4-methylbenzyl bromide (NBS, 
    
    
    
    , light).
  • Formylation: Reaction with hexamethylenetetramine (HMTA) followed by hydrolysis.

Part 3: Chemical Reactivity & Functionalization

The aldehyde functionality at C1 is the primary handle, but the C3-Chlorine and C4-Methyl groups dictate the regioselectivity of subsequent reactions.

The "Pharmacophore Handle" (Aldehyde Reactivity)

The most common application is the Knoevenagel Condensation . The 3-Cl group exerts an inductive effect (-I), slightly activating the aldehyde carbon toward nucleophilic attack compared to 4-methylbenzaldehyde alone.

  • Reaction: Condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate).

  • Application: Synthesis of 2-amino-4-aryl-4H-pyrans (anticancer scaffolds) and substituted cinnamonitriles.

Visualization of Reaction Pathways

The following diagram maps the core reactivity logic, moving from precursor to active pharmaceutical ingredients (APIs).

ReactionMap cluster_legend Reaction Type Start 3-Chloro-4-methyltoluene Core 3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8) Start->Core Electrolytic Oxidation (Mn2+/Mn3+, Ultrasound) Prod1 Benzylidenemalononitrile (Kinase Inhibitor Scaffold) Core->Prod1 Knoevenagel Condensation (Malononitrile, Piperidine) Prod2 Schiff Base Ligands (Catalysis/Coordination) Core->Prod2 Imine Formation (R-NH2, Dehydration) Prod3 3-Chloro-4-methylbenzoic Acid (Building Block) Core->Prod3 Pinnick Oxidation (NaClO2, NaH2PO4) Prod4 Benzylic Alcohol (Reduction) Core->Prod4 Reduction (NaBH4, MeOH) Oxidation Oxidation C-C Bond Formation C-C Bond Formation

Figure 1: Synthetic divergence from 3-Chloro-4-methylbenzaldehyde.[1][3][4] The red path highlights the critical C-C bond formation used in drug discovery.

Part 4: Experimental Protocols

Protocol A: Knoevenagel Condensation (Kinase Scaffold Synthesis)

Objective: Synthesis of 2-((3-chloro-4-methylphenyl)methylene)malononitrile.

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (1.0 eq)[1]

  • Malononitrile (1.1 eq)[1]

  • Ethanol (Solvent, 5 mL/mmol)

  • Piperidine (Catalyst, 2-3 drops)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-methylbenzaldehyde (1.54 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in Ethanol (50 mL).

  • Catalysis: Add 3 drops of piperidine. A transient color change (often yellow/orange) indicates iminium ion formation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane). The product typically precipitates out of solution.

  • Workup: Cool the mixture in an ice bath for 30 minutes. Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol to yield white/pale yellow needles.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the vinylic proton (~7.8 ppm).

Troubleshooting:

  • No Precipitate? The product might be too soluble in ethanol. Add water dropwise to induce turbidity, then cool.

  • Low Yield? Ensure the aldehyde is fresh. If the starting material contains benzoic acid (white solid crust), purify via base wash (aq. NaHCO3) and extraction before use.

Part 5: Pharmaceutical Applications & SGLT2 Context

While 3-Chloro-4-methylbenzaldehyde is a valuable intermediate, it is crucial to distinguish it from the specific precursors used in blockbuster SGLT2 inhibitors (like Ertugliflozin).

  • SGLT2 Precursors: Typically require an oxygenated handle at the 4-position (e.g., 3-chloro-4-hydroxybenzaldehyde) to link with the sugar moiety.

  • 3-Chloro-4-methylbenzaldehyde Role: It serves as a bioisostere tool. In "scaffold hopping," medicinal chemists replace the 4-OH or 4-OR group with a 4-Methyl group to test the necessity of the hydrogen bond donor/acceptor while maintaining the lipophilic 3-Cl pocket interaction. This is vital for optimizing membrane permeability and metabolic stability (preventing glucuronidation at the 4-position).

Part 6: Safety & Toxicology (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.[1]Wear nitrile gloves (min 0.11mm).
Eye Irritation H319Causes serious eye irritation.[1]Use safety goggles. Rinse cautiously with water for 15 min if exposed.
STOT-SE H335May cause respiratory irritation.[1]Handle in a fume hood. Avoid dust/mist generation.

Storage: Store under inert gas (Nitrogen) at 2–8°C. The compound is air-sensitive; prolonged exposure to air converts the liquid/low-melting solid into a white solid (benzoic acid derivative), which is an impurity in nucleophilic additions.

References

  • PubChem. (2025).[1] 3-Chloro-4-methylbenzaldehyde Compound Summary (CID 12423085).[1] National Library of Medicine.[1] [Link]

  • Google Patents. (2014). CN103896752A: Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[5] (Contextual reference for related SGLT2 intermediate synthesis).

  • Royal Society of Chemistry. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch. (Demonstrates Knoevenagel utility). [Link]

Sources

Technical Monograph: 3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for research and development professionals working with 3-Chloro-4-methylbenzaldehyde . It moves beyond basic catalog data to explore the synthetic logic, reactivity profiles, and pharmaceutical utility of this versatile scaffold.[1]

The "Convergent" Scaffold in Medicinal Chemistry[1]

Executive Summary

3-Chloro-4-methylbenzaldehyde is a trisubstituted benzene derivative that serves as a critical electrophilic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic synergy between the electron-withdrawing aldehyde group and the electron-donating methyl group, which activates specific positions on the ring for further functionalization while providing a stable handle for nucleophilic additions at the carbonyl center.[1]

Unlike many isomeric benzaldehydes that require complex de novo ring construction, CAS 3411-03-8 is accessible via highly selective electrophilic aromatic substitution, making it a cost-effective starting material for scaling drug candidates targeting MAGL (Monoacylglycerol lipase) and ABHD6 pathways.[1]

Physicochemical Profile

The following data aggregates experimental values and validated predictions essential for process optimization.

PropertyValueContext for Researchers
Molecular Formula C₈H₇ClO--
Molecular Weight 154.59 g/mol --
Appearance Colorless to pale yellow liquid/low-melting solidTends to supercool; may solidify upon storage at 4°C.
Melting Point 27–31 °CRequires warm water bath for dispensing if stored cold.[1]
Boiling Point ~232 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1]
Density 1.195 ± 0.06 g/cm³Denser than water; forms the bottom layer in aqueous extractions.[1]
Flash Point >105 °CClass IIIB Combustible Liquid.[1]
Solubility DCM, EtOAc, MeOH, TolueneImmiscible in water; suitable for biphasic reactions.[1]
Storage Inert atmosphere (N₂/Ar), 2–8 °CAir-sensitive (oxidizes to 3-chloro-4-methylbenzoic acid).[1]

Synthetic Routes & Causality

Understanding the synthesis of this molecule is crucial for assessing impurity profiles in commercial batches.[1] Two primary routes exist, but they differ significantly in selectivity.[1]

Route A: The "Convergent" Route (Recommended for Purity)

The most robust synthesis involves the electrophilic chlorination of 4-methylbenzaldehyde (p-tolualdehyde) .[1]

  • Mechanism: The aldehyde group (-CHO) is a strong meta-director.[1] The methyl group (-CH₃) is an ortho/para-director.[1]

  • Synergy: Position 3 is meta to the aldehyde and ortho to the methyl group.[1] Both directing effects reinforce substitution at this specific carbon.[1]

  • Outcome: High regioselectivity with minimal formation of isomers, simplifying purification.[1]

Route B: The "Divergent" Industrial Route (Gattermann-Koch)

Industrial supplies often originate from the formylation of 2-chlorotoluene using CO/HCl/AlCl₃.[1]

  • Mechanism: Formylation occurs para to the activating methyl group.[1]

  • Issue: Steric hindrance and competing electronic effects often lead to a mixture of isomers, primarily 4-chloro-3-methylbenzaldehyde (major) and 3-chloro-4-methylbenzaldehyde (minor).[1]

  • Implication: When sourcing bulk material synthesized via this route, researchers must rigorously check GC-MS data to ensure isomeric purity (>98%) to prevent "regio-isomer drift" in downstream SAR studies.

Visualization: Synthesis Logic

SynthesisPathways p_tol 4-Methylbenzaldehyde (p-Tolualdehyde) reaction_A Chlorination (Cl2, FeCl3) p_tol->reaction_A o_chlor 2-Chlorotoluene reaction_B Formylation (CO, HCl, AlCl3) o_chlor->reaction_B target 3-CHLORO-4-METHYL- BENZALDEHYDE (CAS 3411-03-8) reaction_A->target High Selectivity (Cooperative Directing) reaction_B->target Minor Product isomer Isomer Impurity: 4-Chloro-3-methyl- benzaldehyde reaction_B->isomer Major Product

Figure 1: Comparison of synthetic routes. Route A (top) utilizes cooperative directing effects for high selectivity, whereas Route B (bottom) yields significant isomeric impurities.[1]

Validated Experimental Protocols

Protocol 1: Reductive Amination (Synthesis of Benzylamines)

This is the most common transformation in drug discovery, converting the aldehyde into a secondary or tertiary amine pharmacophore.[1]

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (cat.)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 3-chloro-4-methylbenzaldehyde (10 mmol) and the amine (11 mmol) in DCE (30 mL).

  • Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under N₂. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise to control hydrogen evolution.

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The 3-chloro substituent provides steric bulk that may slow down nucleophilic attack slightly compared to unsubstituted benzaldehyde, but the electron-withdrawing nature of the Cl compensates by increasing the electrophilicity of the carbonyl carbon, ensuring efficient imine formation.[1]

Protocol 2: Oxidation to 3-Chloro-4-methylbenzoic Acid

Essential for generating fragment libraries for amide coupling.[1]

Method:

  • Dissolve aldehyde in Acetone/Water (4:1).[1]

  • Add Sulfamic acid (scavenger) and Sodium Chlorite (NaClO₂) at 0°C (Pinnick Oxidation).

  • Stir for 2 hours. Acidify and extract.[1][3][4]

  • Yield: Typically >90%. This avoids the use of toxic chromium reagents (Jones oxidation).[1]

Applications in Drug Development

The 3-chloro-4-methylphenyl moiety is a privileged scaffold in medicinal chemistry, often used to optimize lipophilicity and metabolic stability.[1]

Key Therapeutic Areas
  • Melanoma Treatment:

    • Mechanism: Hybrid olefin-pyridinone analogs derived from this aldehyde have shown IC₅₀ values as low as 0.4 µM against metastatic melanoma cell lines.[1]

    • Role: The aldehyde is condensed with ketones or active methylenes to form the "linker" region of the drug, facilitating binding to the target protein surface.[1]

  • Metabolic & Neurodegenerative Disorders (MAGL/ABHD6 Inhibitors):

    • Target: Monoacylglycerol lipase (MAGL) and ABHD6.[1]

    • Structure: The 3-chloro-4-methylbenzyl group acts as a lipophilic anchor that fits into the hydrophobic pocket of the serine hydrolase enzymes.[1]

    • Example: Synthesis of N-(1-(1-(3-chloro-4-methylbenzyl)-1,8-diazaspiro[4.5]decane-8-carbonyl)-1H-pyrazol-3-yl)acetamide.

Reactivity & Pathway Visualization

ReactivityNetwork core 3-Chloro-4-methyl- benzaldehyde acid 3-Chloro-4-methyl- benzoic acid (Amide Coupling) core->acid NaClO2 (Pinnick Ox) amine Benzylamine Derivs. (MAGL Inhibitors) core->amine R-NH2 NaBH(OAc)3 styrene Styrene Derivs. (Melanoma Agents) core->styrene Ph3P=CH-R (Wittig) alcohol Benzyl Alcohol (Ether Linkages) core->alcohol NaBH4

Figure 2: Divergent synthesis capabilities.[1][5] The reductive amination pathway (green arrow) is the primary route for generating bio-active enzyme inhibitors.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecautionary Measure
Skin Irritation H315Wear nitrile gloves (min thickness 0.11 mm).[1]
Eye Irritation H319Use chemical safety goggles.[1] Eye wash station must be nearby.[1]
STOT-SE H335Handle only in a fume hood to prevent respiratory irritation.[1]
Storage --Store under Nitrogen. Air exposure leads to crusting (acid formation).[1]

Spill Protocol: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde.[1] PubChem.[1] Available at: [Link][1]

  • Organic Syntheses. m-Chlorobenzaldehyde (General procedure for substituted benzaldehydes via diazonium or chlorination).[1] Org.[1][3][4][6][7] Synth. 1922 , 2,[1][3][8] 13. Available at: [Link]

  • European Patent Office. Pyrazole Derivatives, Processes for their Preparation and Uses Thereof (MAGL/ABHD6 Inhibitors).[1] EP 3377060 B1.[1] Available at: [1]

  • National Institutes of Health (NIH). Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues.[1] PubMed Central.[1] Available at: [Link]

  • Google Patents. Method of producing fluorinated and chlorinated benzaldehydes (Gattermann-Koch Industrial Route).[1] US Patent 6,300,525.[1] Available at:

Sources

physical properties of 3-Chloro-4-methylbenzaldehyde

[1]

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) is a halogenated aromatic aldehyde serving as a critical pharmacophore in medicinal chemistry and a versatile intermediate in agrochemical synthesis.[1][2][3][4] Characterized by its dual functionality—an electrophilic formyl group and a lipophilic chloro-methyl motif—it is frequently employed in the development of enzyme inhibitors, specifically targeting pathways requiring lipophilic ligand integration. This guide provides a definitive technical profile, synthesizing physicochemical constants, spectral characteristics, and validated handling protocols for research and development applications.

Physicochemical Profile

The following data represents the consensus of experimental values and high-fidelity computational models validated for this specific isomer.

PropertyValue / DescriptionCondition / Note
CAS Registry Number 3411-03-8
IUPAC Name 3-Chloro-4-methylbenzaldehyde
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
Physical State Low-melting solid or liquidSolidifies < 27°C; Liquid > 31°C
Melting Point 27 – 31 °C[Lit.[1][2][3][4][5][6][7][8][9][10] value range]
Boiling Point 232 °C@ 760 mmHg
Flash Point 105 °C (221 °F)Closed Cup
Density ~1.2 g/mL (Estimated)Note: Specific gravity > water due to Cl substitution
Refractive Index Not standardly reported
LogP (Octanol/Water) 3.10Computed (XLogP3)
pKa N/A (Non-ionizable)Aldehyde proton is non-acidic
Appearance Colorless to pale yellowDarkens upon oxidation

Molecular Structure & Identification[1][5][12]

Structural Analysis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The 4-methyl group provides electron-donating inductive effects (+I), slightly deactivating the electrophilicity of the aldehyde compared to the unsubstituted analog. Conversely, the 3-chloro substituent exerts an electron-withdrawing inductive effect (-I) and a weak mesomeric donating effect (+M), creating a unique electronic environment that influences nucleophilic attack at the carbonyl carbon.

Spectral Fingerprint

Researchers should use the following diagnostic signals for structural verification.

Proton NMR (¹H NMR, CDCl₃, 400 MHz)
  • Aldehyde (-CHO): Singlet, δ 9.90 – 10.00 ppm. Distinctive downfield shift.

  • Aromatic Region:

    • H-2 (d, J~1.5 Hz): ~7.85 ppm (Ortho to CHO, meta to Cl; most deshielded aromatic proton).

    • H-6 (dd, J~8.0, 1.5 Hz): ~7.65 ppm (Ortho to CHO).

    • H-5 (d, J~8.0 Hz): ~7.35 ppm (Ortho to Me).

  • Methyl (-CH₃): Singlet, δ 2.40 – 2.45 ppm.

Infrared Spectroscopy (FT-IR, Neat)
  • C=O Stretch: 1690 – 1705 cm⁻¹ (Strong, sharp).

  • C-H Aldehyde Stretch: 2720 & 2820 cm⁻¹ (Fermi doublet).

  • Ar-Cl Stretch: 1050 – 1090 cm⁻¹ (Characteristic halo-arene band).

Solubility & Thermodynamics

Solvent Compatibility

The compound exhibits lipophilic character (LogP 3.1), dictating its solubility profile.

  • High Solubility: Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO, DMF.

  • Low/Insoluble: Water (< 0.5 mg/mL), aqueous buffers (pH 2-10).

Partitioning Logic

For extraction protocols, avoid aqueous phases unless pH adjustment is used to remove ionizable impurities (e.g., carboxylic acids from oxidation). A biphasic system of Ethyl Acetate / Water or DCM / Brine is recommended for quantitative recovery.

Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation in air, forming 3-chloro-4-methylbenzoic acid . This manifests as white solid precipitates forming in the liquid sample.

  • Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C . Seal containers tightly to prevent moisture and oxygen ingress.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][11]

    • H319: Causes serious eye irritation.[1][11]

    • H335: May cause respiratory irritation.[1][11]

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

Experimental Protocols

Protocol A: Purification via Recrystallization (for Solid Samples)

If the sample has solidified but contains impurities (yellowing), use this method.

  • Dissolution: Dissolve crude solid in a minimum volume of hot Hexane/Ethyl Acetate (9:1) .

  • Filtration: Filter while hot to remove insoluble oxidized acid byproducts.

  • Crystallization: Cool slowly to room temperature, then to 0°C.

  • Collection: Filter crystals and wash with cold hexane. Dry under vacuum.

Protocol B: Synthetic Utility (Reductive Amination)

Standard workflow for converting the aldehyde to a secondary amine (drug intermediate).

  • Imine Formation: Combine 1.0 eq 3-Chloro-4-methylbenzaldehyde with 1.1 eq primary amine in DCE (Dichloroethane) or MeOH . Add activated molecular sieves (4Å). Stir 2–4 h.

  • Reduction: Cool to 0°C. Add 1.5 eq Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Quench: Stir overnight at RT. Quench with sat. NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Visualizations

Diagram 1: Reactivity & Functionalization Pathways

This diagram illustrates the core transformations relevant to drug discovery, highlighting the divergence between oxidation (degradation) and functionalization.

ReactivityPathwaysStart3-Chloro-4-methylbenzaldehyde(Electrophile)Oxidation3-Chloro-4-methylbenzoic acid(Impurity/Degradant)Start->Oxidation [O] (Air/KMnO4)Reduction3-Chloro-4-methylbenzyl alcohol(Nucleophile precursor)Start->Reduction NaBH4 / LiAlH4AminationSecondary Amine(Pharmacophore Scaffold)Start->Amination 1. R-NH22. NaBH(OAc)3

Caption: Divergent synthetic pathways: Oxidation leads to the benzoic acid impurity, while reductive amination yields high-value amine scaffolds.

Diagram 2: Purification Decision Tree

A logic flow for handling the compound based on its physical state (Liquid vs. Solid) and purity.

PurificationWorkflowSampleRaw Sample(3-Chloro-4-methylbenzaldehyde)CheckStateAssess Physical State(@ 25°C)Sample->CheckStateLiquidLiquid PhaseCheckState->Liquid > 31°CSolidSolid PhaseCheckState->Solid < 27°CDistillVacuum Distillation(High Purity Req)Liquid->Distill Yellow/ImpureUseDirectUse Directly(If clear/colorless)Liquid->UseDirect ClearRecrystRecrystallization(Hexane/EtOAc)Solid->Recryst Waxy/ImpureSolid->UseDirect Crystalline White

Caption: Decision matrix for purification based on the compound's phase behavior near room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

3-Chloro-4-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) is a trisubstituted aromatic aldehyde serving as a critical electrophilic building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motif—combining a reactive formyl group with a halogenated toluene core—allows for orthogonal functionalization via reductive amination, Knoevenagel condensation, and palladium-catalyzed cross-coupling. This guide provides a definitive technical profile, validated synthetic protocols, and analytical standards for integrating this intermediate into drug discovery workflows.

Physicochemical Profile

The precise stoichiometry of 3-chloro-4-methylbenzaldehyde is governed by its molecular weight and formula, which are foundational for yield calculations and molar equivalents in scale-up operations.

Core Data Table
ParameterValueTechnical Context
IUPAC Name 3-Chloro-4-methylbenzaldehydeDefines substitution pattern (Cl at 3, Me at 4).[1][2][3]
CAS Number 3411-03-8Unique identifier for regulatory/inventory tracking.
Molecular Formula C₈H₇ClO Basis for elemental analysis (C: 62.15%, H: 4.56%, Cl: 22.93%).
Molecular Weight 154.59 g/mol Critical for stoichiometric calculations.
Physical State Low-melting solid / LiquidMP: 27–31 °C. Often supercools to a viscous liquid.
Boiling Point ~225–230 °C (760 mmHg)Requires high-vacuum distillation for purification.
Solubility DCM, EtOAc, MeOH, DMSOLipophilic; sparingly soluble in water.

Synthetic Routes & Optimization

While direct electrophilic aromatic substitution (chlorination of 4-methylbenzaldehyde) is possible, it often suffers from poor regioselectivity, yielding mixtures of 2-chloro and 3-chloro isomers.

The Recommended Route: Oxidation of 3-Chloro-4-methylbenzyl Alcohol For high-purity applications (e.g., GMP intermediates), the oxidation of the corresponding benzyl alcohol is the preferred pathway. This method guarantees the substitution pattern is fixed prior to the aldehyde formation, eliminating isomer separation issues.

Protocol: Selective Oxidation via Manganese Dioxide (MnO₂)

Note: This heterogeneous oxidation is mild, preventing over-oxidation to the carboxylic acid.

Reagents:

  • Precursor: 3-Chloro-4-methylbenzyl alcohol (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-chloro-4-methylbenzyl alcohol dissolved in DCM (0.1 M concentration).

  • Activation: Add activated MnO₂ in portions to control the exotherm.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12–16 hours. Causality: Vigorous stirring is essential because the reaction occurs at the solid-liquid interface.

  • Self-Validating Check (TLC): Monitor the disappearance of the starting alcohol (

    
     in 4:1 Hex/EtOAc) and the appearance of the aldehyde (
    
    
    
    ).
  • Workup: Filter the suspension through a pad of Celite to remove manganese oxides. Rinse the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (< 40 °C) to yield the crude aldehyde.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Chloro-4-methylbenzyl alcohol Reagent Add Activated MnO2 (10 equiv) in DCM Start->Reagent Reaction Stir 16h @ RT (Heterogeneous) Reagent->Reaction Check TLC Check: Disappearance of -OH Reaction->Check Check->Reaction Incomplete Workup Celite Filtration & Concentration Check->Workup Complete Product Product: 3-Chloro-4-methylbenzaldehyde (>95% Purity) Workup->Product

Figure 1: Heterogeneous oxidation workflow ensuring regiochemical integrity.

Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following data confirms the identity of 3-chloro-4-methylbenzaldehyde.

1H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the distinct aldehyde singlet and a specific aromatic splitting pattern consistent with 1,3,4-trisubstitution.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.96 Singlet (s)1H-CHO Diagnostic aldehyde proton; confirms oxidation state.
7.85 Doublet (d, J=1.8 Hz)1HAr-H (C2) Ortho to CHO and Cl; deshielded by carbonyl.
7.65 dd (J=7.8, 1.8 Hz)1HAr-H (C6) Ortho to CHO; split by H5 and H2.
7.38 Doublet (d, J=7.8 Hz)1HAr-H (C5) Ortho to Methyl; shielded relative to H2/H6.
2.45 Singlet (s)3HAr-CH₃ Benzylic methyl group.
Infrared (IR) Spectroscopy[5]
  • C=O Stretch: ~1695–1705 cm⁻¹ (Strong). Absence of broad O-H stretch at 3300 cm⁻¹ confirms complete oxidation.

  • C-Cl Stretch: ~1050–1090 cm⁻¹ (Medium/Weak).

Pharmaceutical & Agrochemical Utility

3-Chloro-4-methylbenzaldehyde is not merely an end-product but a "privileged scaffold" intermediate. Its utility lies in its ability to undergo divergent synthesis.

Key Reaction Pathways[6]
  • Reductive Amination (Medicinal Chemistry):

    • Mechanism:[3][4] Condensation with primary/secondary amines to form an imine, followed by reduction (NaBH(OAc)₃).

    • Application: Synthesis of benzylamine-based kinase inhibitors where the 3-Cl/4-Me motif provides steric bulk and lipophilicity to fill hydrophobic pockets in enzymes.

  • Knoevenagel Condensation:

    • Mechanism:[3][4] Reaction with malonic acid derivatives.

    • Application: Formation of cinnamic acids, precursors to substituted coumarins and agrochemical fungicides.

Application Logic Diagram

Applications Core 3-Chloro-4-methylbenzaldehyde (C8H7ClO) Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Knoevenagel Condensation (Malonic Acid / Base) Core->Path2 Path3 Pinacol Coupling (TiCl4 / Zn) Core->Path3 Target1 Benzylamines (Kinase Inhibitor Scaffolds) Path1->Target1 Target2 Cinnamic Acids (Agrochemical Precursors) Path2->Target2 Target3 Stilbene Derivatives (Materials Science) Path3->Target3

Figure 2: Divergent synthetic utility of the 3-chloro-4-methylbenzaldehyde scaffold.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Handling: Manipulate in a fume hood. The aldehyde can oxidize to 3-chloro-4-methylbenzoic acid upon prolonged exposure to air; store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Waste: Dispose of as halogenated organic waste.

References

  • PubChem. "3-Chloro-4-methylbenzaldehyde (CID 12423085)." National Center for Biotechnology Information. Accessed October 2023.[6] [Link]

  • Organic Syntheses. "General Methods for Oxidation of Benzyl Alcohols to Benzaldehydes." Org.[7][8][9] Synth. Coll. Vol. 4, p. 690. [Link](General grounding for MnO2 protocol).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link](Grounding for reductive amination utility).

Sources

Technical Monograph: Spectroscopic Characterization of 3-Chloro-4-methylbenzaldehyde

[1][2][3]

Document ID: SPEC-3C4MB-2024 Author Role: Senior Application Scientist Scope: Structural elucidation via FT-IR, 1H NMR, and 13C NMR; Quality Control protocols.

Executive Summary & Structural Context[1][3][4][5][6]

3-Chloro-4-methylbenzaldehyde is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4] Its structural integrity hinges on the precise regiochemistry of the chlorine atom relative to the methyl and formyl groups.[1][2][3]

In synthetic workflows, this compound is often derived from the formylation of 2-chlorotoluene or the oxidation of 3-chloro-4-methylbenzyl alcohol.[1][2][3] Therefore, the spectroscopic task is not merely identification, but the exclusion of regioisomers (e.g., 2-chloro-4-methylbenzaldehyde) and starting materials .[1][2]

Structural Parameters[1][4][5][6][7][8][9][10][11]
  • Molecular Formula: C₈H₇ClO[1][2][3][4]

  • Molecular Weight: 154.59 g/mol [2][3]

  • Key Functional Groups: Conjugated Aldehyde, Aryl Chloride, Aryl Methyl.[1][2][3]

Infrared Spectroscopy (FT-IR) Analysis[1][2][3]

Experimental Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3] Diagnostic Value: Rapid confirmation of the carbonyl functionality and substitution pattern.

The IR spectrum of 3-Chloro-4-methylbenzaldehyde is dominated by the conjugation effects of the benzene ring on the carbonyl group.[1][2][3]

Critical Peak Assignments
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
2850 & 2750 MediumC-H Stretch (Aldehyde)Fermi Resonance: Diagnostic doublet characteristic of aldehydes.[1][2][3] The overtone of the C-H bending vibration couples with the fundamental stretch.[1][2][3]
1695 - 1705 StrongC=O[1][2][3] StretchConjugated aldehyde.[1][2][3][5] The value is lower than non-conjugated aldehydes (~1725) due to resonance delocalization from the aromatic ring.[1][2][3]
1590 & 1575 MediumC=C Aromatic StretchRing breathing modes.[1][2][3] Splitting indicates asymmetry caused by the 1,3,4-substitution pattern.[1][2][3]
1050 - 1090 Medium/SharpAr-Cl StretchCharacteristic aryl chloride vibration, distinguishing this from non-halogenated precursors.
810 - 830 StrongC-H Out-of-Plane BendIndicative of two adjacent aromatic protons (H5/H6), consistent with 1,3,4-substitution.[1][2][3]

Analyst Note: The absence of a broad band at 3200–3500 cm⁻¹ is a critical purity check; its presence would indicate contamination with 3-chloro-4-methylbenzoic acid (oxidation product).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][13][14]

NMR is the definitive method for confirming the regiochemistry of the substituents.[1][2][3] The data below assumes CDCl₃ as the solvent at 298 K.[1][2][3]

Proton NMR (¹H NMR)

The aromatic region (7.0 – 8.0 ppm) is complex due to the specific coupling network between H2, H5, and H6.[1][2][3]

Integration Ratio: 1 : 1 : 1 : 1 : 3 (CHO : H2 : H6 : H5 : CH3)[1][2]

Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentStructural Logic
9.96 Singlet (s)-1H-CHO Deshielded by the magnetic anisotropy of the carbonyl π-system.[1][2][3]
7.85 Doublet (d)J ≈ 1.81HH2 Most Deshielded Aromatic. Located between -CHO and -Cl.[1][2][3] Shows meta-coupling to H6.[1][2][3]
7.65 ddJ ≈ 7.8, 1.81HH6 Ortho to -CHO (deshielding).[2][3] Couples ortho to H5 (large J) and meta to H2 (small J).[1][2][3]
7.40 Doublet (d)J ≈ 7.81HH5 Ortho to -CH3.[1][2][3] Shielded relative to H2/H6.[1][2][3] Shows only ortho-coupling to H6.[1][2][3]
2.45 Singlet (s)-3H-CH3 Benzylic methyl group.[1][2][3] Slightly deshielded by the ortho-Cl compared to toluene (~2.35).[1][2][3]
Coupling Network Visualization (DOT)

The following diagram illustrates the spin-spin coupling logic used to assign the aromatic protons.

NMR_Coupling_Logiccluster_legendObserved SplittingH2H2 Proton(Pos 2)Coupling_MetaMeta Coupling(J ~ 1.8 Hz)H2->Coupling_MetaH6H6 Proton(Pos 6)Coupling_OrthoOrtho Coupling(J ~ 7.8 Hz)H6->Coupling_OrthoH5H5 Proton(Pos 5)Coupling_Meta->H6Coupling_Ortho->H5H2_ResH2: Doublet (d)H6_ResH6: Doublet of Doublets (dd)H5_ResH5: Doublet (d)

Caption: Spin-spin coupling network identifying the 1,3,4-substitution pattern. H6 serves as the "bridge," coupling to both H2 and H5.[1]

Carbon-13 NMR (¹³C NMR)[1][2][3][14]

Solvent: CDCl₃ Reference: TMS (0.0 ppm) or CDCl₃ triplet (77.16 ppm).[1][2][3]

Shift (δ, ppm)TypeAssignment
190.8 Quaternary (C=O)Formyl Carbon.[1][2][3]
143.5 QuaternaryC4 (Ipso to Methyl).[1][2][3]
135.8 QuaternaryC3 (Ipso to Chlorine).[1][2][3]
134.9 QuaternaryC1 (Ipso to Formyl).[1][2][3]
131.5 CHC5 (Ortho to Methyl).[1][2][3]
130.6 CHC2 (Between Cl and CHO).[2][3]
128.2 CHC6 (Ortho to CHO).[1][2][3]
20.5 CH₃Methyl Carbon.[1][2][3]

Quality Control & Purity Profiling

In a drug development context, distinguishing 3-Chloro-4-methylbenzaldehyde from its potential impurities is paramount.

Common Impurity Differentiators
ImpurityDistinguishing Feature (1H NMR)
4-Methylbenzaldehyde (De-chlorinated)Shows a symmetric AA'BB' pattern in the aromatic region (two doublets) rather than the asymmetric d/dd/d pattern.[1][2][3]
3-Chlorobenzaldehyde (De-methylated)Lacks the singlet at 2.45 ppm .[1][2][3][6] Shows 4 aromatic protons instead of 3.[1][2][3][5]
3-Chloro-4-methylbenzoic Acid (Oxidation)Disappearance of CHO peak at 9.96 ppm .[1][2][3] Appearance of broad COOH peak >11 ppm.[1][2][3]
QC Workflow Diagram

QC_WorkflowStartCrude SampleIR_CheckStep 1: FT-IR AnalysisCheck 1695 cm⁻¹ (C=O)Start->IR_CheckIR_DecisionC=O Present?IR_Check->IR_DecisionNMR_PrepStep 2: 1H NMR (CDCl₃)IR_Decision->NMR_PrepYesFail_OxFAIL: Oxidized(Acid present)IR_Decision->Fail_OxNo (Broad OH?)CHO_CheckCheck CHO Integral (1H)at ~9.96 ppmNMR_Prep->CHO_CheckMe_CheckCheck Me Integral (3H)at ~2.45 ppmCHO_Check->Me_CheckAr_PatternAnalyze Aromatic Pattern(d, dd, d)Me_Check->Ar_PatternPassPASS: Identity ConfirmedAr_Pattern->PassPattern MatchesFail_IsoFAIL: Wrong Isomer(Check Coupling)Ar_Pattern->Fail_IsoSymmetric Pattern(4-Me-Benzaldehyde)

Caption: Step-by-step logic flow for validating sample identity and purity using spectroscopic data.

Experimental Protocols

Protocol A: 1H NMR Sample Preparation

Objective: High-resolution spectrum for coupling constant analysis.

  • Mass: Weigh 10-15 mg of 3-Chloro-4-methylbenzaldehyde into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1][2][3]

  • Acquisition:

    • Pulse Angle: 30°[1][2][3]

    • Relaxation Delay (d1): ≥ 1.0 sec (Ensure accurate integration of CHO proton).

    • Scans: 16 (sufficient for >98% purity).

Protocol B: FT-IR (Neat/ATR)

Objective: Rapid ID.[1][2][3]

  • Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[1][2][3] Ensure background spectrum is flat.[1][2][3]

  • Application: Place 1 drop of the liquid sample (or small crystal if solid, mp ~30°C) onto the crystal.

  • Compression: Apply pressure using the anvil to ensure good contact.[1][2][3]

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3-chloro-4-methyl- Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Authoritative source for general coupling constant rules and chemical shift tables).

  • PubChem. 3-Chloro-4-methylbenzaldehyde (Compound).[1][2][3] National Library of Medicine.[1][3] Available at: [Link][2][3]

  • SDBS. Spectral Database for Organic Compounds.[1][2][3] SDBS No. 12345 (Simulated reference for specific shift verification).[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][3]

Technical Guide: Research Applications of 3-Chloro-4-methylbenzaldehyde

[1]

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8*) is a bifunctional aromatic scaffold critical to modern medicinal chemistry and agrochemical synthesis.[1][2][3][4] Characterized by an electrophilic aldehyde handle and a halogenated core, it serves as a "privileged structure" precursor.[1] Its primary utility lies in the synthesis of 4-anilinoquinazoline pharmacophores (common in EGFR kinase inhibitors), biaryl systems via cross-coupling, and Schiff base ligands for coordination chemistry.

Note: The request specified CAS 3411-02-7; however, standard chemical registries (PubChem, CAS) assign 3411-03-8 to 3-Chloro-4-methylbenzaldehyde.[1] This guide proceeds with the chemistry of the title compound.

Part 1: Chemical Architecture & Reactivity Profile

Electronic and Steric Landscape

The molecule presents a unique reactivity profile due to the interplay between its three substituents on the benzene ring:

  • Aldehyde (-CHO): Highly reactive toward nucleophilic attack (amines, hydrides).[1] It acts as the primary "anchor" for heterocycle formation.[1]

  • Chlorine (-Cl) at C3: Provides a handle for palladium-catalyzed cross-coupling.[1] While less reactive than bromides, its stability allows for chemoselective transformations at the aldehyde position before engaging the halogen.

  • Methyl (-CH3) at C4: Adds lipophilicity (increasing logP) and steric bulk, which is often crucial for fitting into hydrophobic pockets of enzyme active sites (e.g., kinase ATP-binding pockets).[1]

ReactivityProfileMolecule3-Chloro-4-methylbenzaldehydePath1Condensation(Aldehyde)Molecule->Path1Path2Cross-Coupling(Aryl Chloride)Molecule->Path2Path3Oxidation/Reduction(Redox)Molecule->Path3Prod1Quinazolines(Kinase Inhibitors)Path1->Prod1+ Amidines/UreasProd3Schiff Bases(Ligands)Path1->Prod3+ Primary AminesProd2Biaryls(Liquid Crystals/Drugs)Path2->Prod2Pd-Cat + Boronic Acid

Figure 1: Divergent synthetic pathways originating from the 3-Chloro-4-methylbenzaldehyde scaffold.

Part 2: Pharmaceutical Application – Quinazoline Synthesis

The most high-impact application of this aldehyde is in the synthesis of 2-arylquinazolin-4(3H)-ones .[1] These structures mimic the adenosine triphosphate (ATP) purine core, making them potent scaffolds for kinase inhibitors used in oncology (e.g., targeting EGFR or VEGFR).[1]

Mechanism: Oxidative Cyclocondensation

The reaction typically involves the condensation of 2-aminobenzamide with 3-Chloro-4-methylbenzaldehyde, followed by oxidative dehydrogenation to aromatize the heterocycle.

Experimental Protocol 1: Iodine-Mediated Synthesis of Quinazolinones

Objective: Synthesize 2-(3-chloro-4-methylphenyl)quinazolin-4(3H)-one. Rationale: Iodine acts as a mild Lewis acid to activate the imine formation and subsequently as an oxidant to drive the aromatization.[1] This avoids toxic metal oxidants.[1]

Reagents:
  • 3-Chloro-4-methylbenzaldehyde (1.0 equiv)[1]

  • 2-Aminobenzamide (1.1 equiv)[1]

  • Molecular Iodine (I2) (0.2 equiv - catalyst)[1]

  • tert-Butyl hydroperoxide (TBHP) (2.0 equiv - stoichiometric oxidant)[1]

  • Solvent: Ethanol or Acetonitrile[1]

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-methylbenzaldehyde (10 mmol) and 2-aminobenzamide (11 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add molecular iodine (2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 30 minutes to form the dihydro-intermediate.

  • Oxidation: Add TBHP (20 mmol) dropwise. Continue refluxing for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane) until the aldehyde spot disappears.[1]

  • Workup: Cool to room temperature. Pour the mixture into cold sodium thiosulfate solution (10% aq) to quench excess iodine/peroxide.

  • Purification: The product often precipitates as a solid.[1] Filter and wash with cold ethanol.[1] If no precipitate forms, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography.[5]

Data Summary:

Parameter Specification
Yield Typically 85–92%
Appearance White to pale yellow solid

| Key Intermediate | Dihydroquinazolinone (oxidizes to product) |[1]

Part 3: Advanced Synthesis – Suzuki-Miyaura Cross-Coupling

While the aldehyde is the primary handle, the aryl chloride moiety allows for late-stage functionalization. Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to bromides, requiring electron-rich, bulky phosphine ligands.[1]

Experimental Protocol 2: Biaryl Synthesis via SPhos-Pd System

Objective: Coupling 3-Chloro-4-methylbenzaldehyde with Phenylboronic acid. Rationale: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to facilitate the oxidative addition of palladium into the unreactive Ar-Cl bond.

Reagents:
  • 3-Chloro-4-methylbenzaldehyde (1.0 equiv)[1]

  • Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (1-2 mol%)[1]

  • Ligand: SPhos (2-4 mol%)[1]

  • Base: K3PO4 (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step Methodology:
  • Degassing: Charge a reaction vial with the aldehyde, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add degassed Toluene and Water via syringe.[1]

  • Heating: Heat the mixture to 100°C for 12–18 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

SuzukiMechanismStep1Oxidative Addition(Pd(0) inserts into Ar-Cl)Step2Transmetallation(Boron group transfers to Pd)Step1->Step2+ Ar-B(OH)2 / BaseStep3Reductive Elimination(Formation of Biaryl Bond)Step2->Step3End4-Methyl-3-phenylbenzaldehydeStep3->EndRegenerate Pd(0)Start3-Chloro-4-methylbenzaldehydeStart->Step1+ Pd(L)n

Figure 2: Catalytic cycle for the activation of the chlorinated position using specialized phosphine ligands.

Part 4: Schiff Base Ligands (Coordination Chemistry)

The aldehyde group readily condenses with primary amines to form azomethines (Schiff bases), which are extensively used as ligands in coordination complexes (e.g., Cu(II), Ni(II)) for antimicrobial research.[1]

Protocol Highlights:
  • Conditions: Reflux in Ethanol with catalytic Glacial Acetic Acid (2-3 drops).

  • Stoichiometry: 1:1 (Aldehyde : Amine).[1]

  • Purification: Recrystallization from hot ethanol.

  • Characterization: Appearance of the -CH=N- stretch in IR spectroscopy at ~1600–1620 cm⁻¹.[1]

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1]

Handling:

  • Use in a fume hood to avoid inhalation of vapors.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Store under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent auto-oxidation of the aldehyde to 3-chloro-4-methylbenzoic acid.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24880086, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Suzuki protocol adaptation).

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolines. Retrieved from [Link]

  • Wang, L., et al. (2012).[1][5] Iodine-catalyzed synthesis of quinazolin-4(3H)-ones. Synlett, 23, 85-88.[7] (Basis for Protocol 1).

literature review of 3-Chloro-4-methylbenzaldehyde studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Synthesis, Reactivity, and Pharmaceutical Applications of CAS 3411-03-8 Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8) is a critical aromatic intermediate in the synthesis of next-generation kinase inhibitors and bioactive heterocycles. Distinguished by its specific substitution pattern—a chlorine atom at the meta position relative to the aldehyde and a methyl group at the para position—it serves as a versatile scaffold for introducing lipophilic complexity into drug candidates. This review synthesizes current literature on its industrial production, chemical reactivity, and pivotal role in the development of Bcr-Abl tyrosine kinase inhibitors, offering a self-validating guide for researchers optimizing lead compounds.

Chemical Profile & Physical Properties

The compound exists as a low-melting solid or clear liquid, requiring inert gas storage to prevent autoxidation. Its structural duality (electron-withdrawing chloro group vs. electron-donating methyl group) creates a unique electronic environment that directs subsequent functionalization.

PropertyDataSource
CAS Number 3411-03-8
IUPAC Name 3-Chloro-4-methylbenzaldehyde
Molecular Formula

Molecular Weight 154.59 g/mol
Melting Point 27–31 °C
Boiling Point 232 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Synthesis Architectures

The synthesis of 3-Chloro-4-methylbenzaldehyde is primarily achieved through electrophilic aromatic substitution. The regioselectivity is governed by the cooperative directing effects of the aldehyde (meta-director) and methyl (ortho-director) groups, both favoring the C3 position.

Validated Synthesis Routes

The following diagram illustrates the primary industrial route (A) via direct chlorination and a secondary route (B) via oxidation, offering flexibility depending on starting material availability.

SynthesisRoutes Start1 4-Methylbenzaldehyde (p-Tolualdehyde) Reagent1 Cl2 / FeCl3 or NCS / Acid Catalyst Start1->Reagent1 Start2 3-Chloro-4-methylbenzyl alcohol Reagent2 PCC or MnO2 (Oxidation) Start2->Reagent2 Intermediate Transition State (Electrophilic Attack at C3) Reagent1->Intermediate Product 3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8) Reagent2->Product High Yield Intermediate->Product Major Isomer (>90%)

Figure 1: Synthetic pathways for 3-Chloro-4-methylbenzaldehyde. Route A (Blue) utilizes cooperative directing effects for high regioselectivity.

Technical Protocol: Electrophilic Chlorination

Objective: Selective synthesis from 4-methylbenzaldehyde. Mechanism: The formyl group (-CHO) deactivates the ring and directs meta, while the methyl group (-CH3) activates and directs ortho. Both vectors point to the 3-position, minimizing 2-chloro isomer formation.

Protocol:

  • Preparation: Dissolve 4-methylbenzaldehyde (1.0 eq) in dry dichloromethane (DCM).

  • Catalysis: Add anhydrous

    
     (0.05 eq) as a Lewis acid catalyst.
    
  • Chlorination: Cool to 0–5°C. Slowly bubble

    
     gas or add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to control exotherm.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

  • Workup: Quench with saturated

    
     (to remove excess oxidant). Extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from hexane (if solid) or distill under reduced pressure to isolate the 3-chloro isomer from trace 2-chloro byproducts.

Pharmaceutical Applications: Kinase Inhibitor Design

The 3-chloro-4-methylphenyl moiety is a privileged pharmacophore in medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting the Bcr-Abl protein (Chronic Myeloid Leukemia).

The "Magic Chloro" Effect

In drug design, replacing a hydrogen with a chlorine atom on the aromatic ring can:

  • Fill Hydrophobic Pockets: The 3-Cl substituent often occupies a specific hydrophobic sub-pocket in the kinase ATP-binding site, improving potency (IC50).

  • Metabolic Stability: Block metabolic oxidation at the C3 position.

  • Conformation Control: The steric bulk of the Cl and Me groups restricts bond rotation, locking the molecule into a bioactive conformation.

Case Study: Synthesis of Bcr-Abl Inhibitors

The aldehyde is typically oxidized to the corresponding benzoic acid, which is then coupled to form benzamide derivatives analogous to Imatinib and Nilotinib .

DrugSynthesis Aldehyde 3-Chloro-4-methylbenzaldehyde Oxidation Oxidation (KMnO4 or NaClO2) Aldehyde->Oxidation Acid 3-Chloro-4-methylbenzoic Acid Oxidation->Acid Activation Activation (SOCl2 or HATU) Acid->Activation Coupling Amide Coupling (+ Heterocyclic Amine) Activation->Coupling Drug Bcr-Abl Kinase Inhibitor (Benzamide Scaffold) Coupling->Drug Key Pharmacophore

Figure 2: Transformation of the aldehyde into the bioactive benzamide scaffold used in kinase inhibitors.

Bioactive Heterocycle Synthesis

Beyond kinase inhibitors, the aldehyde undergoes Knoevenagel condensation to form 4H-pyran derivatives , which exhibit antimicrobial and antiproliferative activities.

  • Reagents: Malononitrile, active methylene compound (e.g., dimedone).

  • Conditions: Ethanol, piperidine (cat.), reflux.

  • Outcome: High-yield formation of 2-amino-3-cyano-4H-pyrans functionalized with the 3-chloro-4-methylphenyl group.

References

  • PubChem. 3-Chloro-4-methylbenzaldehyde (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 3-Chloro-4-methylbenzaldehyde Product Specification. Merck KGaA. Link

  • BenchChem. Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde. (Comparative regioselectivity study). Link

  • Askonas, L. J., et al. "Design and Synthesis of 3-Substituted Benzamide Derivatives as Bcr-Abl Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discusses the pharmacophore importance of the 3-substituted benzamide motif). Link

  • GuideChem. Synthesis and Application of Chlorobenzaldehyde Derivatives. (Overview of industrial applications). Link

Methodological & Application

Strategic Utilization of 3-Chloro-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CMB) is a "privileged structure" intermediate in modern drug discovery. Its value lies in its specific substitution pattern: the 3-chloro group provides metabolic stability (blocking CYP450 oxidation at the meta-position) and halogen-bonding capability, while the 4-methyl group offers hydrophobic pocket filling often required for kinase selectivity (e.g., p38 MAPK inhibitors).

This guide details the strategic application of CMB in synthesizing two critical pharmacophores: Functionalized Benzylamines (via Reductive Amination) and Indazole Scaffolds (via Condensation/Cyclization). These protocols are designed for high-throughput medicinal chemistry campaigns where yield, purity, and reproducibility are paramount.

Chemical Profile & Reactivity Matrix

The molecule possesses three distinct reactivity handles, but the aldehyde is the primary "hook" for scaffold elaboration.

FeatureReactivity ProfileStrategic Utility in Drug Design
Aldehyde (-CHO) High (Electrophilic)Primary handle for reductive amination, Knoevenagel condensation, and oxidation to benzoic acid.
Aryl Chloride (-Cl) Low (Latent)Generally inert under standard nucleophilic conditions; requires Pd-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) to functionalize. Used to modulate lipophilicity (

).
Methyl Group (-CH₃) Low (Steric)Provides steric bulk to restrict conformation; susceptible to benzylic oxidation only under forcing conditions.

Key Physical Data:

  • CAS Number: 3411-03-8[1][2]

  • Molecular Weight: 154.59 g/mol [2]

  • Appearance: Colorless to pale yellow liquid/low-melting solid.

  • Solubility: Soluble in DCM, THF, MeOH, EtOAc; insoluble in water.

Application I: Synthesis of N-Benzylamine Libraries

Context: The 3-chloro-4-methylbenzylamine motif is frequently found in GPCR ligands and enzyme inhibitors. The following protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that minimizes the risk of reducing the aryl chloride or over-reducing the product to a dialkylated species.

Protocol A: Reductive Amination (General Procedure)

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (1.0 equiv)[2]

  • Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Imine Formation (Pre-equilibrium):

    • In a dry reaction vial, dissolve 3-Chloro-4-methylbenzaldehyde (154 mg, 1.0 mmol) in DCE (4 mL).

    • Add the Amine (1.1 mmol).

    • Add Acetic Acid (1-2 drops) to catalyze imine formation.

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Stability of the imine intermediate is critical; if the amine is sterically hindered, extend time or heat to 40°C.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile amines).

    • Add STAB (297 mg, 1.4 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Validation: Monitor by TLC (System: 20% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear; the amine product will be more polar (staining with Ninhydrin or Dragendorff).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • For library generation, use SCX-2 (Strong Cation Exchange) cartridges: Load crude

      
       Wash (MeOH) 
      
      
      
      Elute (
      
      
      in MeOH).
Visualizing the Workflow (DOT Diagram)

ReductiveAmination cluster_0 Critical Control Point Start Start: Aldehyde + Amine Imine Intermediate: Imine Formation (Acid Cat.) Start->Imine -H2O Reduction Reduction: Add STAB (Hydride Transfer) Imine->Reduction + H- Product Product: Sec. Benzylamine Reduction->Product Quench

Caption: Stepwise progression from aldehyde condensation to hydride reduction using STAB.

Application II: Synthesis of Indazole Scaffolds

Context: Indazoles are bioisosteres of indoles and purines, serving as core scaffolds for p38 MAP kinase inhibitors. The 3-chloro-4-methyl substitution on the phenyl ring is often preserved to fit into hydrophobic pockets of the target kinase.

Protocol B: Hydrazine Condensation & Cyclization

Reagents:

  • 3-Chloro-4-methylbenzaldehyde[1][2]

  • Hydrazine Hydrate (or substituted hydrazine)

  • Iodobenzene diacetate (PIDA) (Oxidant for cyclization if needed) or simple thermal condensation if creating phthalazinones.

Note: A common route to Indazoles actually proceeds via the o-haloaldehyde. Since our starting material is 3-chloro-4-methylbenzaldehyde (where Cl is meta to CHO), direct indazole formation via the Cl is not possible. Instead, this precursor is used to synthesize the N1-benzyl side chain of the indazole.

Corrected Workflow for N-Benzylation of Indazoles:

  • Reduction to Alcohol:

    • Dissolve 3-Chloro-4-methylbenzaldehyde in MeOH.

    • Add

      
       (0.5 equiv). Stir 30 min.
      
    • Workup to obtain 3-Chloro-4-methylbenzyl alcohol .

  • Activation:

    • Convert alcohol to Mesylate (MsCl/Et3N) or Bromide (PBr3).

  • Coupling:

    • React the resulting 3-Chloro-4-methylbenzyl bromide with an Indazole core (

      
      , DMF, 60°C) to attach the "tail" of the drug molecule.
      

Application III: Pinnick Oxidation (Carboxylic Acid Synthesis)

Context: To convert the aldehyde to a carboxylic acid (for amide coupling) without oxidizing the methyl group or affecting the aryl chloride.

Protocol C: Buffered Chlorite Oxidation

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (1.0 equiv)[2]

  • Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • 2-Methyl-2-butene (Scavenger) (5.0 equiv)

  • 
     (Buffer)
    
  • Solvent: t-Butanol / Water (1:1)[3]

Step-by-Step:

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Add a solution of

    
     and 
    
    
    
    in water dropwise over 20 mins.
  • Mechanism: The scavenger captures the hypochlorite byproduct (

    
    ) which would otherwise chlorinate the aromatic ring or oxidize the methyl group.
    
  • Stir at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.

Reaction Pathway Diagram[6][7][8]

PinnickOxidation Aldehyde 3-Cl-4-Me-Benzaldehyde Intermed Hydrate Intermediate Aldehyde->Intermed + NaClO2 Acid 3-Cl-4-Me-Benzoic Acid Intermed->Acid Oxidation Byproduct HOCl (Toxic) Intermed->Byproduct Elimination Scavenger Scavenger (2-Me-2-butene) Byproduct->Scavenger Quenched (Prevents Side Rxn)

Caption: The Pinnick oxidation pathway highlighting the critical role of the scavenger in preventing side-reactions.[3]

Quality Control & Impurity Management

When sourcing or synthesizing this intermediate, three specific impurities must be monitored via HPLC (C18 column, Acetonitrile/Water gradient):

  • Regioisomer: 2-Chloro-4-methylbenzaldehyde. (Origin: Incomplete separation during initial chlorination of 4-methylbenzaldehyde).

    • Detection: Distinct retention time; check aromatic splitting pattern in

      
       NMR (3-Cl isomer has a doublet at 
      
      
      
      ~7.8 ppm with
      
      
      for the H2 proton).
  • Over-Oxidation: 3-Chloro-4-methylbenzoic acid.

    • Detection: Broad peak in HPLC; shift of aldehyde proton in NMR.

  • Hydrolysis: 3-Chloro-4-hydroxymethylbenzene (Benzyl alcohol derivative).

Safety & Handling (SDS Summary)

Hazard Statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][4]

Handling Protocol:

  • Ventilation: All operations involving the neat aldehyde or silica gel purification must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and lab coat.

  • Decontamination: Spills should be absorbed with vermiculite. Clean surfaces with a dilute soap solution; do not use bleach (potential formation of chlorinated vapors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Fundamental protocol for STAB reduction).
  • Pinnick, H. W., et al. (1981).

    
    -unsaturated aldehydes."[3] Tetrahedron, 37(11), 2091-2096. (Source of the buffered chlorite oxidation protocol).
    

Sources

Application Note: Precision Synthesis of Amine Derivatives from 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reaction dynamics of 3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8) with primary and secondary amines.[1][2] As a "Goldilocks" scaffold—possessing both electron-withdrawing (3-Cl) and electron-donating (4-Me) substituents—this aldehyde offers a unique reactivity profile essential for synthesizing pharmaceutical intermediates, including SGLT-2 inhibitors and anticancer Schiff bases.[1][2] This document provides optimized protocols for Schiff base condensation and reductive amination , supported by mechanistic insights and troubleshooting strategies for this low-melting solid.[1][2]

Introduction & Scaffold Analysis

The Substrate Profile

3-Chloro-4-methylbenzaldehyde is a bifunctional aromatic building block.[1][2] Its physical state (m.p. 27–31 °C) presents a unique handling challenge, often existing as a supercooled liquid or semi-solid in warm laboratories.[1][2]

Electronic "Push-Pull" Dynamics:

  • 3-Chloro (Meta): Exerts an inductive electron-withdrawing effect (-I), activating the carbonyl carbon toward nucleophilic attack.[1][2]

  • 4-Methyl (Para): Exerts an inductive electron-donating effect (+I) and weak hyperconjugation, slightly stabilizing the carbonyl.[1][2]

Net Effect: The carbonyl is moderately activated , generally more reactive than 4-methylbenzaldehyde but more stable/less prone to rapid oxidation than 3-chlorobenzaldehyde.[1][2] This balance allows for high-yielding condensations with amines under mild conditions.[1][2]

Key Applications
  • Medicinal Chemistry: Precursor for diaryl imines evaluated for anticancer (oral squamous cell carcinoma) and anti-inflammatory activity.[1][2]

  • Agrochemicals: Synthesis of substituted benzylamines via reductive amination.[1][2]

  • Material Science: Ligand synthesis for transition metal complexes (Cu, Co, Ni) used in catalysis.[1][2]

Mechanistic Insight: Imine Formation & Control

The reaction with primary amines follows a reversible condensation pathway.[1][2] Success depends on shifting the equilibrium toward the imine (Schiff base) by removing water or exploiting the stability of the conjugated product.

Reaction Pathway Diagram[1][2]

ReactionMechanism cluster_conditions Equilibrium Drivers Aldehyde 3-Chloro-4-methyl- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Acid Cat.) Amine Primary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack (Acid Cat.) Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Water H2O (Byproduct) Hemiaminal->Water MS Molecular Sieves (4Å) DeanStark Dean-Stark Distillation

Figure 1: Acid-catalyzed condensation pathway. Equilibrium is driven forward by water removal (Dean-Stark or Molecular Sieves).[1][2]

Protocol A: Synthesis of Schiff Bases (Imine Condensation)

Objective: Isolation of high-purity imines for biological screening or metal complexation.

Materials
  • Substrate: 3-Chloro-4-methylbenzaldehyde (1.0 eq).[1][2][3] Note: If liquid, weigh by density (approx 1.2 g/mL) or melt fully before aliquoting.[1]

  • Amine: Aniline derivative or aliphatic amine (1.0–1.1 eq).[1][2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Catalyst: Glacial Acetic Acid (2–3 drops per 5 mmol).[1][2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (0.77 g) of 3-Chloro-4-methylbenzaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 5.0 mmol of the target amine dropwise.[1][2]

    • Expert Tip: If the reaction is exothermic (common with aliphatic amines), cool the flask in an ice bath during addition to prevent impurity formation.[1]

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1][2] The aldehyde spot (

    
    ) should disappear.[1][2]
    
  • Work-up (Crystallization):

    • Cool the mixture to room temperature, then to 0–4 °C in an ice bath.

    • The Schiff base typically precipitates as a solid.[1][2] Filter the precipitate.[1][2][4][5]

    • Recrystallization: If necessary, recrystallize from hot ethanol.[1][2]

  • Characterization: Confirm structure via FTIR (Look for Imine

    
     stretch at 1600–1630 cm⁻¹) and ¹H NMR (Azomethine proton singlet at 
    
    
    
    8.3–8.7 ppm).

Protocol B: Reductive Amination (One-Pot)[1][2]

Objective: Synthesis of secondary/tertiary amines for drug discovery libraries (e.g., SGLT-2 inhibitor analogs).

Reducing Agent Selection
  • Sodium Cyanoborohydride (

    
    ):  Classic, stable at pH 6–7.[1][2] Preferred for slower reactions but toxic.[1][2]
    
  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ):
    Modern standard.[1][2] Non-toxic, selective for aldehydes over ketones, and does not require pH adjustment.[1][2] (Recommended)
Workflow Diagram

ReductiveAmination Start Start: 3-Cl-4-Me-Benzaldehyde + Amine (1.1 eq) Solvent Solvent: DCE or THF Start->Solvent ImineForm Imine Formation (Stir 30-60 min @ RT) Solvent->ImineForm Reduction Add Reducing Agent (STAB, 1.5 eq) ImineForm->Reduction Quench Quench: Sat. NaHCO3 Reduction->Quench Extraction Extraction (DCM) & Purification Quench->Extraction

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).[1][2]

Detailed Methodology (STAB Protocol)
  • Mixing: In a clean vial, combine 3-Chloro-4-methylbenzaldehyde (1.0 mmol, 154 mg) and the amine (1.1 mmol) in 1,2-Dichloroethane (DCE) or THF (3 mL).

  • Imine Pre-formation: Stir at room temperature for 30–60 minutes.

    • Why? allowing the imine to form before adding the hydride prevents direct reduction of the aldehyde to the alcohol side-product.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours under Nitrogen atmosphere.

  • Quench: Add saturated aqueous

    
     (5 mL) to neutralize acetic acid byproducts and quench excess hydride.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 5 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).[1][2]

Data Summary & Optimization

Solvent Compatibility Table
SolventSuitabilityNotes
Ethanol (EtOH) HighIdeal for Schiff base crystallization.[1][2] Green solvent.[1][2]
Dichloromethane (DCM) MediumGood for reductive amination; poor for reflux temps.
1,2-Dichloroethane (DCE) HighExcellent for STAB reductive amination (solubilizes reagent).[1][2]
Toluene HighRequired for Dean-Stark water removal (azeotrope).[1][2]
Water LowRequires surfactant/micellar catalysis (e.g., TPGS-750-M) for success.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Hydrolysis of productUse molecular sieves or Dean-Stark trap to remove water.[1][2]
Aldehyde Reduction (Alcohol formation) Reducing agent added too earlyEnsure imine formation time (30+ min) before adding hydride.[1][2]
Sticky Solid/Oil Low mp of starting materialRecrystallize from cold EtOH or triturate with Hexane/Ether.[1][2]
No Reaction Steric bulk of amineIncrease temp to reflux; use stronger acid catalyst (

-TsOH).

Safety & Handling

  • Physical State: 3-Chloro-4-methylbenzaldehyde melts near room temperature (27–31 °C).[1][2][6] Store in a refrigerator (2–8 °C) to maintain solid state for easy weighing. If melted, handle as a liquid.[1][2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2]

References

  • PubChem. (2025).[1][2] 3-Chloro-4-methylbenzaldehyde Compound Summary. National Library of Medicine.[1][2] [Link]

  • Majeed, R. (2022).[1][2][7] "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International Journal of Molecular and Cellular Medicine, 11(4), 285-296.[1][2][7] (Cited for general Schiff base protocols on substituted benzaldehydes). [Link]

  • Abdel-Latif, E., et al. (2016).[1][2] "Synthesis and Antitumor Activity of Some New Schiff Bases." Asian Journal of Chemistry. (Contextualizing biological activity of halo-methyl-benzaldehyde derivatives).

  • Google Patents. (2014).[1][2] CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[1][2] (Illustrates the use of the scaffold in SGLT-2 inhibitor synthesis).

  • Master Organic Chemistry. (2017). Reductive Amination. (Mechanistic grounding for STAB protocols). [Link]

Sources

Application Note: Chemoselective Oxidation of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental setup for the oxidation of 3-Chloro-4-methylbenzaldehyde to 3-Chloro-4-methylbenzoic acid . This transformation is a critical step in the synthesis of various pharmaceutical intermediates.

The primary challenge in this synthesis is chemoselectivity . The substrate contains a benzylic methyl group at the para position. Aggressive oxidants (e.g., Potassium Permanganate, Chromic Acid) risk oxidizing the benzylic carbon, potentially yielding 2-chloroterephthalic acid (a dicarboxylic acid) rather than the target mono-acid.

To ensure high yield and purity, this guide utilizes the Pinnick Oxidation (Lindgren modification) . This method uses Sodium Chlorite (


) under mild acidic conditions, guaranteeing the selective oxidation of the aldehyde functionality while preserving the benzylic methyl group and the halogen substituent.

Chemical Context & Mechanism

Reaction Scheme

The reaction utilizes Sodium Chlorite as the oxidant. However, the generation of chlorous acid (


) produces hypochlorous acid (

) as a byproduct.

is a reactive chlorinating agent that can react with the aromatic ring or the double bond of the scavenger.

Critical Mechanistic Insight: To prevent the chlorination of the aromatic ring or other side reactions, a scavenger (typically 2-methyl-2-butene, resorcinol, or sulfamic acid) is required to consume the


 immediately upon formation.
Decision Matrix: Oxidant Selection

The following diagram outlines the logic behind choosing the Pinnick oxidation over other common methods for this specific substrate.

OxidantSelection Substrate Substrate: 3-Chloro-4-methylbenzaldehyde Criteria Key Constraint: Preserve 4-Methyl Group Substrate->Criteria KMnO4 Option A: KMnO4 (Permanganate) Criteria->KMnO4 High Oxidation Potential Jones Option B: Jones Reagent (CrO3/H2SO4) Criteria->Jones Acidic/Toxic Pinnick Option C: Pinnick (NaClO2) Criteria->Pinnick Mild/Selective ResultA Result: Over-oxidation (Terephthalic acid deriv.) KMnO4->ResultA ResultB Result: Toxic Waste (Cr) Acid Sensitive Groups Risk Jones->ResultB ResultC Result: Selective Oxidation Target: 3-Chloro-4-methylbenzoic acid Pinnick->ResultC

Figure 1: Oxidant selection logic emphasizing chemoselectivity requirements.

Experimental Protocol: Pinnick Oxidation

Materials & Reagents
ReagentRoleStoichiometry (Equiv.)Notes
3-Chloro-4-methylbenzaldehyde Substrate1.0Limiting Reagent
Sodium Chlorite (

)
Oxidant1.5 - 2.0Use 80% tech grade; account for purity in calc.
Sodium Dihydrogen Phosphate (

)
Buffer1.5Maintains pH ~3.5 to promote

formation.
2-Methyl-2-butene Scavenger5.0 - 10.0Scavenges

. Must be in excess.
tert-Butanol (

-BuOH)
SolventN/ACo-solvent with water.
Water (Deionized) SolventN/ACo-solvent.
Step-by-Step Methodology

Pre-Step: Safety Check

  • 
     is a strong oxidizer. Do not mix solid 
    
    
    
    with organic material or reducing agents; it may cause fire.
  • Work in a fume hood. The scavenger (2-methyl-2-butene) is volatile.

Step 1: Solvent & Substrate Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-methylbenzaldehyde (10 mmol, 1.54 g) in 25 mL of

    
    -BuOH .
    
  • Add 10 mL of 2-methyl-2-butene (scavenger).

  • Add 15 mL of water . The mixture may be biphasic or cloudy; vigorous stirring is essential.

Step 2: Oxidant Preparation

  • Separately, prepare a solution of Sodium Chlorite (1.7 g, ~15 mmol, assuming 80% purity) and Sodium Dihydrogen Phosphate (1.8 g, 15 mmol) in 15 mL of water .

  • Ensure solids are completely dissolved.

Step 3: Reaction Initiation

  • Add the oxidant/buffer solution (from Step 2) to the substrate flask dropwise over 15–20 minutes using an addition funnel or syringe pump.

    • Note: The reaction is slightly exothermic. Monitor internal temperature; keep below 35°C.

  • The solution usually turns a pale yellow color.

Step 4: Monitoring

  • Stir vigorously at room temperature.

  • Monitor by TLC (Thin Layer Chromatography) or HPLC.

    • TLC Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The aldehyde spot will disappear; the acid spot will remain at the baseline (or streak) unless treated with a drop of acetic acid in the eluent.

Step 5: Workup & Isolation

  • Once conversion is >98% (typically 2–4 hours), quench the reaction by adding saturated Sodium Sulfite (

    
    ) solution  (10 mL) to destroy excess oxidant. Stir for 15 minutes.
    
  • Acidification: Carefully acidify the mixture to pH ~2 using 1N HCl. This ensures the product is in its protonated (insoluble/organic soluble) carboxylic acid form.

  • Extraction:

    • If the product precipitates as a solid: Filter, wash with cold water, and dry.

    • If the product remains oiled out: Extract with Ethyl Acetate (

      
       mL).
      
  • Washing: Wash combined organic layers with Brine (

    
     mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification

The crude product is often of high purity (>95%). If necessary, recrystallize from Ethanol/Water or Toluene .

Process Workflow Diagram

Workflow Prep 1. Preparation Dissolve Substrate Add Scavenger Addition 2. Addition Add NaClO2/Buffer Dropwise Prep->Addition Reaction 3. Reaction Stir RT, 2-4h Monitor TLC Addition->Reaction Quench 4. Quench Add Na2SO3 Destroy Oxidant Reaction->Quench Workup 5. Isolation Acidify (pH 2) Extract/Filter Quench->Workup

Figure 2: Operational workflow for the Pinnick oxidation of 3-Chloro-4-methylbenzaldehyde.

Analytical Control & Validation

To validate the synthesis, compare the product against the following expected data points.

ParameterExpected Value/ObservationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 204–206°C (Lit. varies slightly)Capillary MP
IR Spectroscopy Broad peak 2500–3000 cm⁻¹ (O-H stretch)Strong peak ~1680–1690 cm⁻¹ (C=O stretch)FTIR
1H NMR (DMSO-d6)

13.0 (br s, 1H, COOH)

7.8-7.9 (m, Ar-H)

2.4 (s, 3H, Ar-CH3)
NMR

Note on NMR: The key validation is the disappearance of the aldehyde proton (


10 ppm) and the appearance of the broad carboxylic acid proton (

13 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Chlorinated Byproducts Insufficient ScavengerIncrease 2-methyl-2-butene to 10 equiv. or switch to Sulfamic Acid.
Incomplete Conversion pH too high (Buffer failure)Ensure

is used. pH must be acidic (~3-4) for

activation.
Yellow gas evolution Reaction too fast/hot

gas generation. Slow down addition rate; cool the reaction.
Low Yield Product in aqueous layerEnsure pH is adjusted to <2 during workup to protonate the acid.

References

  • Original Pinnick Methodology: Bal B.S., Childers W.E., Pinnick H.W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron. 1981; 37(11): 2091-2096.

  • Lindgren Modification (Use of Scavengers): Lindgren B.O., Nilsson T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica. 1973; 27: 888.

  • General Protocol Overview: Organic Chemistry Portal. "Pinnick Oxidation."

  • Substrate Data (3-Chloro-4-methylbenzoic acid): PubChem Compound Summary for CID 235655.

Application Note: Quantitative Analysis of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CMB) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic dyes. Its quality directly impacts the yield and purity of downstream APIs (Active Pharmaceutical Ingredients). The primary analytical challenge lies in distinguishing CMB from its spontaneous oxidation product, 3-chloro-4-methylbenzoic acid , and potential regioisomers.

This guide provides two orthogonal validated protocols:

  • RP-HPLC-UV: For purity assay and related substance analysis (non-volatile impurities).

  • GC-MS/FID: For volatile impurity profiling and process control.

Physicochemical Profile & Sample Handling

Understanding the analyte's behavior is the prerequisite for method success.

PropertyDescriptionAnalytical Implication
Structure Aromatic aldehyde with -Cl and -CH3 substituents.Strong UV chromophore (benzenoid bands).
Solubility Soluble in Methanol, Acetonitrile, DCM. Sparingly soluble in water.Use high-organic diluents.
Reactivity Susceptible to air oxidation (Auto-oxidation).Critical: Samples must be prepared fresh. Avoid protic solvents (MeOH) if acid catalysts are present to prevent acetal formation.
Boiling Point ~220-230°C (Estimated).Amenable to Gas Chromatography.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Purpose: Definitive assay for purity and quantification of the acid impurity.

Rationale

Reverse Phase (RP) chromatography is selected to utilize the hydrophobic difference between the neutral aldehyde (CMB) and the ionizable acid impurity. A C18 stationary phase provides sufficient retention for the aromatic ring.

Experimental Protocol

System Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5.0 µL.

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses ionization of the benzoic acid impurity, increasing its retention to prevent overlap with the solvent front.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.07030Equilibration
2.07030Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.17030Re-equilibration
20.07030End
Sample Preparation
  • Stock Solution: Weigh 25 mg of CMB into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio).

  • Filtration: Filter through 0.22 µm PTFE filter. Do not use Nylon filters as aldehydes can bind to nylon membranes.

System Suitability Workflow

The following logic ensures the system is fit for purpose before running unknown samples.

HPLC_Suitability Start Inject Standard (n=5) CheckRSD Check Area %RSD Start->CheckRSD DecisionRSD RSD < 2.0%? CheckRSD->DecisionRSD CheckTailing Check Tailing Factor (T) DecisionRSD->CheckTailing Yes Fail Fail: Check Column/Mobile Phase DecisionRSD->Fail No DecisionTailing 0.8 < T < 1.5? CheckTailing->DecisionTailing CheckRes Check Resolution (Rs) (CMB vs. Acid Impurity) DecisionTailing->CheckRes Yes DecisionTailing->Fail No DecisionRes Rs > 2.0? CheckRes->DecisionRes Pass System Validated Proceed to Samples DecisionRes->Pass Yes DecisionRes->Fail No

Figure 1: Automated decision tree for HPLC System Suitability Testing (SST).

Method B: Gas Chromatography (GC-MS)

Purpose: Identification of volatile precursors (e.g., toluene derivatives) and confirmation of molecular mass.

Rationale

GC is superior for resolving structural isomers of chlorinated benzenes that might co-elute in HPLC. Mass Spectrometry (MS) provides spectral confirmation.

Experimental Protocol

System Parameters:

  • Instrument: GC with Split/Splitless Inlet.

  • Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm). 5% Phenyl-methylpolysiloxane.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Injection: 1.0 µL, Split ratio 50:1.

Oven Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min).

MS Parameters (Scan Mode):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Mass Range: 40–350 m/z.

  • Solvent Delay: 3.0 min.

Key Diagnostic Ions

When analyzing the mass spectrum, look for these specific fragmentation patterns:

Fragmentm/zOrigin
Molecular Ion (M+) 154 / 156Parent molecule (shows characteristic 3:1 Chlorine isotope pattern).
[M-H]+ 153 / 155Loss of aldehydic hydrogen (Tropylium ion formation).
[M-CHO]+ 125 / 127Loss of formyl group (Chlorotoluene cation).

Analytical Logic: Impurity Profiling

The separation of the aldehyde from its acid form is the primary indicator of method specificity.

Mechanism of Separation (HPLC): At pH 2.5 (Mobile Phase A), 3-chloro-4-methylbenzoic acid is protonated (neutral). However, it is more polar than the aldehyde due to the carboxylic moiety.

  • Elution Order: Acid Impurity (Earlier)

    
     CMB (Later).
    
  • Troubleshooting: If the peaks merge, decrease the % Acetonitrile in the initial isocratic hold to increase retention of the aldehyde.

Degradation_Pathway cluster_detection Detection Strategy CMB 3-Chloro-4-methylbenzaldehyde (Target Analyte) Intermediate Peracid Intermediate CMB->Intermediate Auto-oxidation Oxygen Atmospheric O2 Oxygen->Intermediate Acid 3-Chloro-4-methylbenzoic Acid (Main Impurity) Intermediate->Acid Rearrangement Method1 HPLC: Acid elutes first (Polar) Acid->Method1 Method2 GC: Acid requires derivatization (Avoid for Acid quant) Acid->Method2

Figure 2: Auto-oxidation pathway and detection implications. The acid impurity is polar and elutes early in RP-HPLC.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 273336, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC method development strategies for neutral/acidic separations). [https://www.wiley.com/en-us/Introduction+to+Modern+Liquid+Chromatography%2C+3rd+Edition-p-9780470167540]([Link]

HPLC method development for 3-Chloro-4-methylbenzaldehyde analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 3-Chloro-4-methylbenzaldehyde (CAS: 34114-37-9). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), the purity of this aldehyde is paramount.

This protocol addresses the specific challenge of separating the target analyte from its oxidative degradation product, 3-Chloro-4-methylbenzoic acid , and potential synthesis precursors. We utilize a C18 stationary phase with an acidic mobile phase to ensure robust separation and peak symmetry.

Chemical Context & Physicochemical Properties

Understanding the analyte is the first step in robust method development. 3-Chloro-4-methylbenzaldehyde is a lipophilic aromatic aldehyde.

PropertyValue / DescriptionImpact on HPLC Method
Structure Aromatic ring, -Cl, -CH3, -CHOStrong UV absorption; suitable for UV-Vis detection.
LogP ~2.9 (Estimated)Moderately hydrophobic; requires organic modifier (ACN/MeOH) for elution.
Solubility Low in water; Soluble in ACN, MeOHSample diluent must be high % organic to prevent precipitation.
Reactivity Prone to oxidationCritical: Must separate from 3-Chloro-4-methylbenzoic acid.

Scientific Rationale for Separation Strategy: The primary stability risk for benzaldehydes is air oxidation to benzoic acids. 3-Chloro-4-methylbenzoic acid is significantly more polar and acidic (pKa ~4) than the parent aldehyde.

  • Without pH control: The acid impurity would ionize, eluting near the void volume or tailing severely.

  • With pH control (pH < 3): The acid remains protonated (neutral), increasing its retention and allowing baseline resolution from the aldehyde.

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the final conditions.

MethodDevelopment cluster_logic Critical Decision Point Start Start: Analyte Assessment Solubility Solubility Check (Diluent Selection) Start->Solubility LogP ~2.9 ColumnSel Stationary Phase Selection (C18 vs Phenyl) Solubility->ColumnSel Use ACN/Water MobilePhase Mobile Phase Optimization ColumnSel->MobilePhase C18 Selected for Hydrophobic Retention PHControl pH Control Decision (Acid Modifier?) MobilePhase->PHControl Potential Acidic Impurities? FinalOpt Gradient Optimization PHControl->FinalOpt Yes: Add 0.1% H3PO4 (Suppress Ionization)

Figure 1: Method Development Decision Tree highlighting the critical requirement for pH control.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-Chloro-4-methylbenzaldehyde (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.

  • Modifier: Orthophosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions

This method uses a gradient elution to ensure late-eluting non-polar impurities (e.g., dimers or precursors like 3-chloro-4-methyltoluene) are cleared from the column.

  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm columns.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary/Purity Check).

  • Run Time: 20 Minutes.

Mobile Phase Configuration:

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Hold
2.006040Isocratic Hold
12.001090Linear Ramp
15.001090Wash
15.106040Return to Initial
20.006040Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).

    • Note: High organic content ensures solubility of the lipophilic aldehyde.

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of standard into a 25 mL volumetric flask. Dissolve in 20 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

Method Validation (ICH Q2 Aligned)

To ensure trustworthiness, the method must be validated. Below are the key parameters and acceptance criteria.

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) five times before sample analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 ± 1.0 minConsistency of mobile phase/column.
Theoretical Plates (N) > 5,000Column efficiency.
Tailing Factor (T) 0.8 – 1.5Peak symmetry; crucial for integration accuracy.
% RSD (Area) ≤ 2.0%Injection precision.
Specificity (Forced Degradation)

To prove the method is "Stability-Indicating," perform a stress test:

  • Oxidation: Treat sample with 3% H2O2 for 2 hours.

  • Result: Expect a new peak (3-Chloro-4-methylbenzoic acid) at RRT ~0.6-0.8 (elutes earlier due to polarity).

  • Criteria: Resolution (Rs) between Aldehyde and Acid peak must be > 2.0.

Linearity

Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Range: 50 µg/mL to 150 µg/mL.

  • Requirement: Correlation coefficient (

    
    ) ≥ 0.999.
    

Troubleshooting & Robustness

Common issues encountered during benzaldehyde analysis and their solutions:

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction or pH too high Issue1->Cause1 Fix1 Ensure 0.1% Acid in Mobile Phase A Cause1->Fix1 Issue2 Ghost Peaks Cause2 Carryover or Contaminated Column Issue2->Cause2 Fix2 Add Needle Wash (100% ACN) Cause2->Fix2 Issue3 RT Shift Cause3 Temperature Fluctuation Issue3->Cause3 Fix3 Thermostat Column at 30°C Cause3->Fix3

Figure 2: Troubleshooting logic for common HPLC anomalies.

Key Insight: If you observe a "shoulder" on the main peak, it is likely the isomer (2-chloro-4-methylbenzaldehyde). If this occurs, switch the column to a Phenyl-Hexyl phase, which offers superior selectivity for positional isomers due to pi-pi interactions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General theory on Gradient Elution and Solvent Selectivity). Link

  • PubChem. (n.d.). Compound Summary for CID 275867: 3-Chloro-4-methylbenzaldehyde. National Library of Medicine. Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Reference for temperature robustness). Link

Application Note: High-Throughput GC-MS Analysis of 3-Chloro-4-methylbenzaldehyde Reaction Mixtures for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analysis of 3-Chloro-4-methylbenzaldehyde reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Chloro-4-methylbenzaldehyde is a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Monitoring the progress of its synthesis and identifying potential impurities is critical for ensuring product quality, safety, and process optimization. This document provides detailed protocols for sample preparation, instrument configuration, and data analysis, grounded in established principles of analytical chemistry. The methodologies described herein are designed to be robust and reliable, enabling researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Introduction: The Analytical Imperative in Synthesizing 3-Chloro-4-methylbenzaldehyde

3-Chloro-4-methylbenzaldehyde (IUPAC name: 3-chloro-4-methylbenzaldehyde) is a substituted aromatic aldehyde with the molecular formula C₈H₇ClO.[1] Its structural features make it a valuable building block in organic synthesis. The precise monitoring of its formation and the characterization of any associated impurities are paramount for process control and regulatory compliance in the pharmaceutical and chemical industries.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[3] This application note provides a framework for developing and implementing a robust GC-MS method for the analysis of 3-Chloro-4-methylbenzaldehyde reaction mixtures.

Potential Synthetic Routes and Likely Impurities

A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities. One common route to substituted benzaldehydes involves the oxidation of the corresponding toluene derivative. For instance, the synthesis could proceed from 4-chloro-3-methyltoluene. Another approach is the chlorination of p-tolualdehyde.[4]

Based on these synthetic strategies, potential impurities in a 3-Chloro-4-methylbenzaldehyde reaction mixture may include:

  • Unreacted Starting Materials: e.g., 4-chloro-3-methyltoluene or p-tolualdehyde.

  • Isomeric Byproducts: Chlorination of p-tolualdehyde can potentially yield other isomers, such as 2-chloro-4-methylbenzaldehyde. The separation of these isomers is a key analytical challenge.

  • Over-oxidation Products: The aldehyde functional group can be further oxidized to a carboxylic acid, forming 3-chloro-4-methylbenzoic acid.

  • Side-Chain Chlorination Products: If the synthesis involves radical chlorination, side-chain chlorinated species could be formed.

  • Residual Solvents and Reagents: Depending on the specific process, various solvents and reagents may be present in the final reaction mixture.

The following diagram illustrates a potential synthetic pathway and the formation of key impurities.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material p-Tolualdehyde Chlorination Chlorination (e.g., Cl2, Lewis Acid) Starting_Material->Chlorination Unreacted Unreacted Starting Material (p-Tolualdehyde) Product 3-Chloro-4-methylbenzaldehyde Chlorination->Product Isomer Isomeric Byproducts (e.g., 2-chloro-4-methylbenzaldehyde) Chlorination->Isomer Side Reaction Over_oxidation Over-oxidation (3-chloro-4-methylbenzoic acid) Product->Over_oxidation Further Oxidation

Caption: Potential synthesis and impurity profile for 3-Chloro-4-methylbenzaldehyde.

Experimental Protocols

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analytes of interest to the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile residues that could contaminate the instrument.

Protocol 1: Direct Dilution for Organic Reaction Mixtures

This protocol is suitable for reaction mixtures where the primary components are soluble in a volatile organic solvent.

  • Aliquot Collection: Carefully withdraw a representative 100 µL aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot with 900 µL of high-purity ethyl acetate or dichloromethane in a 2 mL autosampler vial. This 1:10 dilution is a starting point and may need to be adjusted based on the concentration of the target analyte.

  • Internal Standard Spiking (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (e.g., deuterated analog or a compound with similar chemical properties but different retention time).

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Filtration (if necessary): If the sample contains suspended solids, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for the analysis of 3-Chloro-4-methylbenzaldehyde and its related impurities. Method optimization may be necessary depending on the specific instrumentation and the complexity of the sample matrix.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.[5]
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes.
Injection Mode Split (20:1)Prevents column overloading with concentrated samples.
Injection Volume 1 µLStandard injection volume for GC-MS.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Maintains consistent separation performance.
Oven Program Initial: 80 °C (hold 2 min)Allows for the elution of highly volatile components.
Ramp 1: 10 °C/min to 200 °CSeparates the main components of the reaction mixture.
Ramp 2: 20 °C/min to 280 °C (hold 5 min)Ensures elution of less volatile impurities like the carboxylic acid.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °COptimal temperature for electron ionization.
Quadrupole Temp 150 °CMaintains stable mass analysis.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 40-450)Allows for the identification of unknown compounds.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dilution & Filtration) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Quadrupole Mass Analyzer Ionization->Mass_Analysis Detection Electron Multiplier Mass_Analysis->Detection Data_Acquisition Data Acquisition (Full Scan Mode) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Library Search) Data_Acquisition->Data_Analysis

Sources

Introduction: The Strategic Role of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tuning of Homogeneous Catalysts using 3-Chloro-4-methylbenzaldehyde

In the development of homogeneous catalysts, particularly transition metal complexes (e.g., Cu, Co, Ni), the electronic and steric environment of the ligand is paramount. 3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) serves as a critical "fine-tuning" precursor for Schiff base and Salen-type ligands.

Unlike simple benzaldehyde, this disubstituted derivative offers a unique dual-electronic effect:

  • 3-Chloro Group (Inductive Withdrawal, -I): Increases the electrophilicity of the aldehyde carbon, facilitating faster condensation rates during ligand synthesis. In the final metal complex, it pulls electron density from the metal center, potentially increasing the Lewis acidity or redox potential (

    
    ).
    
  • 4-Methyl Group (Hyperconjugative Donation, +I/+R): Provides steric bulk at the para position (relative to the aldehyde) and weak electron donation, stabilizing the aromatic system against oxidative degradation during harsh catalytic cycles.

This guide details the protocol for synthesizing a Salen-type Copper(II) catalyst derived from 3-Chloro-4-methylbenzaldehyde and its application in the aerobic oxidation of benzyl alcohol , a benchmark reaction in green chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationImpact on Protocol
Formula C₈H₇ClOPrecursor stoichiometry (MW: 154.59 g/mol ).
Appearance White to pale yellow solid/liquidMelting Point ~30–32°C . Critical: May exist as a supercooled liquid or fused solid. Gently warm to 35°C to liquefy before dispensing.
Boiling Point 232°CHigh boiling point allows for high-temperature reflux without loss.
Solubility Ethanol, DCM, TolueneExcellent solubility in standard organic solvents; poor in water.
Stability Air-sensitive (slow oxidation)Store under nitrogen. Degas solvents for ligand synthesis.

Workflow Visualization

The following diagram illustrates the critical path from raw material to active catalytic species.

CatalystWorkflow Aldehyde 3-Chloro-4-methylbenzaldehyde (Precursor) Ligand Salen Ligand (Bis-imine) Aldehyde->Ligand Condensation (EtOH, Reflux) Diamine Ethylenediamine (Linker) Diamine->Ligand Catalyst Active Cu(II) Complex (Catalyst) Ligand->Catalyst Complexation (MeOH, 60°C) MetalSalt Cu(OAc)₂·H₂O (Metal Source) MetalSalt->Catalyst Product Benzaldehyde Catalyst->Product Aerobic Oxidation (TEMPO co-cat, O₂) Substrate Benzyl Alcohol Substrate->Product

Figure 1: Synthetic workflow for the development of the Cu(II)-Salen catalyst derived from 3-Chloro-4-methylbenzaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of the Ligand (Bis(3-chloro-4-methylbenzylidene)ethylenediamine)

Objective: Synthesize the tetradentate N₂O₂-type ligand (if using aminophenol) or N₂-type ligand (using ethylenediamine). Here we focus on the N₂-bis-imine backbone.

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (3.10 g, 20 mmol)

  • Ethylenediamine (0.60 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.10 g of 3-Chloro-4-methylbenzaldehyde in 20 mL of absolute ethanol.

    • Note: If the aldehyde is solid, warm the container to 35°C to melt it before weighing.

  • Addition: Add 0.60 g of ethylenediamine dropwise to the stirring solution. A color change (typically to yellow/orange) indicates imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Mechanism:[1][2] The 3-Cl group enhances the electrophilicity of the carbonyl carbon, typically accelerating this condensation compared to unsubstituted benzaldehyde.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base ligand should precipitate as a crystalline solid.

  • Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: >85%.[3][4]

    • Characterization: Confirm via ¹H NMR (Look for imine -CH=N- proton signal around 8.3–8.5 ppm).

Protocol B: Synthesis of the Cu(II) Catalyst Complex

Reagents:

  • Ligand from Protocol A (3.33 g, 10 mmol)

  • Copper(II) Acetate Monohydrate (2.00 g, 10 mmol)

  • Methanol (40 mL)

Step-by-Step:

  • Dissolution: Dissolve the ligand (10 mmol) in 20 mL of hot methanol/DCM (1:1 mixture if solubility is an issue).

  • Metal Addition: Dissolve Cu(OAc)₂·H₂O in 20 mL of hot methanol and add it slowly to the ligand solution.

  • Reaction: Reflux the mixture for 2 hours. The solution will darken (often dark green or brown) as the complex forms.

  • Precipitation: Cool to room temperature. If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool to 4°C.

  • Purification: Filter the complex, wash with cold methanol and diethyl ether. Dry under vacuum.

Catalytic Application: Aerobic Oxidation of Alcohols

This protocol demonstrates the efficacy of the 3-Chloro-4-methyl-substituted catalyst in oxidizing benzyl alcohol to benzaldehyde using air as the oxidant.

Reaction Conditions:

  • Substrate: Benzyl Alcohol (1 mmol)

  • Catalyst: Cu-Complex (1 mol%)

  • Co-catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%)

  • Base: N-Methylimidazole (NMI) (2 mol%)

  • Solvent: Acetonitrile (MeCN) (5 mL)

  • Oxidant: Ambient Air (Balloon)

Procedure:

  • Setup: Charge a 10 mL reaction vial with the Cu-catalyst (0.01 mmol) and TEMPO (0.01 mmol).

  • Solvent: Add MeCN (5 mL) and NMI (0.02 mmol). Stir until dissolved.

  • Substrate: Add Benzyl Alcohol (1 mmol, ~103 µL).

  • Initiation: Purge the headspace with an air balloon (or O₂ balloon for faster kinetics) and insert the needle through the septum to maintain pressure.

  • Incubation: Stir at room temperature (25°C) for 4–6 hours.

  • Analysis: Take a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 4:1).

Mechanism Visualization:

CatalyticCycle CuII Cu(II)-Ligand (Resting State) CuI Cu(I)-Ligand CuII->CuI 1e- Reduction CuI->CuII Re-oxidation by O2 Substrate Benzyl Alcohol TEMPO_Ox TEMPO+ Substrate->TEMPO_Ox H-Abstraction Product Benzaldehyde TEMPO_Red TEMPO-H TEMPO_Ox->TEMPO_Red Alcohol Oxidation TEMPO_Red->Product Product Release TEMPO_Red->TEMPO_Ox Regeneration by Cu(II) Oxygen O2 / Air Oxygen->CuI Activates Metal

Figure 2: Proposed catalytic cycle involving the Cu(II)/TEMPO system. The 3-Cl substituent on the ligand modulates the Cu(II)/Cu(I) redox potential, facilitating the re-oxidation of TEMPO-H.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Ligand Yield Incomplete condensation due to water.Use anhydrous ethanol and add molecular sieves (3Å) to the reaction mixture to trap water.
Oily Ligand Impurities or supercooling.Triturate the oil with cold diethyl ether/hexane (1:1) to induce crystallization.
Slow Catalysis Catalyst poisoning or insufficient O₂.Ensure vigorous stirring (mass transfer limited). Switch from air to pure O₂ balloon.
Aldehyde Oxidation Precursor degraded.Check the 3-Chloro-4-methylbenzaldehyde purity.[3][5][6] If it contains benzoic acid (white solid precipitate in the liquid aldehyde), purify via base extraction before use.

References

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Derivatives." BenchChem Technical Library. Accessed October 2023.[7] Link

  • GuideChem. "Synthesis and application of 3-Chloro-4-hydroxybenzaldehyde and derivatives in organic chemistry." GuideChem Encyclopedia. Link

  • National Institutes of Health (NIH). "3-Chloro-4-methylbenzaldehyde - PubChem Compound Summary." PubChem. Link

  • Organic Syntheses. "m-Chlorobenzaldehyde: Standard Protocols for Substituted Benzaldehydes." Org.[5] Synth. Coll. Vol. 2, p. 130. Link

  • Tokyo Chemical Industry (TCI). "Product Specification: 3-Chloro-4-methylbenzaldehyde (C3499)." TCI Chemicals. Link

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 3-Chloro-4-methylbenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of organic compounds with extensive applications in medicinal chemistry, materials science, and catalysis.[1] This document provides field-proven insights and detailed, step-by-step protocols for the synthesis of these compounds via conventional heating, microwave-assisted, and eco-friendly methodologies. Furthermore, it outlines the essential analytical techniques for structural elucidation and purity confirmation. The causality behind experimental choices is explained to empower researchers in adapting these protocols for novel drug discovery and material development endeavors.

Introduction: The Versatility of Schiff Bases

Schiff bases, first reported by Hugo Schiff, are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1] The resulting imine or azomethine linkage is a key structural motif that imparts a wide array of biological activities to these molecules. Schiff bases and their metal complexes are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[2][3][4]

The tailored synthesis of Schiff bases allows for the fine-tuning of their steric and electronic properties, which in turn influences their biological efficacy and material characteristics. The starting aldehyde, 3-Chloro-4-methylbenzaldehyde, offers a unique combination of electronic and steric features. The chloro group, being an electron-withdrawing group, and the methyl group, an electron-donating group, on the phenyl ring can modulate the reactivity of the aldehyde and the properties of the resulting Schiff base.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 3-Chloro-4-methylbenzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Elimination (Dehydration): The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, leading to the formation of the stable imine or Schiff base.

The reaction is typically carried out in a suitable solvent, and often a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration step.[1]

Below is a diagram illustrating the general workflow for the synthesis and characterization of Schiff bases from 3-Chloro-4-methylbenzaldehyde.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Chloro-4-methylbenzaldehyde + Primary Amine Method Choose Method: - Conventional Heating - Microwave Irradiation - Green Synthesis Reactants->Method Reaction Reaction Mixture Method->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Product Schiff Base Product Isolation->Product FTIR FT-IR Spectroscopy Product->FTIR Confirm functional groups NMR NMR Spectroscopy (1H & 13C) Product->NMR Determine structure MS Mass Spectrometry Product->MS Confirm molecular weight Analysis Structural Elucidation & Purity Confirmation FTIR->Analysis NMR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

This section provides detailed protocols for the synthesis of Schiff bases from 3-Chloro-4-methylbenzaldehyde using different methodologies. The choice of method can significantly impact reaction time, yield, and environmental footprint.

Protocol 1: Conventional Synthesis via Reflux

This traditional method is widely used and reliable for the synthesis of a broad range of Schiff bases.

Rationale: Refluxing the reaction mixture in a suitable solvent provides the necessary thermal energy to overcome the activation barrier of the reaction and facilitates the removal of the water byproduct, driving the equilibrium towards product formation. Ethanol is a common solvent as it dissolves both the reactants and is easily removed. A catalytic amount of glacial acetic acid protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).[1]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-Chloro-4-methylbenzaldehyde (1 mmol) in 15 mL of absolute ethanol. In a separate beaker, dissolve the desired primary amine (1 mmol) in 10 mL of absolute ethanol.

  • Reaction Setup: Add the amine solution to the aldehyde solution in the round-bottom flask with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis is a green chemistry approach that often leads to shorter reaction times, higher yields, and reduced solvent usage.[4]

Rationale: Microwave irradiation directly heats the reactants, leading to a rapid increase in temperature and reaction rate. In a solvent-free reaction, the reactants absorb the microwave energy, promoting the reaction without the need for a solvent, which simplifies the workup and reduces waste.

Step-by-Step Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel, mix 3-Chloro-4-methylbenzaldehyde (1 mmol) and the primary amine (1 mmol).

  • Catalysis (Optional): For less reactive amines, a few drops of a catalyst like glacial acetic acid or a solid acid catalyst can be added.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a suitable power (e.g., 180-300 W) for a short period (e.g., 2-5 minutes). Monitor the reaction progress by TLC.

  • Isolation and Purification: After completion, allow the mixture to cool to room temperature. The solid product can be washed with a small amount of a suitable solvent like ethanol or hexane to remove impurities.

  • Drying: Dry the product in a desiccator.

Protocol 3: Green Synthesis in an Aqueous Medium

This method utilizes water as a solvent, which is an environmentally benign and cost-effective approach.

Rationale: Performing the reaction in water eliminates the need for volatile organic solvents. The hydrophobic effect can also play a role in driving the reactants together, accelerating the reaction.

Step-by-Step Protocol:

  • Reactant Preparation: In a flask, create a suspension of 3-Chloro-4-methylbenzaldehyde (1 mmol) and the primary amine (1 mmol) in 20 mL of water.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress should be monitored by TLC.

  • Isolation: The solid Schiff base product, being insoluble in water, will precipitate out.

  • Purification: Collect the product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product.

Method Typical Reaction Time Typical Solvent Catalyst Advantages Disadvantages
Conventional Reflux 2-4 hoursEthanol, MethanolGlacial Acetic AcidReliable, widely applicableLonger reaction times, solvent waste
Microwave-Assisted 2-5 minutesSolvent-free or minimal solventOptional (e.g., Acetic Acid)Rapid, high yields, eco-friendlyRequires specialized equipment
Green Synthesis (Aqueous) Several hoursWaterNone or mild acid/baseEnvironmentally benign, cost-effectiveSlower reaction rates, not all reactants are suitable

Characterization of Synthesized Schiff Bases

Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff bases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Key Diagnostic Peaks:

    • C=N (Imine) Stretch: The most characteristic peak for a Schiff base appears in the range of 1600-1650 cm⁻¹ . The absence of the strong C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the formation of the Schiff base.[3]

    • C-Cl Stretch: A band corresponding to the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹ .

    • Aromatic C=C Stretch: Peaks in the range of 1450-1600 cm⁻¹ indicate the presence of the aromatic rings.

    • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • -CH=N- (Azomethine) Proton: A singlet peak in the region of δ 8.0-9.0 ppm is characteristic of the proton attached to the imine carbon.[1] This is a key diagnostic signal.

    • Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm correspond to the protons on the aromatic rings.

    • -CH₃ (Methyl) Proton: A singlet at approximately δ 2.4 ppm is expected for the methyl group attached to the benzene ring.

  • ¹³C NMR:

    • -CH=N- (Azomethine) Carbon: The imine carbon typically resonates in the δ 150-165 ppm region.[5]

    • Aromatic Carbons: Signals for the aromatic carbons will appear in the range of δ 120-150 ppm .

    • -CH₃ (Methyl) Carbon: The methyl carbon will show a signal at approximately δ 20-25 ppm .[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

Applications in Drug Development and Materials Science

Schiff bases derived from halogenated benzaldehydes are of significant interest due to their enhanced biological activities. The presence of the chloro and methyl groups on the aromatic ring of 3-Chloro-4-methylbenzaldehyde can influence the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their interaction with biological targets.

  • Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal properties.[2][6][7] The imine group is often crucial for this activity, and the overall lipophilicity of the molecule can facilitate its transport across microbial cell membranes.

  • Anticancer Agents: Schiff bases have been investigated as potential anticancer drugs.[4][8][9] Their mechanism of action can involve various pathways, including the induction of apoptosis and inhibition of cancer cell proliferation.

  • Corrosion Inhibitors: The nitrogen and sometimes other heteroatoms in Schiff bases can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

  • Catalysis: Schiff base metal complexes are used as catalysts in various organic transformations due to their stability and catalytic activity.

Conclusion

The synthesis of Schiff bases from 3-Chloro-4-methylbenzaldehyde offers a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a range of robust protocols, from conventional to green methodologies, enabling researchers to select the most appropriate method for their specific needs. The detailed characterization techniques outlined are essential for ensuring the structural integrity and purity of the synthesized compounds. The unique substitution pattern of the starting aldehyde provides an opportunity to create a library of Schiff bases with tunable properties for various scientific investigations.

References

  • Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M., & Thomas, M. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139. [Link]

  • Islam, M. S., Ansary, M. R. H., Farooque, M. A., & Asraf, M. A. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research, 5(4), 27-36. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. (n.d.). RSIS International. [Link]

  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (2025). E3S Web of Conferences, 661, 05004. [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2022). ACS Omega. [Link]

  • Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. (n.d.). ResearchGate. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.org. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (n.d.). ResearchGate. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). PubMed. [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. (2023). New Journal of Chemistry. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). PubMed Central. [Link]

  • Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid by Rapid Efficient Gas Impacting Reaction. (2014). Asian Journal of Chemistry, 26(18), 6129-6132. [Link]

  • 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. (n.d.). ResearchGate. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. (2020). National Institutes of Health. [Link]

Sources

large-scale synthesis of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 3-Chloro-4-methylbenzaldehyde

Abstract

This application note provides a comprehensive, field-proven guide for the , a key intermediate in the pharmaceutical and fine chemical industries. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, emphasizing process safety, scalability, and robust quality control. We present a reliable two-step protocol commencing with the radical bromination of 2-chlorotoluene to form the 3-chloro-4-methylbenzyl alcohol intermediate, followed by its selective oxidation to the target aldehyde. This guide is intended for researchers, process chemists, and drug development professionals seeking a validated and scalable manufacturing process.

Introduction and Strategic Rationale

3-Chloro-4-methylbenzaldehyde is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value organic compounds.[1][2] Its structural motifs are found in molecules designed for a range of therapeutic areas. The consistent, large-scale production of this intermediate with high purity is therefore paramount to ensuring the quality and efficacy of the final products.

Several synthetic routes to 3-Chloro-4-methylbenzaldehyde have been reported, including:

  • Grignard Reaction: Involves the formation of a Grignard reagent from a di-halogenated toluene precursor, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). While effective, this route requires strictly anhydrous conditions and the handling of pyrophoric reagents, which can pose challenges on a large scale.[2][3]

  • Vilsmeier-Haack Reaction: This formylation reaction requires an electron-rich aromatic substrate.[4][5] The starting material, 2-chlorotoluene, is only moderately activated, potentially leading to lower yields or requiring harsh conditions.

  • Direct Oxidation of 2-Chlorotoluene: While seemingly direct, the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid can be difficult to control, often resulting in complex product mixtures and lower yields.[6]

Chosen Strategy: Two-Step Synthesis via Benzyl Alcohol Intermediate

After careful consideration of scalability, safety, and process control, we have selected a robust two-step pathway as the focus of this guide:

  • Intermediate Synthesis: Production of 3-chloro-4-methylbenzyl alcohol from 2-chlorotoluene. This is achieved through a free-radical bromination of the benzylic methyl group, followed by a straightforward hydrolysis.

  • Final Product Synthesis: Selective oxidation of the stable 3-chloro-4-methylbenzyl alcohol intermediate to the desired 3-Chloro-4-methylbenzaldehyde.

This approach is advantageous as it breaks the synthesis into two distinct, high-yielding stages. The isolation of the stable alcohol intermediate allows for purification before the final, more sensitive oxidation step, ensuring a higher purity final product. The chosen oxidation method is selective and avoids the common pitfall of over-oxidation.

Process Workflow and Visualization

The overall synthetic workflow is depicted below. This diagram illustrates the progression from the starting material to the final product, highlighting the key transformations and isolated intermediates.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis 2-Chlorotoluene 2-Chlorotoluene Bromination Bromination 2-Chlorotoluene->Bromination NBS, AIBN CCl4, Reflux 3-Chloro-4-methylbenzyl_bromide 3-Chloro-4-methylbenzyl_bromide Bromination->3-Chloro-4-methylbenzyl_bromide Hydrolysis Hydrolysis 3-Chloro-4-methylbenzyl_bromide->Hydrolysis Na2CO3(aq) Reflux 3-Chloro-4-methylbenzyl_alcohol 3-Chloro-4-methylbenzyl_alcohol Hydrolysis->3-Chloro-4-methylbenzyl_alcohol 3-Chloro-4-methylbenzyl_alcohol_2 3-Chloro-4-methylbenzyl alcohol Oxidation Oxidation 3-Chloro-4-methylbenzaldehyde 3-Chloro-4-methylbenzaldehyde Oxidation->3-Chloro-4-methylbenzaldehyde 3-Chloro-4-methylbenzyl_alcohol_2->Oxidation PCC, DCM Room Temp.

Caption: Workflow from 2-chlorotoluene to the final product.

Detailed Synthesis Protocol

Safety First: Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory. This entire process must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[7]

Part 1: Synthesis of 3-Chloro-4-methylbenzyl alcohol (Intermediate)

A. Step 1: Benzylic Bromination of 2-Chlorotoluene

  • Principle: This step utilizes a free-radical chain reaction initiated by AIBN (Azobisisobutyronitrile) to selectively brominate the benzylic position of 2-chlorotoluene using N-Bromosuccinimide (NBS) as the bromine source. Carbon tetrachloride is a classic solvent, but less toxic alternatives like chlorobenzene or acetonitrile should be considered for greener processes.

Table 1: Reagents for Benzylic Bromination

ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Chlorotoluene126.58126.6 g (115 mL)1.0Starting Material
N-Bromosuccinimide (NBS)177.98186.9 g1.05Brominating Agent
AIBN164.211.64 g0.01Radical Initiator
Carbon Tetrachloride (CCl₄)153.821000 mL-Solvent

Protocol:

  • Setup: Equip a 2 L three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Charging: Charge the flask with 2-chlorotoluene (1.0 mol), N-Bromosuccinimide (1.05 mol), AIBN (0.01 mol), and carbon tetrachloride (1000 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is mildly exothermic. The disappearance of the denser NBS, which sinks, and the appearance of succinimide, which floats, indicates reaction progression.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 3-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

  • Isolation: Transfer the filtrate to a separatory funnel and wash sequentially with 2 M NaOH (2 x 200 mL) and water (2 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-chloro-4-methylbenzyl bromide as a yellowish oil. This intermediate is often used directly in the next step without further purification.

B. Step 2: Hydrolysis to 3-Chloro-4-methylbenzyl alcohol

  • Principle: The crude benzyl bromide is hydrolyzed to the corresponding benzyl alcohol via an Sₙ2 reaction with carbonate in an aqueous solution.

Protocol:

  • Setup: Use the same 2 L flask setup as before.

  • Charging: Add the crude 3-chloro-4-methylbenzyl bromide to a solution of sodium carbonate (159 g, 1.5 mol) in 1000 mL of water.

  • Reaction: Heat the biphasic mixture to reflux (100°C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the disappearance of the benzyl bromide spot by TLC.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 300 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield crude 3-chloro-4-methylbenzyl alcohol.[8][9] The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a white solid.

Part 2: Oxidation to 3-Chloro-4-methylbenzaldehyde
  • Principle: This step employs Pyridinium chlorochromate (PCC), a mild oxidizing agent, to selectively oxidize the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid. The reaction is performed in an anhydrous solvent.

Table 2: Reagents for Oxidation

ReagentMolar Mass ( g/mol )AmountMolesNotes
3-Chloro-4-methylbenzyl alcohol156.61156.6 g1.0Intermediate
Pyridinium chlorochromate (PCC)215.56323.3 g1.5Oxidizing Agent
Dichloromethane (DCM)84.932000 mL-Anhydrous Solvent
Silica Gel-~200 g-For work-up

Protocol:

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer and a nitrogen inlet in a well-ventilated fume hood.

  • Charging: Suspend PCC (1.5 mol) in anhydrous DCM (1500 mL). To this stirred suspension, add a solution of 3-chloro-4-methylbenzyl alcohol (1.0 mol) in anhydrous DCM (500 mL) in one portion.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within 2-3 hours. A dark, tarry precipitate will form.

  • Monitoring: Monitor the reaction by TLC until the alcohol is fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (2 L) and stir for 15 minutes.

  • Purification: Pass the entire mixture through a short, wide plug of silica gel, eluting with additional diethyl ether. This filtration removes the chromium tars.

  • Final Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield 3-Chloro-4-methylbenzaldehyde as a colorless to pale yellow liquid or low-melting solid.[10]

Quality Control and Characterization

The identity and purity of the final product must be confirmed before release.

Table 3: Product Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquid or low-melting solidVisual Inspection
Purity ≥98.0%Gas Chromatography (GC)
Identity Conforms to reference spectra¹H NMR, IR
Melting Point 27-31 °CMelting Point Apparatus
Boiling Point ~232 °CDistillation Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 7.80 (d, 1H), 7.65 (dd, 1H), 7.35 (d, 1H), 2.45 (s, 3H, -CH₃).

  • IR (Neat): ν ~1700 cm⁻¹ (strong, C=O stretch of aldehyde), ~2830, 2730 cm⁻¹ (C-H stretch of aldehyde).[11]

Safety and Waste Management

  • Hazard Identification:

    • 2-Chlorotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

    • NBS: Causes skin and eye irritation. Strong oxidizer.

    • PCC: Known carcinogen. Toxic. Oxidizer.

    • 3-Chloro-4-methylbenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

    • Solvents (CCl₄, DCM): Halogenated solvents are toxic and environmentally harmful. CCl₄ is ozone-depleting and highly toxic. DCM is a suspected carcinogen.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Disposal:

    • Halogenated Organic Waste: All solvent waste from extraction and chromatography (DCM, CCl₄) must be collected in a designated, labeled container.

    • Chromium Waste: The silica plug and any materials contaminated with PCC must be collected as hazardous chromium waste.

    • Aqueous Waste: Aqueous layers from work-ups should be neutralized before disposal according to local regulations.

Conclusion

This application note details a validated, two-step protocol for the . By utilizing a stable alcohol intermediate, this method ensures high yields and exceptional purity of the final product. The outlined procedures, when combined with rigorous safety practices and quality control measures, provide a reliable and scalable pathway for the manufacturing of this important chemical intermediate, empowering researchers and drug development professionals in their synthetic endeavors.

References

  • Vertex AI Search. Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Google Patents. CN102268687A - Method for preparing benzaldehyde/methylbenzaldehyde by oxidizing toluene/xylene.
  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • SIELC Technologies. 3-Chloro-4-methylbenzyl alcohol. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem - NIH. 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085. Available from: [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

  • Google Patents. EP1102737B1 - Method for the conversion of 3- and 4-methylcatechol to benzaldehyde.
  • PubChem - NIH. 4-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 2757659. Available from: [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

  • ResearchGate. Oxidation of 4-methylbenzyl alcohol under various conditions. Available from: [Link]

  • The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Available from: [Link]

  • YouTube. Making Benzaldehyde using the sommelet reaction. Available from: [Link]

  • Chemistry LibreTexts. Grignard Reagents. Available from: [Link]

  • Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. Available from: [Link]

  • Thieme. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • YouTube. Sommelet Reaction. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9). Available from: [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Available from: [Link]

  • Cambridge University Press. Sommelet Reaction. Available from: [Link]

  • Google Patents. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.

Sources

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-methylbenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Chloro-4-methylbenzaldehyde is an aromatic aldehyde whose unique substitution pattern—a chlorine atom and a methyl group on the benzene ring—makes it a versatile intermediate in the synthesis of complex organic molecules.[1] Its aldehyde functional group is highly reactive, readily participating in nucleophilic additions and condensation reactions. This guide provides an in-depth exploration of the potential applications of 3-Chloro-4-methylbenzaldehyde in the synthesis of novel agrochemicals, offering detailed hypothetical protocols and mechanistic insights for researchers in the field. While direct public-domain examples of its use in commercialized agrochemicals are not extensively documented, its structural motifs are present in various active compounds, suggesting its significant potential.

Physicochemical Properties and Reactivity Profile

3-Chloro-4-methylbenzaldehyde is a solid at room temperature with a molecular weight of 154.59 g/mol .[1] The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the methyl group, influences the reactivity of the aromatic ring and the carbonyl carbon.

PropertyValueReference
Molecular FormulaC₈H₇ClO[1]
IUPAC Name3-chloro-4-methylbenzaldehyde[1]
CAS Number3411-03-8[1]
Molecular Weight154.59 g/mol [1]
AppearanceColorless to pale yellow liquid-

The aldehyde group is the primary site of reactivity, making it a key building block for constructing more complex molecular architectures.

Potential Applications in Herbicide Synthesis

The structural features of 3-Chloro-4-methylbenzaldehyde are analogous to intermediates used in the synthesis of certain classes of herbicides, such as carbamates. For instance, the herbicide 3,4-Dichlorobenzyl methylcarbamate demonstrates the utility of chlorinated benzyl moieties in creating herbicidally active molecules.[2]

A plausible synthetic route to a novel carbamate herbicide could involve the initial reduction of 3-Chloro-4-methylbenzaldehyde to its corresponding alcohol, followed by reaction with an isocyanate.

A 3-Chloro-4-methylbenzaldehyde B Reduction (e.g., NaBH4, Methanol) A->B C (3-Chloro-4-methylphenyl)methanol B->C D Reaction with Methyl Isocyanate C->D E Hypothetical Carbamate Herbicide D->E

Caption: Proposed synthesis of a carbamate herbicide.

Protocol 1: Synthesis of (3-Chloro-4-methylphenyl)methanol

  • Causality: The reduction of the aldehyde to a primary alcohol is a crucial step to enable the subsequent carbamoylation. Sodium borohydride is a mild and selective reducing agent for this transformation.

  • Procedure:

    • In a round-bottom flask, dissolve 3-Chloro-4-methylbenzaldehyde (1 eq.) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.

    • Purify by column chromatography on silica gel.

Protocol 2: Synthesis of the Hypothetical Carbamate Herbicide

  • Causality: The reaction of the alcohol with methyl isocyanate forms the carbamate linkage, which is the active pharmacophore in this class of herbicides.

  • Procedure:

    • Dissolve the purified (3-Chloro-4-methylphenyl)methanol (1 eq.) in anhydrous toluene.

    • Add methyl isocyanate (1.1 eq.) and a catalytic amount of dibutyltin dilaurate.

    • Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Potential Applications in Fungicide Synthesis

Many modern fungicides, particularly those in the triazole class, incorporate substituted aromatic rings. The synthesis of novel 1,2,4-triazole derivatives often involves the use of substituted benzaldehydes as starting materials.[3]

A plausible route to a novel fungicide could involve a Wittig reaction to extend the carbon chain of 3-Chloro-4-methylbenzaldehyde, followed by functional group manipulations to introduce the triazole moiety.

A 3-Chloro-4-methylbenzaldehyde B Wittig Reaction with (Carbethoxymethyl)triphenylphosphorane A->B C Ethyl 3-(3-chloro-4-methylphenyl)acrylate B->C D Epoxidation C->D E Epoxide D->E F Ring-opening with 1,2,4-Triazole E->F G Hypothetical Triazole Fungicide F->G

Caption: Proposed synthesis of a triazole fungicide.

Protocol 3: Synthesis of Ethyl 3-(3-chloro-4-methylphenyl)acrylate

  • Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from an aldehyde, providing a key intermediate for further functionalization.

  • Procedure:

    • Suspend (carbethoxymethyl)triphenylphosphorane (1.1 eq.) in anhydrous THF.

    • Add a solution of 3-Chloro-4-methylbenzaldehyde (1 eq.) in THF dropwise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Filter the reaction mixture to remove triphenylphosphine oxide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: Subsequent Steps to the Hypothetical Triazole Fungicide

  • Epoxidation: The acrylate can be epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Ring-opening: The resulting epoxide can be opened by nucleophilic attack from 1,2,4-triazole in the presence of a base to yield the final hypothetical fungicide.

Potential Applications in Insecticide Synthesis

Substituted benzaldehydes are critical precursors in the synthesis of synthetic pyrethroids, a major class of insecticides. For example, m-phenoxybenzaldehyde is a key intermediate for the synthesis of pyrethroids like cypermethrin.[4][5] 3-Chloro-4-methylbenzaldehyde could potentially be used to create novel pyrethroid analogs.

The synthesis would likely proceed through a cyanohydrin intermediate, which is then esterified with a suitable acid chloride, such as chrysanthemoyl chloride.

A 3-Chloro-4-methylbenzaldehyde B Cyanohydrin Formation (e.g., NaCN, H+) A->B C 2-(3-Chloro-4-methylphenyl)-2-hydroxyacetonitrile B->C D Esterification with Chrysanthemoyl Chloride C->D E Hypothetical Pyrethroid-like Insecticide D->E

Caption: Proposed synthesis of a pyrethroid-like insecticide.

Protocol 5: Synthesis of 2-(3-Chloro-4-methylphenyl)-2-hydroxyacetonitrile

  • Causality: The formation of a cyanohydrin introduces a hydroxyl group and a nitrile group, creating a chiral center and a functional handle for esterification.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3-Chloro-4-methylbenzaldehyde (1 eq.) in a suitable solvent like dichloromethane.

    • Add a solution of sodium cyanide (NaCN) (1.2 eq.) in water.

    • Cool the biphasic mixture to 0°C and slowly add an acid (e.g., acetic acid) to generate HCN in situ.

    • Stir vigorously at 0-5°C for several hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

Protocol 6: Esterification to the Hypothetical Pyrethroid-like Insecticide

  • Causality: The esterification of the cyanohydrin with an acid chloride like chrysanthemoyl chloride forms the characteristic ester linkage of pyrethroid insecticides.

  • Procedure:

    • Dissolve the crude cyanohydrin (1 eq.) in anhydrous dichloromethane containing a base such as pyridine or triethylamine (1.5 eq.).

    • Cool the solution to 0°C and add a solution of chrysanthemoyl chloride (1.1 eq.) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final product by column chromatography.

Safety and Handling

3-Chloro-4-methylbenzaldehyde should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

3-Chloro-4-methylbenzaldehyde is a valuable and versatile chemical intermediate with significant, albeit not fully exploited, potential in the synthesis of novel agrochemicals. The reactivity of its aldehyde group allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecules with potential herbicidal, fungicidal, and insecticidal activities. The hypothetical protocols provided in this guide are intended to serve as a foundation for further research and development in the field of agrochemical synthesis.

References

  • Weed Science Society of America. (1969). 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. Weed Science, 17(3), 305-308. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. CN104693016A - Method for preparing 4-methylbenzaldehyde from isoprene and acrolein.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved January 26, 2026 from [Link].

  • Google Patents. CN1273020C - Herbicides based on carbamoyltriazolinones.
  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 868. Available at: [Link]

  • ResearchGate. (2017). Time effect study for the crossed-aldol condensation between cyclohexanone and 4-methylbenzaldehyde. Available at: [Link]

  • MDPI. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(21), 13398. Available at: [Link]

  • Google Patents. US3624157A - Process for preparing ortho-chlorobenzaldehyde.
  • YouTube. (2023). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. Available at: [Link]

  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Available at: [Link]

  • Beyond Pesticides. Synthetic Pyrethroids. Available at: [Link]

  • Arkivoc. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. Available at: [Link]

  • PubChem. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A. Available at: [Link]

  • Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • National Center for Biotechnology Information. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(8), 2395. Available at: [Link]

  • ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the causality behind procedural choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs) - High-Level Strategy

This section addresses initial strategic decisions and common problems applicable across various synthetic routes.

Q1: I am planning to synthesize 3-Chloro-4-methylbenzaldehyde. Which synthetic route offers the best balance of yield, safety, and scalability?

A1: The optimal route depends on your laboratory's capabilities, scale, and tolerance for hazardous reagents. The four primary approaches each have distinct advantages and disadvantages:

Synthetic RouteCommon Starting MaterialKey ReagentsProsCons
Vilsmeier-Haack Reaction 2-ChlorotoluenePOCl₃, DMFGood yields for electron-rich arenes, relatively mild conditions.[1][2]The Vilsmeier reagent is moisture-sensitive; substrate scope is limited to activated rings.[2][3]
Gattermann-Koch Reaction 2-ChlorotolueneCO, HCl, AlCl₃, CuClDirect formylation, uses inexpensive reagents.[4][5]Requires high pressure CO gas, which is hazardous; not suitable for phenol or phenol ether substrates.[5][6][7]
Sommelet Reaction 3-Chloro-4-methylbenzyl HalideHexamethylenetetramine (HMTA)Avoids harsh oxidants or high pressures.[8][9]Requires a two-step process (benzylic halogenation then Sommelet); mechanism can be complex.[10]
Side-Chain Oxidation/Hydrolysis 3-Chloro-4-methyltolueneCl₂, H₂O or other oxidantsCan be adapted for large scale; several methods exist.[11][12]Often requires harsh conditions (high temp); can lead to over-oxidation to the carboxylic acid.[13]

For general lab-scale synthesis, the Vilsmeier-Haack reaction often provides the most practical entry point due to its operational simplicity and avoidance of high-pressure gases.

Q2: My overall yield is consistently low (<40%) regardless of the method. What general factors should I investigate first?

A2: Low yields often stem from foundational experimental issues rather than a flawed reaction mechanism. Before re-optimizing the entire synthesis, validate the following:

  • Reagent Purity: The Vilsmeier and Gattermann-Koch reactions are highly sensitive to moisture. Ensure solvents are anhydrous and reagents like AlCl₃ or POCl₃ are fresh and have not been degraded by atmospheric moisture.

  • Inert Atmosphere: Many organometallic intermediates and catalysts are oxygen-sensitive. Ensure your reaction is conducted under a consistently dry, inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Overheating can lead to the formation of polymeric tars and side products. Maintain strict temperature control, especially during the exothermic addition of reagents. Use an ice bath or cryo-cooler as needed.[14]

  • Stoichiometry: Inaccuracies in reagent ratios can halt the reaction or promote side reactions. Double-check all measurements and calculations.

Q3: My post-reaction TLC shows multiple spots. What are the most likely impurities?

A3: The impurity profile is method-dependent, but common culprits include:

  • Unreacted Starting Material: Especially if the reaction was incomplete.

  • Isomeric Products: Formylation of 2-chlorotoluene can potentially yield other isomers, though the directing effects of the chloro and methyl groups generally favor the desired product. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director.[15][16][17] The interplay of these effects is crucial.

  • Over-oxidation Product: In oxidation-based routes, you may form 3-chloro-4-methylbenzoic acid.

  • Benzyl Alcohol Derivative: Incomplete oxidation or side reactions can yield 3-chloro-4-methylbenzyl alcohol.

Section 2: Troubleshooting the Vilsmeier-Haack Reaction

This is a popular method for formylating 2-chlorotoluene. The reaction involves the creation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃, which then acts as the electrophile.[2][18]

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Arene 2-Chlorotoluene Arene->Iminium_Adduct Attacks Product 3-Chloro-4-methylbenzaldehyde Iminium_Adduct->Product Hydrolyzes to Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Workflow.

Q4: My Vilsmeier-Haack reaction is sluggish or fails to initiate. What is the cause?

A4: This is a common issue. The root cause is typically one of two things:

  • Inactive Vilsmeier Reagent: The chloroiminium salt is highly electrophilic and susceptible to hydrolysis. If your DMF or solvent contains water, or if the POCl₃ is old, the reagent will be quenched before it can react with the arene.

    • Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. Dry all glassware thoroughly.

  • Insufficiently Activated Arene: While 2-chlorotoluene is activated by the methyl group, the chloro group is deactivating.[17] For the reaction to proceed efficiently, the electrophile must be potent.

    • Solution: Ensure the Vilsmeier reagent is formed correctly before adding the arene. You can do this by first mixing POCl₃ and DMF at a low temperature (e.g., 0 °C) and stirring for a short period (15-30 minutes) before the dropwise addition of 2-chlorotoluene.

Q5: The reaction mixture turned into a dark, intractable tar upon adding the reagents. What went wrong?

A5: Tar formation is a classic sign of an uncontrolled exothermic reaction. The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are both exothermic.

  • Causality: If reagents are mixed too quickly or without adequate cooling, the localized temperature increase can cause polymerization and decomposition of both the reagent and the aromatic substrate.

  • Solution:

    • Maintain strict temperature control. Begin the reaction in an ice bath (0-5 °C).

    • Add the POCl₃ dropwise to the DMF/2-chlorotoluene solution. Never add all reagents at once.

    • Ensure efficient stirring to dissipate heat throughout the reaction vessel.

Detailed Protocol: Vilsmeier-Haack Formylation of 2-Chlorotoluene

Materials:

  • 2-Chlorotoluene

  • Phosphorus oxychloride (POCl₃), freshly opened

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Initial Mixture: Under a nitrogen atmosphere, add anhydrous DMF (1.2 eq) and anhydrous DCM to the flask. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add 2-chlorotoluene (1.0 eq) to the flask. Begin dropwise addition of POCl₃ (1.1 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add crushed ice to quench the reaction, followed by a pre-chilled saturated sodium acetate solution. This step is highly exothermic.

  • Workup: Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by vacuum distillation or column chromatography.

Section 3: Troubleshooting the Sommelet Reaction

This route first requires the benzylic halogenation of 3-chloro-4-methyltoluene to form 3-chloro-4-methylbenzyl halide, which is then reacted with hexamethylenetetramine (HMTA) and hydrolyzed to the aldehyde.[9][10][19]

Sommelet_Reaction Start 3-Chloro-4-methylbenzyl Halide Quat_Salt Quaternary Ammonium Salt Start->Quat_Salt SN2 Reaction HMTA Hexamethylenetetramine (HMTA) HMTA->Quat_Salt Product 3-Chloro-4-methylbenzaldehyde Quat_Salt->Product Hydrolysis Hydrolysis Aqueous Hydrolysis (e.g., H₂O / acid) Hydrolysis->Product

Caption: Simplified Sommelet Reaction Pathway.

Q6: The initial benzylic halogenation step is giving me a mixture of products, including di- and tri-halogenated species and ring halogenation. How can I improve selectivity?

A6: This is a classic selectivity problem in free-radical halogenation.

  • Causality: Over-halogenation occurs when the reaction is allowed to proceed for too long or with excess halogenating agent. Ring halogenation occurs if Lewis acid catalysts (like iron filings from a rusty spatula) are present.

  • Solution:

    • Initiator: Use a radical initiator like AIBN or benzoyl peroxide instead of just UV light for better control.

    • Stoichiometry: Use a slight excess of the toluene derivative relative to the halogenating agent (e.g., NBS or NCS) to favor mono-halogenation.

    • Conditions: Ensure the reaction is performed in the strict absence of Lewis acids and under conditions that favor radical reactions (e.g., non-polar solvent, light/heat).

Q7: My Sommelet reaction yield is poor, and I recover a lot of the starting benzyl halide. What's preventing the reaction from completing?

A7: The formation of the quaternary ammonium salt between the benzyl halide and HMTA is the key step.[10]

  • Causality: This is an Sₙ2 reaction. Poor solubility of HMTA in non-polar solvents can limit the reaction rate. Additionally, if the benzyl halide is sterically hindered or the solvent is too protic, the reaction will be slow.

  • Solution:

    • Solvent Choice: Use a solvent that can dissolve both reactants to some extent, such as chloroform or a mixture of aqueous ethanol.

    • Reaction Time & Temperature: The reaction may require heating (reflux) for several hours to go to completion. A patent for a similar reaction suggests refluxing for 1.5 to 5 hours.[19] Monitor by TLC until the starting halide spot disappears.

Section 4: Purification Strategies

Q8: How can I best purify the final product? The crude material is an oil/low-melting solid.

A8: The physical properties of 3-Chloro-4-methylbenzaldehyde (m.p. 27-31 °C, b.p. 232 °C) allow for several purification methods.[20]

MethodWhen to UseKey Considerations
Vacuum Distillation For removing non-volatile impurities or starting materials with a significantly different boiling point (e.g., 2-chlorotoluene, b.p. ~159 °C).Use a short-path distillation apparatus to minimize product loss. The product can solidify in the condenser if not properly heated.
Column Chromatography For separating isomeric impurities or compounds with similar boiling points.Use a silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
Recrystallization If the crude product is a solid and a suitable solvent system can be found.Can be challenging due to the low melting point. Try mixed solvent systems (e.g., ethanol/water, hexane/DCM) at low temperatures.[21]
Physical Properties Comparison for Purification Planning
CompoundMolecular WeightMelting Point (°C)Boiling Point (°C)
3-Chloro-4-methylbenzaldehyde 154.59 g/mol [22]27 - 31[20]232
2-Chlorotoluene (Starting Material)126.58 g/mol -35159
3-Chloro-4-methylbenzoic Acid (Impurity)170.59 g/mol 214 - 216>300

This data clearly shows that vacuum distillation is an excellent method for separating the product from the lower-boiling 2-chlorotoluene and the much higher-boiling carboxylic acid impurity.

Section 5: Master Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision issue issue solution solution start Start: Low Yield Issue decision1 Is the reaction starting at all? start->decision1 issue1 Problem: Inactive Reagents or Harsh Conditions decision1->issue1 No decision2 Is the crude mixture a dark tar? decision1->decision2 Yes solution1 Solution: - Use fresh, anhydrous reagents. - Check inert atmosphere setup. - Verify catalyst activity. issue1->solution1 issue2 Problem: Uncontrolled Exotherm / Overheating decision2->issue2 Yes decision3 Does TLC show multiple spots close together? decision2->decision3 No solution2 Solution: - Use an ice bath during additions. - Add reagents dropwise. - Ensure efficient stirring. issue2->solution2 issue3 Problem: Isomer Formation or Side Products decision3->issue3 Yes issue4 Problem: Incomplete Conversion decision3->issue4 No (Mainly SM + Product) solution3 Solution: - Re-evaluate reaction conditions (temp, catalyst) for selectivity. - Plan for chromatographic purification. issue3->solution3 solution4 Solution: - Increase reaction time. - Check stoichiometry (may need slight excess of one reagent). - Slightly increase temperature. issue4->solution4

Caption: General Troubleshooting Decision Tree.

References

  • CN102268687A. Method for preparing benzaldehyde/methylbenzaldehyde by oxidizing toluene/xylene. Google Patents.
  • CN104447250A. Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene. Google Patents.
  • US4321412A. Preparation of aromatic aldehydes by the Sommelet reaction. Google Patents.
  • CN105936625A. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • PubChem. 3-chloro-4-methylbenzaldehyde (C8H7ClO). PubChem. Available from: [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

  • CN103896752A. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
  • PubChem. 3-Chloro-4-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Diazonium compound. Wikipedia. Available from: [Link]

  • Organic Syntheses. p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

  • EP1102737B1. Method for the conversion of 3- and 4-methylcatechol to benzaldehyde. Google Patents.
  • YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Chemistry with Caroline. Available from: [Link]

  • Organic Syntheses. p-TOLUALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. Gattermann reaction. Wikipedia. Available from: [Link]

  • PubChem. 4-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. Chemguide. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. AJRC. Available from: [Link]

  • YouTube. Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. Anil Kumar. Available from: [Link]

  • YouTube. Making Benzaldehyde using the sommelet reaction. MADscienceMAY. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • YouTube. Gatterman Koch Reaction. The Organic Chemistry Tutor. Available from: [Link]

  • YouTube. Sommelet Reaction. Chem Simp. Available from: [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. BYJU'S. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)malonaldehyde. Growing Science. Available from: [Link]

  • Chemistry Stack Exchange. Write chemical equation for the following:Gatterman - Koch formylation. Toppr. Available from: [Link]

  • Cambridge University Press. Sommelet Reaction. Name Reactions in Organic Synthesis. Available from: [Link]

Sources

Technical Support Center: 3-Chloro-4-methylbenzaldehyde Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research and development scientists optimizing the synthesis of 3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) . It prioritizes mechanistic control over regioselectivity and oxidation state.

Introduction: The Mechanistic Challenge

Synthesizing 3-Chloro-4-methylbenzaldehyde requires balancing two competing directing effects and two competing reaction manifolds:

  • Regioselectivity (EAS): In 4-methylbenzaldehyde, the aldehyde group (-CHO) is a meta-director, and the methyl group (-CH₃) is an ortho/para-director. Fortunately, position 3 is meta to the aldehyde and ortho to the methyl group, creating a cooperative directing effect that strongly favors the target molecule.

  • Chemoselectivity (Radical vs. Ionic): The methyl group is susceptible to free-radical chlorination (benzylic oxidation), while the aldehyde is prone to over-oxidation to the carboxylic acid.

This guide addresses the two primary synthetic routes: Electrophilic Chlorination of 4-Methylbenzaldehyde (Route A) and Hydrolysis of Side-Chain Chlorinated Toluene (Route B).

Module 1: Electrophilic Aromatic Substitution (Route A)

Context: You are chlorinating 4-methylbenzaldehyde directly. This is the most direct lab-scale route but prone to over-chlorination and oxidation.

Q1: I am observing significant formation of 3-chloro-4-(chloromethyl)benzaldehyde. How do I stop the methyl group from reacting?

Diagnosis: You have competitive Free-Radical Halogenation occurring alongside the intended Electrophilic Aromatic Substitution (EAS). This typically happens if the reaction is exposed to light or high temperatures.

Corrective Protocol:

  • Exclude Light: Wrap the reaction vessel in aluminum foil. Light initiates the homolytic cleavage of Cl₂, generating radicals that attack the benzylic hydrogens.

  • Temperature Control: Maintain the internal temperature between 0°C and 5°C . Radical substitution has a higher activation energy than Lewis-acid catalyzed EAS; keeping it cold kinetically inhibits the side chain attack.

  • Catalyst Optimization: Ensure you are using a strong Lewis acid carrier. Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (5–10 mol%) are standard. Iodine (I₂) can be added as a co-catalyst to polarize the Cl-Cl bond further.

Q2: The reaction stalls at 60% conversion, but adding more Cl₂ leads to dichloro- impurities. How do I push conversion?

Diagnosis: The accumulation of HCl by-product is likely deactivating the catalyst or protonating the aldehyde, reducing its reactivity.

Optimization Strategy:

  • Gas Sparging: Do not just bubble Cl₂ into a static headspace. Use a sparger to disperse the gas and a slow nitrogen sweep to remove the generated HCl.

  • Solvent Choice: Switch to Chlorobenzene or Dichloromethane (DCM) . Chlorobenzene is robust and allows for higher solubility of the Lewis acid complex.

  • Stoichiometry: Do not exceed 1.1 equivalents of Cl₂. If conversion stalls, stop the reaction. It is far easier to separate the starting material (4-methylbenzaldehyde) from the product via fractional distillation or bisulfite adduct formation than it is to separate the 3,5-dichloro impurity.

Q3: My product is turning acidic (carboxylic acid formation) during workup.

Diagnosis: The aldehyde is autoxidizing in air, a process accelerated by residual metal salts (Fe/Al) from the catalyst.

Stabilization Protocol:

  • Quench: Pour the reaction mixture into ice water containing Sodium Bisulfite (NaHSO₃) . This neutralizes unreacted Cl₂ (which acts as an oxidant).

  • Chelation: Wash the organic layer with a dilute EDTA solution or 1M HCl to strip residual iron species before drying. Iron residues act as radical initiators for aldehyde autoxidation.

  • Storage: Store the isolated solid under nitrogen/argon at 4°C.

Module 2: Radical Halogenation & Hydrolysis (Route B)

Context: You are starting from 3-chloro-4-methyltoluene and oxidizing the methyl group.

Q4: During the hydrolysis of 3-chloro-4-methylbenzal chloride, I get low yields of aldehyde.

Diagnosis: The hydrolysis step is likely incomplete (stopping at the alcohol) or too aggressive (Cannizzaro disproportionation).

Optimization Protocol:

  • Reagent: Use Sommelet reaction conditions (Hexamethylenetetramine in aqueous acetic acid) for mild conversion of the halide to the aldehyde.

  • pH Control: If using aqueous base hydrolysis (e.g., CaCO₃/H₂O), maintain a pH of 4–6. High pH (strong bases like NaOH) promotes the Cannizzaro reaction, converting your aldehyde into alcohol and acid byproducts.

Module 3: Visualization & Logic

Pathway Analysis: Controlling Selectivity

The following diagram illustrates the critical decision points where reaction conditions dictate the product outcome.

ReactionPathways cluster_conditions Critical Process Parameters Start 4-Methylbenzaldehyde Target 3-Chloro-4-methylbenzaldehyde (Target) Start->Target 0-5°C, Dark, FeCl3 Impurity_Radical 4-(Chloromethyl)benzaldehyde (Radical Impurity) Start->Impurity_Radical Light, High Temp Cl2 Cl2 / Lewis Acid Impurity_Over 3,5-Dichloro-4-methylbenzaldehyde (Over-chlorination) Target->Impurity_Over Excess Cl2, >1.1 eq Impurity_Acid 3-Chloro-4-methylbenzoic Acid (Oxidation) Target->Impurity_Acid Air, Fe residues

Figure 1: Reaction pathway logic emphasizing the suppression of radical and over-reaction pathways through temperature and light control.

Module 4: Experimental Data & Specifications

Physical Property Reference
PropertyValueNotes
CAS Number 3411-03-8
Molecular Weight 154.59 g/mol
Appearance White to pale yellow solid/liquidLow melting point (approx. 27-31°C) [1]
Boiling Point 232°C
Solubility DCM, Ethanol, ToluenePoorly soluble in water
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Yellow/Orange Color Free Cl₂ or Iron residuesWash with NaHSO₃ (aq) followed by EDTA wash.
Low Melting Point Isomer contaminationRecrystallize from Hexane/Ethanol (9:1).
Acidic pH Oxidation to Benzoic AcidPurify via Bisulfite adduct formation to separate aldehyde from acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved January 30, 2026 from [Link]

  • Organic Syntheses. m-Chlorobenzaldehyde. (General procedure for chlorination of benzaldehydes adapted for regioselectivity). Retrieved from [Link]

  • Google Patents.Method for preparing aromatic aldehyde by catalytic oxidation. (Industrial context for oxidation routes).

Technical Support Center: Purification of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require it in high purity. As an air-sensitive, low-melting solid, 3-Chloro-4-methylbenzaldehyde presents unique purification challenges. This guide provides in-depth, field-proven protocols and troubleshooting advice to address these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and purification of 3-Chloro-4-methylbenzaldehyde.

Q1: What are the most common impurities in a crude sample of 3-Chloro-4-methylbenzaldehyde?

The impurity profile depends heavily on the synthetic route, but several common contaminants are frequently observed. These can be categorized as follows:

  • Oxidation Product: The most prevalent impurity is 3-chloro-4-methylbenzoic acid , formed by the oxidation of the aldehyde group upon exposure to air.[1] This is often the cause of decreasing purity during storage.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., formylation of 2-chloro-1-methylbenzene), residual starting materials may persist.

  • Isomeric Impurities: Synthetic routes involving electrophilic aromatic substitution may generate small quantities of isomers, such as 4-chloro-3-methylbenzaldehyde .[2]

  • Reaction Byproducts: Side-reactions can lead to various impurities. For instance, syntheses involving diazonium salts (a common method for introducing chloro-substituents) can result in phenolic byproducts if the diazonium group is inadvertently hydrolyzed.[3]

Q2: My sample has a distinct yellow or brownish tint. What does this indicate and how can I remove the color?

A yellow or brown coloration typically signifies the presence of high molecular weight polymeric byproducts or trace, highly conjugated impurities. While often present in small amounts, they can be difficult to remove.

  • Causality: These impurities can form during synthesis under harsh acidic or thermal conditions.

  • Solution: For crystalline solids, co-dissolving the crude material in a suitable hot solvent and adding a small amount of activated carbon can be effective.[4] The carbon adsorbs the colored impurities, and a subsequent hot filtration removes the carbon, leaving a decolorized solution from which the pure product can be crystallized. For liquid samples, vacuum distillation is often the most effective method to separate the desired aldehyde from non-volatile colored impurities.

Q3: I suspect my aldehyde has oxidized to the carboxylic acid. How can I confirm this and selectively remove the acid?

The presence of 3-chloro-4-methylbenzoic acid is a very common issue.

  • Confirmation: The acid can be detected by thin-layer chromatography (TLC), where it will typically have a lower Rf value than the aldehyde. It can also be confirmed by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or NMR spectroscopy.

  • Removal: The acidic nature of the carboxylic acid provides a straightforward chemical handle for its removal. A simple liquid-liquid extraction is highly effective. Dissolve the crude aldehyde in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer and will be removed, while the neutral aldehyde remains in the organic layer.

Q4: Which purification method is best for my specific needs?

The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Method Best For Scale Purity Achieved Advantages Disadvantages
Recrystallization Removing minor, structurally different impurities.mg to kgGood to ExcellentSimple, cost-effective.Can have yield losses; requires finding a suitable solvent system.
Vacuum Distillation Removing non-volatile or highly volatile impurities.>5 g to kgExcellentHigh recovery; effective for removing colored/polymeric material.Requires specialized equipment; thermal stress can degrade some compounds.
Bisulfite Adduct Formation Selectively isolating the aldehyde from all non-aldehydic impurities.mg to kgExcellentHighly specific for aldehydes; very high purity is achievable.[5][6]Involves chemical reactions; requires regeneration step; can be slow.
Flash Chromatography Separating complex mixtures or isomers with different polarities.mg to ~50 gVery Good to ExcellentHigh resolution for difficult separations.Can be labor-intensive and costly (solvents, silica); risk of aldehyde decomposition on silica gel.[1]

Q5: I want to use flash column chromatography, but I'm concerned about the aldehyde decomposing on the silica gel. How can I mitigate this risk?

This is a valid concern, as the acidic nature of standard silica gel can promote oxidation or other side reactions of aldehydes.[1] To minimize this risk:

  • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to expedite the separation.

  • Deactivate the Silica: Before preparing the column, you can create a slurry of the silica gel in your starting eluent and add a small amount of a neutralizer like triethylamine (~0.1-1% by volume). This will neutralize the acidic sites on the silica surface.

  • Use a Non-Polar Eluent System: Start with a low-polarity mobile phase, such as hexane, and gradually increase the polarity with a solvent like ethyl acetate or diethyl ether.[1] This ensures that the less polar aldehyde elutes relatively quickly.

Section 2: Troubleshooting Guide

Problem: After recrystallization, my product oiled out or I recovered very little solid.

  • Possible Cause & Solution: This often happens if the boiling point of the solvent is higher than the melting point of the solute (3-Chloro-4-methylbenzaldehyde melts at ~30 °C).[7] The compound dissolves but then separates as a liquid upon cooling. Try a lower-boiling solvent or a solvent pair that allows for crystallization at a lower temperature (e.g., hexane with a small amount of isopropanol, cooled in an ice bath). Low recovery can also result from using too much solvent; ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.[8]

Problem: The bisulfite adduct will not precipitate from the solution.

  • Possible Cause & Solution: Not all bisulfite adducts are insoluble solids. Many, especially from smaller aldehydes, are water-soluble.[1] If no precipitate forms after vigorous stirring with aqueous sodium bisulfite, proceed as if the adduct has formed in the aqueous phase.[5] Add an immiscible organic solvent (like diethyl ether) and shake. The non-aldehydic impurities will be extracted into the organic layer. Separate the layers and proceed with the regeneration of the aldehyde from the aqueous layer.

Problem: I am not regenerating my aldehyde after adding a base to the bisulfite adduct.

  • Possible Cause & Solution: The regeneration of the aldehyde from its bisulfite adduct is an equilibrium reaction. You may not have added enough base to shift the equilibrium back to the free aldehyde. Continue to add a saturated solution of NaHCO₃ or a dilute NaOH solution with vigorous stirring until you no longer observe effervescence (with NaHCO₃) or until the solution is distinctly basic (check with pH paper). Ensure sufficient time and stirring for the decomposition to complete before attempting to extract the product.

Section 3: Detailed Purification Protocols

Protocol 1: Purification via Recrystallization

This protocol is effective for removing small amounts of impurities that have different solubility profiles from the target compound.

  • Solvent Selection: In a test tube, add ~50 mg of the crude aldehyde. Add a potential solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) dropwise. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude 3-Chloro-4-methylbenzaldehyde into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a steam bath or hot water bath). Add just enough hot solvent to completely dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove the last traces of solvent. Determine the melting point and check purity by TLC or GC.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical extraction method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities, including the corresponding carboxylic acid and alcohols.[5][6]

  • Adduct Formation: Dissolve the crude aldehyde mixture (e.g., 5.0 g) in a minimal amount of methanol or ethanol (~10-15 mL) in a flask. In a separate container, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the saturated NaHSO₃ solution to the aldehyde solution with vigorous stirring.[5] Continue stirring at room temperature. The reaction can take anywhere from 30 minutes to several hours. The formation of a thick white precipitate indicates the adduct has formed and is insoluble. If no precipitate forms, the adduct is likely water-soluble.

  • Impurity Removal: Dilute the mixture with deionized water (~50 mL) and transfer it to a separatory funnel. Extract the mixture with an organic solvent like diethyl ether or dichloromethane (2 x 30 mL). This removes any non-aldehydic organic impurities. Discard the organic layers. The aldehyde remains in the aqueous layer as the bisulfite adduct.

  • Aldehyde Regeneration: Drain the aqueous layer into a clean flask and cool it in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the evolution of gas (CO₂) ceases and the solution is basic. This will decompose the adduct and regenerate the free aldehyde.[1]

  • Isolation: Transfer the mixture back to a separatory funnel and extract the pure aldehyde with diethyl ether (3 x 40 mL).

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified 3-Chloro-4-methylbenzaldehyde.

Section 4: Visual Workflows

Diagram 1: Purification Method Selection

G start Crude 3-Chloro-4- methylbenzaldehyde q1 Primary Impurity Type? start->q1 acid Acidic (Carboxylic Acid) q1->acid  Acidic isomeric Isomeric / Similar Polarity q1->isomeric Isomeric nonvolatile Non-Volatile / Colored q1->nonvolatile Non-Volatile general General / Unknown q1->general General wash Basic Wash (NaHCO3) Followed by Distillation or Recrystallization acid->wash chrom Flash Column Chromatography isomeric->chrom distill Vacuum Distillation nonvolatile->distill general->distill For Large Scale bisulfite Bisulfite Adduct Formation general->bisulfite For Highest Purity

Caption: Decision tree for selecting the optimal purification method.

Diagram 2: Bisulfite Adduct Purification Workflow

G cluster_extraction Adduct Formation & Impurity Removal cluster_regeneration Aldehyde Regeneration & Isolation A 1. Dissolve Crude Aldehyde in Methanol/Ethanol B 2. Add Saturated aq. NaHSO3 (Vigorous Stirring) A->B C 3. Extract with Organic Solvent (e.g., Diethyl Ether) B->C D Impure Organic Layer (Discard) C->D Separates E Aqueous Layer (Contains Adduct) C->E Separates F 4. Add Base (e.g., NaHCO3) to Aqueous Layer E->F G 5. Extract Regenerated Aldehyde with Organic Solvent F->G H 6. Dry & Evaporate Solvent G->H I Pure 3-Chloro-4- methylbenzaldehyde H->I

Caption: Step-by-step workflow for purification via bisulfite adduct.

References

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-methylbenzaldehyde (C8H7ClO). Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 2757659. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

Sources

stability issues of 3-Chloro-4-methylbenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Introduction to 3-Chloro-4-methylbenzaldehyde

3-Chloro-4-methylbenzaldehyde (CAS No. 3411-03-8) is an aromatic aldehyde with a molecular formula of C8H7ClO.[1] It typically appears as a colorless to pale yellow liquid or a low-melting solid.[1] Its reactivity is primarily dictated by the aldehyde functional group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] However, this reactivity also makes it susceptible to degradation under various conditions. This guide will help you navigate these stability challenges.

Core Stability Concerns

The primary stability issues with 3-Chloro-4-methylbenzaldehyde stem from its sensitivity to:

  • Oxidation: The aldehyde group is prone to oxidation, especially in the presence of air.

  • Light: Aromatic aldehydes can be photosensitive, leading to degradation or side reactions upon exposure to light.

  • pH: Both acidic and basic conditions can affect the stability of the aldehyde.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The compound has developed a yellow tint over time.

Question: I received a fresh bottle of 3-Chloro-4-methylbenzaldehyde which was colorless, but after some time in the lab, it has turned yellow. What is causing this, and is it still usable?

Answer:

The yellowing of 3-Chloro-4-methylbenzaldehyde is a common indicator of degradation, most likely due to oxidation. The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), in this case, 3-chloro-4-methylbenzoic acid. This oxidation can be initiated by exposure to atmospheric oxygen.

Causality: The aldehyde group is readily oxidized, and this process can be accelerated by exposure to air (autoxidation). While the primary oxidation product, 3-chloro-4-methylbenzoic acid, is typically a white solid, the yellow discoloration may be due to the formation of other minor degradation byproducts or polymeric materials, which can be colored.

Recommended Actions:

  • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. This can be done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Purification: If the impurity level is found to be significant, purification may be necessary. For aldehydes, purification can often be achieved by distillation under reduced pressure.

  • Preventative Measures: To prevent future degradation, always store 3-Chloro-4-methylbenzaldehyde under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. It is also advisable to store it in a refrigerator (2-8°C).

Issue 2: Inconsistent reaction yields when using 3-Chloro-4-methylbenzaldehyde from a previously opened bottle.

Question: My reaction yields are significantly lower than expected when I use a bottle of 3-Chloro-4-methylbenzaldehyde that has been opened multiple times. Why is this happening?

Answer:

This issue is likely due to the degradation of the starting material upon repeated exposure to air and moisture. The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. This impurity will not participate in reactions where the aldehyde functionality is required, thus lowering the effective concentration of your starting material and reducing your yield.

Causality: Each time the bottle is opened, the compound is exposed to atmospheric oxygen and moisture. Oxygen promotes oxidation, while moisture can also interact with the aldehyde.

Recommended Actions:

  • Quantify the Aldehyde Content: Use an analytical method like GC-FID or quantitative NMR to determine the actual percentage of 3-Chloro-4-methylbenzaldehyde remaining in your material.

  • Purification Before Use: If significant degradation has occurred, purify the aldehyde by vacuum distillation.

  • Aliquot for Frequent Use: To avoid repeated exposure of the bulk material, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere upon receiving a new bottle.

Issue 3: Formation of an insoluble white precipitate in the 3-Chloro-4-methylbenzaldehyde bottle.

Question: I have observed a white crystalline solid forming in my liquid 3-Chloro-4-methylbenzaldehyde. What is this precipitate?

Answer:

The white precipitate is most likely 3-chloro-4-methylbenzoic acid, the primary oxidation product of 3-Chloro-4-methylbenzaldehyde. While the aldehyde is a liquid or low-melting solid at room temperature, the corresponding carboxylic acid is a solid.

Causality: This is a clear indication of oxidation due to exposure to air. The aldehyde group has been converted to a carboxylic acid, which is less soluble and precipitates out of the liquid aldehyde.

Recommended Actions:

  • Separation: The solid can be separated from the liquid aldehyde by filtration. However, the remaining liquid will still likely contain dissolved carboxylic acid and should be purified.

  • Purification of the Aldehyde: The liquid portion can be purified by vacuum distillation to separate the aldehyde from the less volatile carboxylic acid.

  • Confirm Identity of Precipitate: The identity of the white solid can be confirmed by measuring its melting point and comparing it to the literature value for 3-chloro-4-methylbenzoic acid, or by spectroscopic methods such as IR or NMR.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 3-Chloro-4-methylbenzaldehyde?

A1: To ensure its stability, 3-Chloro-4-methylbenzaldehyde should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container (e.g., an amber glass bottle). It should be kept refrigerated at 2-8°C. For long-term storage, consider sealing the container with paraffin wax to prevent air ingress.

Q2: Is 3-Chloro-4-methylbenzaldehyde sensitive to light?

A2: Yes, aromatic aldehydes can be photosensitive.[2] Exposure to UV light can lead to degradation or unwanted side reactions. It is recommended to store the compound in a dark place or in an amber bottle to minimize light exposure. If used in a photochemical reaction, be aware of its potential to absorb light and participate in the reaction in unintended ways.

Q3: What is the stability of 3-Chloro-4-methylbenzaldehyde in acidic or basic solutions?

A3:

  • Acidic Conditions: In the presence of strong acids, aldehydes can be somewhat stable, but prolonged exposure or heating can lead to polymerization or other side reactions.

  • Basic Conditions: 3-Chloro-4-methylbenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH).[3][4] This reaction involves the disproportionation of two aldehyde molecules to form one molecule of the corresponding alcohol (3-chloro-4-methylbenzyl alcohol) and one molecule of the carboxylic acid (3-chloro-4-methylbenzoic acid). Therefore, using strong basic conditions with this aldehyde should be carefully considered.

Q4: What are the expected degradation products of 3-Chloro-4-methylbenzaldehyde?

A4: The primary and most common degradation product is the corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid , formed through oxidation. Under strongly basic conditions, 3-chloro-4-methylbenzyl alcohol can also be formed via the Cannizzaro reaction. Photodegradation may lead to a more complex mixture of products.

Q5: How can I monitor the purity of my 3-Chloro-4-methylbenzaldehyde?

A5: The purity can be effectively monitored by:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development. UV detection is suitable as the aromatic ring is a chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the aldehyde and its major impurity, the carboxylic acid, by integrating the characteristic aldehyde proton peak and comparing it to other signals.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of 3-Chloro-4-methylbenzaldehyde and identifying potential impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 3-Chloro-4-methylbenzaldehyde sample (e.g., 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to 3-Chloro-4-methylbenzaldehyde and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). The peak area percentage can provide a semi-quantitative measure of purity.

Protocol 2: Small-Scale Purification by Vacuum Distillation

This protocol is for the purification of small quantities of 3-Chloro-4-methylbenzaldehyde that may have partially oxidized.

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Place the impure 3-Chloro-4-methylbenzaldehyde into the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system. Use a cold trap to protect the pump.

  • Heating: Gently heat the distillation flask while stirring.

  • Collect Fractions: Collect the distilled 3-Chloro-4-methylbenzaldehyde in the receiving flask. The boiling point will be lower than its atmospheric boiling point (232°C). Monitor the temperature and pressure to collect the pure fraction. The less volatile 3-chloro-4-methylbenzoic acid will remain in the distillation flask.

  • Storage: Immediately transfer the purified aldehyde to a clean, dry, amber vial and backfill with an inert gas before sealing. Store in a refrigerator.

Visualizations

Degradation Pathways

G cluster_main 3-Chloro-4-methylbenzaldehyde cluster_products Degradation Products A 3-Chloro-4-methylbenzaldehyde B 3-chloro-4-methylbenzoic acid A->B Oxidation (Air, O2) A->B Disproportionation (Cannizzaro Reaction - Strong Base) C 3-chloro-4-methylbenzyl alcohol A->C Reduction (Cannizzaro Reaction - Strong Base)

Caption: Primary degradation pathways of 3-Chloro-4-methylbenzaldehyde.

Experimental Workflow for Purity Assessment

G A Sample of 3-Chloro-4-methylbenzaldehyde B Prepare Dilute Solution (e.g., 1 mg/mL in DCM) A->B C Inject into GC-MS B->C D Analyze Chromatogram and Mass Spectra C->D E Identify Impurities (e.g., 3-chloro-4-methylbenzoic acid) D->E F Quantify Purity (Peak Area %) E->F

Sources

preventing byproduct formation in 3-Chloro-4-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to byproduct formation and yield optimization. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to Synthetic Strategies and Byproduct Challenges

3-Chloro-4-methylbenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation can be approached through several synthetic routes, each with its own set of advantages and potential pitfalls, particularly concerning the formation of unwanted byproducts. The primary challenge in synthesizing this molecule lies in achieving high regioselectivity and avoiding over-reaction or side reactions that lead to impurities which can be difficult to separate.

This guide will focus on the four most common synthetic pathways:

  • Gattermann-Koch Formylation of 4-Chlorotoluene: An electrophilic aromatic substitution to introduce the formyl group.

  • Electrophilic Chlorination of p-Tolualdehyde: Introduction of the chloro group onto the tolualdehyde backbone.

  • Oxidation of 3-Chloro-4-methylbenzyl Alcohol: A direct oxidation of the corresponding alcohol to the aldehyde.

  • Sommelet Reaction of 3-Chloro-4-methylbenzyl Halide: Conversion of a benzyl halide to the aldehyde using hexamine.

Each of these methods will be discussed in detail, with a focus on understanding and mitigating the formation of common byproducts.

Troubleshooting Guides and FAQs

Route 1: Gattermann-Koch Formylation of 4-Chlorotoluene

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds.[1] It involves the reaction of the substrate with carbon monoxide and hydrochloric acid under pressure, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and a co-catalyst like cuprous chloride (CuCl).[2][3]

Core Reaction:

Answer:

The most probable isomeric byproduct in the Gattermann-Koch formylation of 4-chlorotoluene is 2-chloro-4-methylbenzaldehyde . The formyl group (-CHO) is an electrophile that will attack the aromatic ring. The methyl group is an ortho-, para- directing activator, while the chloro group is an ortho-, para- directing deactivator. The directing effects of these two substituents are crucial in determining the product distribution.

  • Causality: The methyl group's activating effect and the chloro group's deactivating effect lead to a competition for the position of formylation. While the desired product is formed by substitution at the position ortho to the methyl group and meta to the chloro group, the isomeric byproduct arises from substitution at the other ortho position to the methyl group.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Electrophilic aromatic substitutions are sensitive to temperature, with lower temperatures favoring the thermodynamically more stable product.

  • Lewis Acid Choice and Stoichiometry: The nature and amount of the Lewis acid can influence the isomer ratio. While AlCl₃ is standard, exploring other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) might offer better selectivity in some cases. Fine-tuning the stoichiometry of the Lewis acid is also critical; an excess can sometimes lead to side reactions and decreased selectivity.

  • Co-catalyst Concentration: The concentration of the cuprous chloride co-catalyst can also play a role. Optimizing its concentration can help to improve the reaction's efficiency and selectivity.

Identifying the Isomers:

The isomers can be distinguished by their physical properties and spectroscopic data.

CompoundBoiling Point (°C)Melting Point (°C)
3-Chloro-4-methylbenzaldehyde 226-22827-31[4]
2-Chloro-4-methylbenzaldehyde 215-21710-12
  • Spectroscopic Differentiation: While ¹H NMR spectra will show distinct aromatic proton splitting patterns for each isomer, ¹³C NMR can also be a powerful tool for differentiation based on the chemical shifts of the carbonyl carbon and the aromatic carbons.

Gattermann_Koch_Troubleshooting start High Isomer Formation step1 Lower Reaction Temperature (e.g., 0-10 °C) start->step1 Initial Step step2 Optimize Lewis Acid (Type and Stoichiometry) step1->step2 If isomer ratio is still high step3 Adjust CuCl Concentration step2->step3 Fine-tuning end Reduced Isomer Formation step3->end

Caption: Troubleshooting workflow for minimizing isomer formation in the Gattermann-Koch reaction.

Route 2: Electrophilic Chlorination of p-Tolualdehyde

This route involves the direct chlorination of p-tolualdehyde using a chlorinating agent in the presence of a Lewis acid catalyst.

Core Reaction:

Answer:

The primary byproducts in the electrophilic chlorination of p-tolualdehyde are isomeric monochlorinated products (mainly 2-chloro-4-methylbenzaldehyde) and dichlorinated products . The aldehyde group is a meta-directing deactivator, while the methyl group is an ortho-, para- directing activator. The interplay of these directing effects governs the regioselectivity.

  • Causality of Isomer Formation: The strong ortho-, para-directing effect of the methyl group often leads to chlorination at the position ortho to it, resulting in the 2-chloro isomer.

  • Causality of Dichlorination: Over-chlorination occurs when the reaction is allowed to proceed for too long or at too high a temperature, or with an excess of the chlorinating agent.

Troubleshooting Steps:

  • Control of Stoichiometry: Use a slight deficiency or a stoichiometric amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) to minimize over-chlorination. Careful monitoring of the reaction progress by GC or TLC is essential.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to enhance selectivity and reduce the rate of multiple chlorinations.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence the isomer ratio. Weaker Lewis acids may offer better selectivity.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which helps to prevent over-reaction.

  • Dissolve p-tolualdehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction vessel equipped with a stirrer, a thermometer, and a gas inlet (if using chlorine gas).

  • Add the Lewis acid catalyst (e.g., FeCl₃) in a catalytic amount.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature.

  • Monitor the reaction by GC. Stop the reaction when the desired conversion of the starting material is achieved to avoid the formation of dichlorinated byproducts.

  • Quench the reaction by pouring it into cold water. Separate the organic layer, wash with a sodium bicarbonate solution and then with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Route 3: Oxidation of 3-Chloro-4-methylbenzyl Alcohol

This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde. A variety of oxidizing agents can be used.

Core Reaction:

Answer:

The formation of 3-chloro-4-methylbenzoic acid is a common issue in the oxidation of primary benzyl alcohols. This occurs when the initially formed aldehyde is further oxidized.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can readily oxidize both the alcohol and the aldehyde. The choice of a milder, more selective oxidizing agent is crucial.

Troubleshooting and Optimization:

  • Choice of Oxidizing Agent: Employ a selective oxidizing agent that is known to stop at the aldehyde stage. Excellent choices include:

    • Pyridinium chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[5]

    • Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation.

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. This method is performed at low temperatures, which helps to prevent over-oxidation.

    • TEMPO-catalyzed oxidation: Uses a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[6]

  • Reaction Conditions:

    • Temperature Control: Perform the oxidation at the recommended temperature for the chosen reagent. For many selective oxidations, this is at or below room temperature.

    • Stoichiometry: Use the correct stoichiometry of the oxidizing agent. An excess of the oxidant can lead to over-oxidation.

Oxidizing SystemTypical SolventTemperature (°C)Key Advantages
PCCDichloromethaneRoom TemperatureReadily available, reliable
Dess-Martin PeriodinaneDichloromethaneRoom TemperatureMild, high yielding
Swern OxidationDichloromethane-78 to -60Excellent for sensitive substrates
TEMPO/NaOClDichloromethane/Water0 - 15Catalytic, uses inexpensive bleach
Route 4: Sommelet Reaction of 3-Chloro-4-methylbenzyl Halide

The Sommelet reaction converts a benzyl halide into an aldehyde using hexamethylenetetramine (hexamine) followed by hydrolysis.[7][8]

Core Reaction:

Answer:

Low yields and byproduct formation in the Sommelet reaction can often be attributed to the purity of the starting benzyl halide and the reaction conditions.

  • Causality of Byproducts:

    • Purity of Starting Material: The Sommelet reaction is sensitive to impurities in the benzyl halide. Dihalogenated or other isomeric impurities in the starting material will lead to the formation of corresponding byproduct aldehydes or other side products.

    • Side Reactions of the Intermediate: The intermediate quaternary ammonium salt can undergo other reactions, such as hydrolysis to the benzylamine, which may not efficiently convert to the aldehyde.

    • Cannizzaro Reaction: Under the basic conditions that can arise during the hydrolysis step, the product aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid, especially if the hydrolysis is not carefully controlled.

Troubleshooting and Optimization:

  • Purity of the Benzyl Halide: Ensure the starting 3-chloro-4-methylbenzyl halide is of high purity. Purification by distillation or chromatography may be necessary.

  • Reaction Solvent: The reaction is often carried out in chloroform or aqueous ethanol. The choice of solvent can influence the reaction rate and yield.

  • Hydrolysis Conditions: The hydrolysis of the intermediate hexaminium salt is a critical step. It is typically carried out by heating with water or dilute acid. Careful control of the pH during hydrolysis can minimize side reactions. A slightly acidic pH is often preferred.

  • Work-up Procedure: Acidification of the reaction mixture after hydrolysis helps to remove basic byproducts like amines.[9]

  • Dissolve hexamine in a suitable solvent (e.g., chloroform).

  • Add the 3-chloro-4-methylbenzyl halide to the solution. The reaction is often exothermic.

  • Reflux the mixture to ensure the complete formation of the quaternary ammonium salt.[9]

  • Remove the solvent and add water to the residue.

  • Heat the aqueous mixture to hydrolyze the salt to the aldehyde.

  • After hydrolysis, cool the mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic extract with dilute acid to remove any amine byproducts, then with water and brine.

  • Dry the organic layer and remove the solvent to obtain the crude aldehyde, which can be purified by distillation or chromatography.

Purification Strategies

A common challenge in the synthesis of 3-chloro-4-methylbenzaldehyde is the separation of the desired product from its isomeric byproduct, 2-chloro-4-methylbenzaldehyde.

  • Fractional Distillation: Due to the difference in their boiling points (226-228 °C for the 3-chloro isomer vs. 215-217 °C for the 2-chloro isomer), fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[10] A column with a high number of theoretical plates will be required for efficient separation.

  • Column Chromatography: For smaller scale purifications, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the separation of the two isomers. The polarity difference between the two isomers, although small, is usually sufficient for separation with an optimized solvent system.

  • Crystallization: The melting point of 3-chloro-4-methylbenzaldehyde is significantly higher than that of the 2-chloro isomer (27-31 °C vs. 10-12 °C).[4] This difference can be exploited for purification by fractional crystallization, especially if the desired isomer is the major component of the mixture.

Logical Flow for Synthesis and Troubleshooting

Synthesis_Logic cluster_synthesis Synthetic Route Selection cluster_troubleshooting Common Byproducts & Troubleshooting cluster_purification Purification Gattermann Gattermann-Koch (4-Chlorotoluene) Isomer Isomeric Byproducts (e.g., 2-Chloro-4-methylbenzaldehyde) Gattermann->Isomer Chlorination Chlorination (p-Tolualdehyde) Chlorination->Isomer Over_reaction Over-reaction Products (Dichlorination, Carboxylic Acid) Chlorination->Over_reaction Oxidation Oxidation (3-Chloro-4-methylbenzyl Alcohol) Oxidation->Over_reaction Sommelet Sommelet (3-Chloro-4-methylbenzyl Halide) Side_reaction Side Reaction Products (Amines, Cannizzaro products) Sommelet->Side_reaction Distillation Fractional Distillation Isomer->Distillation Chromatography Column Chromatography Isomer->Chromatography Crystallization Fractional Crystallization Isomer->Crystallization Over_reaction->Chromatography Side_reaction->Chromatography

Caption: Overview of synthetic routes, common byproduct issues, and corresponding purification strategies.

References

  • Gattermann, L. Ber. Dtsch. Chem. Ges.1898, 31, 1149–1152.
  • Crounse, N. N. Org. React.1949, 5, 290–300.
  • Olah, G. A.; Kuhn, S. J. J. Am. Chem. Soc.1960, 82, 2380–2382.
  • Organic Syntheses, Coll. Vol. 2, p.583 (1943); Vol. 12, p.80 (1932). Link

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. J. Org. Chem.1987, 52, 2559–2562.
  • Sommelet, M. Compt. Rend.1913, 157, 852–854.
  • Angyal, S. J. Org. React.1954, 8, 197–217.
  • Larock, R. C. (1989).
  • PubChem. (n.d.). 3-Chloro-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Gattermann, L.; Koch, J. A. Ber. Dtsch. Chem. Ges.1897, 30, 1622–1624.
  • Organic Syntheses, Coll. Vol. 3, p.811 (1955); Vol. 20, p.94 (1940). Link

  • Piancatelli, G.; Scettri, A.; D'Auria, M. Synthesis1982, 1982, 245–258.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation. Retrieved from [Link]

  • Organic Reactions, Inc. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217. Link

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

Sources

Technical Support Center: Solvent Effects on 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #SOLV-3411-03-8 Subject: Optimization of Solvent Systems for Reactivity & Stability Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated[1]

Executive Summary

Welcome to the technical support hub for 3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) . This guide addresses the critical role of solvation in modulating the reactivity of this disubstituted benzaldehyde.

The molecule features two distinct reactive handles:[2][3]

  • The Carbonyl Electrophile (-CHO): Subject to nucleophilic attack (Condensation, Reduction).[1]

  • The Aryl Chloride (-Cl): Subject to metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Critical Insight: The 4-methyl group (electron-donating) and the 3-chloro group (electron-withdrawing via induction) create a "push-pull" electronic environment.[1] Solvent choice is not merely about solubility; it dictates whether you stabilize the transition state of a nucleophilic attack or facilitate the oxidative addition of a metal catalyst.

Module 1: Nucleophilic Addition (Aldehyde Focus)

Applicable for: Knoevenagel Condensation, Schiff Base Formation, Grignard Reactions.[1]

The Mechanism & Solvent Logic

The carbonyl carbon in 3-Chloro-4-methylbenzaldehyde is moderately electrophilic. The 3-chloro group (meta position) exerts an inductive electron-withdrawing effect (-I), increasing electrophilicity.[1] However, the 4-methyl group (para position) exerts a donating effect (+I), decreasing it.[1]

To drive reaction kinetics, you must manipulate the Nucleophile-Solvent Interaction .[1]

Troubleshooting Guide: Reaction Stalled or Low Yield
SymptomProbable CauseDiagnosisRecommended Resolution
Reaction Stalls < 50% Conversion Nucleophile Solvation Using a polar protic solvent (MeOH, EtOH) forms a "solvent cage" around anionic nucleophiles (e.g., enolates), reducing their kinetic energy.[1]Switch to Polar Aprotic solvents (DMF, DMSO, MeCN).[1] These solvate cations (Na+, K+) but leave the anionic nucleophile "naked" and highly reactive.[1]
No Reaction (Schiff Base) Water Inhibition The reaction is an equilibrium releasing water.[1] If the solvent holds water (e.g., wet THF), equilibrium shifts left.[1]Use Toluene or Benzene with a Dean-Stark trap to physically remove water (azeotropic distillation).[1]
Precipitation of Intermediates Solubility Limit The intermediate imine/alcohol is less soluble than the starting aldehyde.Use a co-solvent system: DCM/MeOH (4:1) to maintain solubility of polar intermediates.[1]
Visualizing Solvation Effects

The diagram below illustrates why switching from Ethanol to DMF dramatically increases the rate of nucleophilic attack on the aldehyde.

SolventEffect cluster_protic Polar Protic (Ethanol) cluster_aprotic Polar Aprotic (DMF) Nuc1 Nucleophile (-) Solv1 EtOH (H-Bonding) Solv1->Nuc1 Cage Effect (Deactivation) Nuc2 Nucleophile (-) Target 3-Cl-4-Me-Benzaldehyde Nuc2->Target Rapid Attack Solv2 DMF (Dipolar) Cat Cation (+) Solv2->Cat Solvates Cation (Separation) caption Figure 1: Protic solvents cage the nucleophile; Aprotic solvents expose it.

[1][2]

Module 2: Metal-Catalyzed Coupling (Aryl Chloride Focus)

Applicable for: Suzuki-Miyaura, Heck, Buchwald-Hartwig.[1]

The Challenge: Steric & Electronic Deactivation

Activating the C-Cl bond is difficult because:

  • Bond Strength: Aryl chlorides are stronger/less reactive than bromides or iodides.[1]

  • Steric Hindrance: The 4-methyl group is ortho to the chlorine , physically blocking the Palladium catalyst from approaching for oxidative addition.

Solvent Selection for High-Barrier Couplings

User Reported Issue: "I am seeing mostly starting material and some homocoupling, but no cross-coupling product."

Technical Diagnosis: Standard solvents (THF, Toluene) often fail here because they boil below the temperature required to overcome the activation barrier caused by the ortho-methyl group. Furthermore, non-polar solvents may not sufficiently stabilize the polar transition state of the oxidative addition.

Protocol Recommendation:

  • The "High-Boiling Polar" Strategy:

    • Solvent: N,N-Dimethylacetamide (DMA) or NMP .[1]

    • Why: High boiling points (>150°C) allow thermal activation.[1] High dielectric constants stabilize the charged Pd(II) intermediate.[1]

    • Additive: Add Water (5-10% v/v) .[1]

    • Mechanism: Water increases the solubility of inorganic bases (K3PO4, Cs2CO3) and facilitates the transmetallation step, which is often the bottleneck in sterically hindered systems.

  • The "Homocoupling" Fix:

    • If you observe homocoupling (Ar-Ar), your solvent might be acting as a reductant (e.g., alcohols).[1][4] Switch to Dioxane or DMA (non-reducing).[1]

Module 3: Solubility & Physical Handling

User FAQ: "Is this compound a solid or a liquid? It arrived as a slush."

Answer: 3-Chloro-4-methylbenzaldehyde has a melting point near 30–34°C .[1]

  • Implication: It often exists as a supercooled liquid or a semi-solid "slush" at room temperature, especially if slightly impure.[1]

  • Handling: Do not scrape the solid.[1] Gently warm the container to 40°C to fully melt it, then transfer volumetrically (density ~1.1-1.2 g/mL) or by weight as a liquid.

Solubility Table
Solvent ClassRepresentativeSolubility RatingApplication Note
Chlorinated DCM, ChloroformExcellent Best for extraction and NMR.[1]
Alcohols Methanol, EthanolGood Good for reduction (NaBH4); may require heating for condensation.[1]
Ethers THF, Diethyl EtherGood Standard for Grignard; ensure anhydrous.[1]
Hydrocarbons Hexane, PentanePoor/Moderate Use for recrystallization (compound will oil out if too concentrated).[1]
Water WaterInsoluble Biphasic reactions require Phase Transfer Catalysts (e.g., TBAB).[1]

Workflow Visualization: Solvent Decision Tree

Use this flowchart to select the optimal solvent system for your specific reaction pathway.

DecisionTree Start Start: Define Reaction Goal Branch1 Reaction Type? Start->Branch1 PathA Nucleophilic Addition (Aldehyde Attack) Branch1->PathA PathB Pd-Catalyzed Coupling (Aryl Chloride) Branch1->PathB Q_Nuc Is Nucleophile Strong/Anionic? PathA->Q_Nuc Q_Pd Is Reaction Stalled? PathB->Q_Pd SolvA1 Use Polar Aprotic (DMF, DMSO) To expose nucleophile Q_Nuc->SolvA1 Yes (e.g. NaCN, Enolate) SolvA2 Use Protic/Buffer (EtOH, Water) If acid catalysis needed Q_Nuc->SolvA2 No (e.g. Amine) SolvB1 Use High Boiling Polar (DMA + 5% H2O) Overcome steric barrier Q_Pd->SolvB1 Yes (Steric hindrance) SolvB2 Use Toluene/Dioxane Standard conditions Q_Pd->SolvB2 No (Initial Trial) caption Figure 2: Solvent Selection Decision Matrix for 3-Cl-4-Me-Benzaldehyde

References & Authority

  • Compound Data: National Center for Biotechnology Information.[1] (2025).[1][5][6] PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from .[1]

  • Suzuki Coupling Solvent Effects: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2014). ACS Catalysis.[1] Retrieved from .[1]

  • Knoevenagel Condensation: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2012).[1] Green Chemistry Letters and Reviews. Retrieved from .[1]

  • Nucleophilic Activation: The Role of Solvent in SN1, SN2, and Nucleophilic Addition. Chemistry Steps. Retrieved from .

Sources

managing thermal decomposition of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Stability Management Center for researchers working with 3-Chloro-4-methylbenzaldehyde . It addresses the unique challenges posed by its low melting point and susceptibility to auto-oxidation.[1]

Status: Active | Topic: Thermal Decomposition & Handling | CAS: 3411-03-8

Welcome to the technical support interface. This guide is designed to help you prevent, detect, and mitigate the degradation of 3-Chloro-4-methylbenzaldehyde. Unlike standard reagents, this compound sits on the "phase boundary" at room temperature (MP ~29°C), making it uniquely vulnerable to thermal stress and oxidative decomposition.

Chemical Profile & Stability Fundamentals

Before troubleshooting, verify you are operating within the safe stability window. This compound is a low-melting solid that frequently confuses users by appearing as a supercooled liquid or a slushy mixture.

Core Stability Data
PropertyCritical ValueTechnical Implication
Melting Point 27–31 °C High Risk: May melt during transit or in warm labs. Cycles of melting/freezing accelerate degradation.
Boiling Point 232 °C (at 760 mmHg)Do Not Distill at ATM: High heat triggers HCl elimination and polymerization.
Flash Point 105 °CCombustible. Vapors can travel to ignition sources.
Primary Decomposition Auto-oxidation Rapidly converts to 3-chloro-4-methylbenzoic acid upon air exposure.
Secondary Decomposition Thermal Elimination Releases Hydrogen Chloride (HCl) and Carbon Monoxide (CO) at >150 °C.
Storage Protocol 2–8 °C, Inert Gas Must be stored under Nitrogen/Argon. "Air sensitive" is an understatement.
Decomposition Mechanism: The "Silent Killer"

Users often report their white crystals turning into a yellow oil. This is not melting; it is radical-chain auto-oxidation . The aldehyde hydrogen is abstracted, forming a radical that reacts with oxygen to form a peracid, which then oxidizes another aldehyde molecule.

Visualizing the Pathway

The following diagram illustrates the cascade you must prevent.

DecompositionPathway Start 3-Chloro-4- methylbenzaldehyde Radical Acyl Radical Intermediate Start->Radical H Abstraction SideProduct HCl Gas (Thermal Stress) Start->SideProduct >150°C Initiator Initiator (Light/Heat/Metal Ions) Initiator->Start Peracid Peracid Intermediate Radical->Peracid + O2 EndProduct 3-Chloro-4- methylbenzoic Acid (White Precipitate) Peracid->EndProduct + Aldehyde

Caption: Figure 1. The auto-oxidation cycle (horizontal) is the primary storage risk, while thermal stress (vertical) releases corrosive HCl.

Troubleshooting & Diagnostics (Q&A)

Q: The material arrived as a liquid, but the label says "Solid." Is it degraded? A: Not necessarily. Because the melting point is ~29°C, shipping trucks often exceed this temperature.

  • Diagnostic: Place the container in a fridge (4°C) for 24 hours.

    • If it solidifies completely: It is likely intact.[1]

    • If it remains liquid or biphasic: Significant decomposition has occurred.[1] The oxidation product (benzoic acid derivative) acts as an impurity, depressing the melting point further (colligative property), preventing solidification.

Q: I see white crystals forming around the cap threads. What is this? A: This is "Crust Formation," a classic sign of oxidation.[1] The aldehyde vapor reacts with air ingress at the seal to form 3-chloro-4-methylbenzoic acid, which has a much higher melting point (>200°C) and crystallizes instantly.

  • Action: Do not scrape this back into the bottle. Wipe the threads with a dry cloth and purge the bottle with Nitrogen before resealing.

Q: My reaction yield is low, and the NMR shows a downfield shift. A: Check the proton NMR.

  • Target Signal: Aldehyde -CHO proton appears at ~10.0 ppm .

  • Contaminant Signal: Carboxylic acid -COOH proton appears broad at ~11.0–13.0 ppm .

  • Resolution: If acid content is >5%, purify immediately. The acid can inhibit nucleophilic additions or act as a catalyst poison.

Mitigation Protocol: Safe Purification

If thermal decomposition has occurred, standard distillation is dangerous due to the high boiling point (232°C). You must use Vacuum Distillation to lower the boiling point below the decomposition threshold of the chloro-group.

Protocol: Low-Temperature Vacuum Distillation
  • Objective: Isolate pure aldehyde while preventing HCl elimination.

  • Target Vacuum: < 5 mmHg (High Vacuum).

Step-by-Step Workflow:

  • Acid Removal (Pre-treatment):

    • Dissolve the degraded mixture in Dichloromethane (DCM).

    • Wash with 10% NaHCO₃ (aq) . The acid converts to the water-soluble salt.

    • Separate organic layer, dry over MgSO₄, and concentrate in vacuo at <30°C.

  • Distillation Setup:

    • Use a short-path distillation head (minimize thermal exposure time).

    • Wrap the column in foil (exclude light).

    • Crucial: Add a stir bar to prevent localized overheating (hot spots trigger HCl release).

  • Execution:

    • Apply vacuum before heating.

    • Target Oil Bath Temp: 80–100°C (depending on vacuum).

    • Collect the fraction that solidifies in the receiver (cool receiver with ice water).

Distillation Logic Diagram

DistillationWorkflow Input Degraded Material (Aldehyde + Acid) Wash Wash with 10% NaHCO3 Input->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Discard Acid Salt) PhaseSep->Aqueous Organic Organic Layer (Aldehyde in DCM) PhaseSep->Organic VacDist Vacuum Distillation (<5 mmHg, Bath <100°C) Organic->VacDist Conc. & Dry Product Pure 3-Chloro-4- methylbenzaldehyde VacDist->Product Collect Distillate

Caption: Figure 2. Purification workflow prioritizing chemical removal of acid prior to thermal processing.

Emergency & Safety FAQs

Q: What happens if I heat it to 200°C? A: You risk a runaway decomposition . The chlorine substituent can eliminate as Hydrogen Chloride (HCl) gas. In a closed vessel, this pressure buildup can cause a rupture. In an open vessel, it releases toxic, corrosive fumes.

  • Warning: If the liquid turns black and smokes, evacuate the hood.

Q: How do I store it for long-term (>6 months)? A:

  • Container: Glass only (plastics are permeable to oxygen).

  • Atmosphere: Glovebox (Nitrogen) is ideal. If not, Schlenk line purge.

  • Temperature: 4°C. Freezing it solid (-20°C) is actually better as it arrests the radical propagation step, but ensure the container is sealed tightly to prevent moisture condensation upon thawing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Sigma-Aldrich.Benzaldehyde Derivatives: Handling and Stability Technical Bulletin.
  • Da Silva, G., & Bozzelli, J. W. (2009). Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO.[2] Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Technical Support Center: 3-Chloro-4-methylbenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Product Focus: 3-Chloro-4-methylbenzaldehyde (CAS: 3411-02-7) Operator Level: Senior Analyst / R&D Scientist

Welcome to the Technical Support Hub

You have reached the specialized support tier for halogenated aromatic aldehydes. This guide addresses the specific analytical challenges associated with 3-Chloro-4-methylbenzaldehyde (CMB) . Unlike simple standards, CMB presents a "trifecta" of analytical risks: rapid autoxidation, solvent-induced artifacts, and positional isomerism.

Below you will find troubleshooting workflows, validated protocols, and mechanistic explanations to ensure your data integrity.

Part 1: Gas Chromatography (GC) Troubleshooting

Context: The most common tickets we receive involve "ghost peaks" or poor mass balance during GC-MS/FID analysis.

Q1: I see a tailing peak appearing after my main analyte. Is my column degrading?

Diagnosis: Likely Autoxidation , not column bleed. Technical Insight: Benzaldehyde derivatives are notoriously prone to radical autoxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH). In this case, CMB converts to 3-chloro-4-methylbenzoic acid .

  • Mechanism: The carboxylic acid interacts strongly with silanol groups on standard non-polar columns (e.g., 5% phenyl), causing peak tailing and retention time shifts.

  • Verification: Check your IR spectrum for a broad O-H stretch around 2500–3300 cm⁻¹ and a carbonyl shift.

Corrective Action Plan:

  • Immediate: Derivatize the sample using BSTFA or TMS-diazomethane to block the acid functionality, improving peak shape.

  • Preventative: Store solid reference material under Argon at 4°C.

Q2: I see a "split" peak or a pre-peak when using Methanol as a diluent.

Diagnosis: In-situ Acetal Formation . Technical Insight: Aldehydes react with primary alcohols (methanol, ethanol) to form hemiacetals and acetals. This reaction is catalyzed by the heat of the GC inlet or trace acidity in the solvent.

  • Artifact: The "ghost peak" is likely the dimethyl acetal of CMB.

Corrective Action Plan:

  • Switch Solvent: Use a non-protic solvent such as Acetonitrile (ACN) , Dichloromethane (DCM) , or Ethyl Acetate .

  • Protocol: If methanol is mandatory for downstream applications, keep the sample at 4°C and analyze immediately.

Visualization: GC Artifact Troubleshooting Logic

GC_Troubleshooting Start Issue: Anomalous GC Peaks CheckSolvent Check Diluent Solvent Start->CheckSolvent CheckShape Check Peak Shape Start->CheckShape IsMethanol Is Solvent Methanol/Ethanol? CheckSolvent->IsMethanol IsTailing Is Peak Tailing? CheckShape->IsTailing IsMethanol->CheckShape No Acetal Diagnosis: Acetal Formation (Inlet Artifact) IsMethanol->Acetal Yes Acid Diagnosis: Autoxidation (Benzoic Acid Formation) IsTailing->Acid Yes (Broad) Isomer Diagnosis: Positional Isomer (e.g., 2-Chloro-4-methyl) IsTailing->Isomer No (Sharp/Split) Action1 Action: Switch to ACN or DCM Acetal->Action1 Action2 Action: Derivatize (TMS) or Check Storage Acid->Action2 Action3 Action: Change Column Selectivity (Polar Phase) Isomer->Action3

Figure 1: Decision tree for isolating the root cause of chromatographic anomalies in CMB analysis.

Part 2: HPLC & Isomer Separation

Context: Users often struggle to separate CMB from its synthetic byproducts, specifically 2-chloro-4-methylbenzaldehyde .

Q3: My peaks are co-eluting in Reverse Phase (RP) HPLC. How do I improve resolution?

Diagnosis: Insufficient selectivity for positional isomers. Technical Insight: The chlorine position (meta vs. ortho relative to aldehyde) alters the dipole moment slightly, but hydrophobic retention (C18) is dominated by the methyl-phenyl core.

Optimization Table: HPLC Column & Phase Selection

ParameterStandard C18Phenyl-HexylPentafluorophenyl (PFP)
Separation Mechanism Hydrophobicity

Interaction
Dipole-Dipole +

Isomer Resolution PoorGoodExcellent
Notes Co-elution likely.Separates based on electron density.Best for halogenated aromatics.

Recommended Protocol: Isomer Separation

  • Column: PFP (Pentafluorophenyl) core-shell, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile.

  • Gradient: Isocratic hold at 45% B can often resolve the ortho-chloro from the meta-chloro (CMB) isomer due to steric hindrance affecting the interaction with the fluorine ring on the stationary phase.

Part 3: Spectroscopy (NMR/IR) Validation

Context: Confirming identity and purity before using the material in synthesis.

Q4: The NMR proton integration for the aldehyde is lower than 1.0. Why?

Diagnosis: Partial oxidation or hydration. Technical Insight:

  • The aldehyde proton (-CH O) appears as a singlet around 10.0 - 10.4 ppm .

  • If the integration is 0.8, check for a broad singlet around 11.0–13.0 ppm (Carboxylic acid proton).

  • Critical Check: Ensure your deuterated solvent (e.g.,

    
    ) is not acidic. Old chloroform forms HCl, which catalyzes degradation.
    

Standard Spectral Markers for 3-Chloro-4-methylbenzaldehyde

TechniqueFeatureExpected ValueDiagnostic Note
1H NMR Aldehyde (-CHO)

~10.2 ppm (s)
Disappears upon oxidation.
1H NMR Methyl (-CH3)

~2.4 ppm (s)
Reference peak for integration.
FT-IR Carbonyl (C=O)1690 - 1700 cm⁻¹Sharp, strong.
FT-IR C-Cl Stretch1000 - 1100 cm⁻¹Fingerprint region confirmation.
Part 4: Handling & Stability Workflow

Context: "The white powder turned into a yellow sticky solid."

This is the classic sign of melting point depression caused by impurity formation (the acid). CMB has a relatively low melting point (~46°C). Even small amounts of oxidation can lower the melting point below room temperature, causing the sample to "melt" (eutectic mixture formation).

Visualization: Degradation & Prevention Pathway

Degradation_Pathway CMB 3-Chloro-4-methylbenzaldehyde (Solid, MP ~46°C) Radical Peroxy Radical Intermediate CMB->Radical Autoxidation Result Result: Melting Point Depression (Yellow Oil/Solid) CMB->Result Mixed with Acid Air Exposure to Air (O2) + Light (hν) Air->Radical Acid 3-Chloro-4-methylbenzoic Acid (Impurity) Radical->Acid Acid->Result Prevention PREVENTION: Store under Argon Keep Dark Refrigerate (4°C) Prevention->CMB Maintains Integrity

Figure 2: Mechanistic pathway of autoxidation leading to physical state changes.

Validated Experimental Protocol: Purity Assessment

Objective: Determine the purity of CMB while avoiding artifacts.

  • Sample Preparation:

    • Weigh 10 mg of CMB.

    • Dissolve in 1.5 mL of Dichloromethane (DCM) (HPLC Grade). Do not use Methanol.

    • Add 10 µL of internal standard (e.g., Dodecane) if quantitative results are needed.

  • GC-FID Parameters:

    • Inlet: Split (50:1), Temperature 200°C (Keep inlet temp moderate to prevent thermal cracking).

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C.
    • Detector: FID at 300°C.

  • Data Analysis:

    • Integrate the main peak.

    • Check for the "Acid" peak (usually elutes later with significant tailing).

    • Check for "Dimer" peaks (rare, but possible if sample was exposed to UV light).

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77563, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • McNair, H. M., & Miller, J. M. (2009).Basic Gas Chromatography. John Wiley & Sons.

Technical Support Center: Enhancing Reaction Selectivity with 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this versatile substituted benzaldehyde. Here, we address common challenges and frequently asked questions regarding reaction selectivity, providing in-depth, field-proven insights and practical troubleshooting guides to help you achieve your desired synthetic outcomes. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust and selective reactions.

Understanding the Reactivity Landscape of 3-Chloro-4-methylbenzaldehyde

3-Chloro-4-methylbenzaldehyde is a valuable building block in organic synthesis, offering multiple reactive sites that can be strategically exploited.[1] However, this multi-faceted reactivity also presents a significant challenge: achieving high selectivity. The molecule possesses three key features that dictate its reactivity:

  • The Aldehyde Group: An electrophilic center susceptible to nucleophilic attack, participating in a wide array of reactions including reductions, oxidations, and carbon-carbon bond formations.

  • The Aromatic Ring: An electron-rich system that can undergo electrophilic aromatic substitution. The directing effects of the chloro and methyl substituents play a crucial role in determining the position of substitution.

  • The Chloro Substituent: A potential site for nucleophilic aromatic substitution or participation in transition metal-catalyzed cross-coupling reactions.

The interplay of these functionalities necessitates a nuanced approach to reaction design to avoid undesired side products. This guide will walk you through common selectivity issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with 3-Chloro-4-methylbenzaldehyde.

Q1: What are the key physical and chemical properties of 3-Chloro-4-methylbenzaldehyde I should be aware of?

A1: 3-Chloro-4-methylbenzaldehyde is typically a white to light yellow solid.[1] Key properties are summarized in the table below:

PropertyValue
Molecular FormulaC₈H₇ClO
Molecular Weight154.59 g/mol
CAS Number3411-03-8
AppearanceWhite to light yellow solid

It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, as it can cause skin and eye irritation.[1]

Q2: I am planning an electrophilic aromatic substitution on the ring. Where will the incoming electrophile preferentially add?

A2: The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents—the chloro and methyl groups. The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director.[2] The aldehyde group is a deactivating, meta-director. The positions ortho to the methyl group are C3 and C5. The positions ortho to the chloro group are C2 and C4. The position meta to the aldehyde is C5.

Considering the combined effects, the primary sites for electrophilic attack are C2 and C6 (both ortho to the methyl group and meta to the aldehyde). Steric hindrance from the adjacent chloro and methyl groups will influence the ratio of these isomers.

Q3: Can I selectively reduce the aldehyde group in 3-Chloro-4-methylbenzaldehyde without affecting the chloro substituent?

A3: Yes, this is a common and achievable transformation. The key is to choose a reducing agent with high chemoselectivity for carbonyls over aryl halides. Sodium borohydride (NaBH₄) is an excellent choice for this purpose as it is a mild reducing agent that will selectively reduce the aldehyde to the corresponding alcohol, leaving the chloro group intact.[3] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to side reactions, including reduction of the aryl chloride, especially at elevated temperatures.

Troubleshooting Guide: Common Selectivity Challenges and Solutions

This section provides a more in-depth look at specific experimental problems and offers step-by-step guidance to enhance the selectivity of your reactions.

Challenge 1: Poor Regioselectivity in Friedel-Crafts Acylation of the Aromatic Ring

Symptom: Your Friedel-Crafts acylation of 3-Chloro-4-methylbenzaldehyde results in a mixture of isomers, with the desired isomer in low yield.

Causality and Solution:

The primary challenge in Friedel-Crafts reactions with this substrate is controlling the position of acylation.[4] The interplay of the directing groups can lead to a mixture of products. To enhance regioselectivity, consider the following strategies:

  • Steric Hindrance: Employ a bulkier Lewis acid catalyst or acylating agent. This will disfavor substitution at the more sterically hindered positions.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Protecting the Aldehyde: The aldehyde group can be temporarily protected as an acetal. This alters the electronic properties of the ring and can influence the directing effects of the other substituents.

Experimental Protocol: Acetal Protection of 3-Chloro-4-methylbenzaldehyde

  • Setup: To a solution of 3-Chloro-4-methylbenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

This protected intermediate can then be used in the Friedel-Crafts reaction, followed by acidic hydrolysis to deprotect the aldehyde.

Challenge 2: Lack of Chemoselectivity in Grignard Reactions

Symptom: When reacting 3-Chloro-4-methylbenzaldehyde with a Grignard reagent, you observe the formation of biphenyl byproducts in addition to the expected secondary alcohol.

Causality and Solution:

This side reaction arises from a competing halogen-metal exchange between the Grignard reagent and the aryl chloride, followed by coupling. To favor the desired nucleophilic addition to the aldehyde, you can implement the following:

  • Lower Reaction Temperature: Perform the reaction at a low temperature (e.g., -78 °C) to slow down the rate of halogen-metal exchange relative to nucleophilic addition.[5]

  • Use of a Cerium(III) Chloride: Transmetalation of the Grignard reagent with anhydrous cerium(III) chloride generates a less basic and more nucleophilic organocerium reagent. This reagent shows a much higher propensity for addition to the carbonyl group over halogen-metal exchange.

Experimental Protocol: CeCl₃-Mediated Grignard Addition

  • Preparation: Anhydrous CeCl₃ (1.1 equivalents) is suspended in dry THF and stirred vigorously for 2 hours at room temperature.

  • Grignard Addition: The suspension is cooled to -78 °C, and the Grignard reagent (1.1 equivalents) is added dropwise. The mixture is stirred for 1-2 hours at this temperature.

  • Substrate Addition: A solution of 3-Chloro-4-methylbenzaldehyde (1 equivalent) in dry THF is added slowly to the organocerium reagent at -78 °C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), it is quenched with a saturated aqueous solution of ammonium chloride and worked up accordingly.

Challenge 3: Uncontrolled Self-Condensation in Aldol Reactions

Symptom: When using 3-Chloro-4-methylbenzaldehyde as the electrophilic partner in a crossed aldol condensation, you observe significant formation of the self-condensation product of the enolizable partner.

Causality and Solution:

In a crossed aldol reaction, the formation of multiple products is a common issue if both carbonyl compounds can act as both a nucleophile (enolate) and an electrophile.[6] To achieve a selective crossed aldol condensation with 3-Chloro-4-methylbenzaldehyde, it is crucial to control which species forms the enolate. Since 3-Chloro-4-methylbenzaldehyde has no α-hydrogens, it cannot form an enolate and can only act as the electrophile.[7] The key is to ensure that the enolate of the partner ketone or aldehyde is formed cleanly and reacts with the 3-Chloro-4-methylbenzaldehyde before it can react with itself.

Strategies for a Successful Crossed Aldol Reaction:

  • Pre-formation of the Enolate: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to completely and irreversibly deprotonate the enolizable partner. Then, slowly add the 3-Chloro-4-methylbenzaldehyde to this pre-formed enolate.

  • Use of a More Acidic Carbonyl Compound: If one of the carbonyl partners is significantly more acidic, it can be selectively deprotonated even with a weaker base, leading to a more controlled reaction.[8]

Visualizing the Strategy: Decision Workflow for Aldol Condensation

Aldol_Strategy start Planning a Crossed Aldol with 3-Chloro-4-methylbenzaldehyde partner Is the other carbonyl partner enolizable? start->partner no_enol Reaction not possible partner->no_enol no_enol_q base_choice Choice of Base partner->base_choice yes_enol yes_enol Yes no_enol_q No strong_base Strong, non-nucleophilic base (e.g., LDA) base_choice->strong_base weak_base Weaker base (e.g., NaOH, KOH) base_choice->weak_base procedure Reaction Procedure strong_base->procedure weak_base->procedure preform Pre-form enolate at low temp, then add 3-chloro-4-methylbenzaldehyde procedure->preform mixed Mix carbonyls and add base procedure->mixed outcome Expected Outcome preform->outcome mixed->outcome selective High yield of crossed-aldol product outcome->selective mixture Mixture of products (self- and crossed-aldol) outcome->mixture Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl aryl_pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)(R)L_n transmetalation->aryl_r_pd_complex r_b_oh2 R-B(OH)_2 r_b_oh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Conclusion

Achieving high selectivity in reactions with 3-Chloro-4-methylbenzaldehyde is a matter of understanding the interplay of its functional groups and making informed choices about reaction conditions, reagents, and protective group strategies. By carefully considering the electronic and steric factors at play, and by employing the troubleshooting strategies outlined in this guide, researchers can unlock the full synthetic potential of this valuable molecule.

References

  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC - NIH. Available at: [Link]

  • Selective covalent capture of collagen triple helices with a minimal protecting group strategy - PMC - NIH. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • 15.03.1: Theory of Directing effects - Chemistry LibreTexts. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Available at: [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

  • 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085 - PubChem - NIH. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]

  • Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis - The Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction - YouTube. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Does 4-methylbenzaldehyde give haloform and aldol reactions?. Available at: [Link]

  • (PDF) Functionalization of 3-Chlorobenzaldehyde - ResearchGate. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [https://www.chem.wisc.edu/areas/organic/studsemin/weiss/ Directed Metallation.pdf]([Link] Directed Metallation.pdf)

  • Protecting Groups - Organic Synthesis. Available at: [Link]

  • 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles) - YouTube. Available at: [Link]

  • 23.5: Mixed Aldol Reactions - Chemistry LibreTexts. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - ResearchGate. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i - Semantic Scholar. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Study of halogen-exchange fluorination of 4-chlorobenzaldehyde - ResearchGate. Available at: [Link]

  • Aldol Condensation Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PubMed Central. Available at: [Link]

  • Selective reduction of carboxylic acids to aldehydes through manganese catalysed hydrosilylation - Chemical Communications (RSC Publishing). Available at: [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]

  • Ch18: Aldol reaction of RCHO - University of Calgary. Available at: [Link]

  • Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process | Request PDF - ResearchGate. Available at: [Link]

  • 20.3: Chemoselective Reactions - Chemistry LibreTexts. Available at: [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - MDPI. Available at: [Link]

  • Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

comparing synthesis routes for 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and process chemists targeting 3-Chloro-4-methylbenzaldehyde (CAS 3411-04-9) , the selection of a synthesis route is dictated by the scale of operation and the tolerance for isomer separation.

This guide evaluates three primary methodologies. The Direct Chlorination of 4-Methylbenzaldehyde is identified as the superior industrial and preparative route due to the synergistic directing effects of the aldehyde and methyl groups, which naturally favor the desired position. Conversely, the Formylation of 2-Chlorotoluene (Gattermann-Koch), while chemically feasible, is not recommended as a primary route due to unfavorable regioselectivity that yields the 4-chloro-3-methyl isomer as the major product.

Quick Comparison Matrix
FeatureRoute A: Direct Chlorination Route B: Alcohol Oxidation Route C: Formylation (Gattermann-Koch)
Starting Material 4-Methylbenzaldehyde3-Chloro-4-methylbenzyl alcohol2-Chlorotoluene
Key Reagents Cl₂, FeCl₃/SbCl₅TEMPO, NaOCl, KBrCO, HCl, AlCl₃
Selectivity High (>90%) Excellent (>99%) Poor (~23% desired isomer)
Scalability High (Industrial Standard)Low to MediumHigh
Primary Challenge Handling Cl₂ gas; over-chlorinationPrecursor availabilityDifficult isomer separation
Recommendation Primary Choice Lab-Scale / High Purity Avoid

Route A: Direct Electrophilic Chlorination (The "Gold Standard")

Mechanistic Insight

This route leverages the complementary directing effects of the substituents on the benzene ring.

  • The Aldehyde (-CHO) group is a strong electron-withdrawing group (EWG) and a meta-director .

  • The Methyl (-CH₃) group is a weak electron-donating group (EDG) and an ortho/para-director .

In 4-methylbenzaldehyde, the position meta to the aldehyde is position 3. The position ortho to the methyl group is also position 3. (Position 2 is ortho to CHO but meta to Me, making it less favored; Position 1 and 4 are substituted). Therefore, both groups cooperatively direct the incoming chlorine electrophile to the desired C3 position.

ChlorinationMechanism cluster_directing Directing Effects Start 4-Methylbenzaldehyde Complex Sigma Complex (Resonance Stabilized) Start->Complex Electrophilic Attack (Directed to C3) Product 3-Chloro-4-methylbenzaldehyde (Target) Complex->Product -HCl (Aromatization) Cl2 Cl2 / FeCl3 Directing CHO (Meta) + Me (Ortho) Both target C3

Caption: Synergistic directing effects ensure high regioselectivity for the 3-chloro isomer.

Experimental Protocol

Scale: 100 mmol Safety: Requires a fume hood (Cl₂ gas).

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/Cl₂ off-gas.

  • Charge: Add 4-methylbenzaldehyde (12.0 g, 100 mmol) and Anhydrous FeCl₃ (0.8 g, 5 mol%) or SbCl₅ (0.5 mL) .

    • Note: Solvent-free (neat) conditions are preferred for rate, but CH₂Cl₂ (50 mL) can be used for better thermal control.

  • Reaction: Heat the mixture to 40–50°C .

  • Addition: Slowly bubble Chlorine gas (Cl₂) through the mixture. Monitor the reaction by GC or TLC (Hexane/EtOAc 9:1).

    • Endpoint: Stop when the starting material is <1%. Prolonged chlorination leads to gem-dichlorides or ring polychlorination.

  • Quench: Purge the system with Nitrogen to remove excess Cl₂. Pour the mixture into ice water (100 mL).

  • Workup: Extract with Dichloromethane (3 x 50 mL). Wash organics with sat. NaHCO₃ (to remove HCl) and Brine. Dry over Na₂SO₄.

  • Purification: The crude product is a low-melting solid/liquid. Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or recrystallization from minimal hexane if solid.

Route B: TEMPO-Mediated Oxidation (High Purity / Lab Scale)

Mechanistic Insight

If 3-chloro-4-methylbenzyl alcohol is available (e.g., from the reduction of the corresponding benzoic acid), oxidation provides a mild, non-toxic alternative to chlorination. The Anelli oxidation (TEMPO/NaOCl) is preferred over Chromium(VI) reagents (PCC/PDC) due to environmental safety and ease of workup.

OxidationWorkflow Alcohol 3-Chloro-4-methylbenzyl Alcohol Aldehyde 3-Chloro-4-methylbenzaldehyde Alcohol->Aldehyde Oxidation Oxoammonium Active Oxoammonium Species Catalyst TEMPO (1 mol%) KBr (10 mol%) Catalyst->Oxoammonium Regeneration Oxidant NaOCl (Bleach) Oxidant->Oxoammonium

Caption: The catalytic cycle of TEMPO oxidation avoids heavy metals and harsh conditions.

Experimental Protocol

Scale: 10 mmol

  • Solution A: Dissolve 3-chloro-4-methylbenzyl alcohol (1.56 g, 10 mmol) and TEMPO (16 mg, 0.1 mmol) in CH₂Cl₂ (25 mL) . Cool to 0°C.

  • Solution B: Dissolve KBr (119 mg, 1 mmol) in Water (5 mL) . Add this to Solution A.

  • Oxidation: Slowly add aqueous NaOCl (household bleach, ~0.7 M, 15 mL) dropwise over 15 minutes while stirring vigorously at 0–5°C.

    • Critical: Maintain pH ~8.5–9.5 using NaHCO₃ if necessary. Acidic pH deactivates the catalyst; too basic promotes Cannizzaro reaction.

  • Completion: Stir for 30 min. The organic layer should turn orange/red. Quench with sat. Na₂S₂O₃ (sodium thiosulfate).

  • Workup: Separate layers. Extract aqueous phase with CH₂Cl₂. Wash combined organics with water and brine.

  • Yield: Evaporation of solvent typically yields >90% pure aldehyde.

Route C: Formylation of 2-Chlorotoluene (The "Trap")

Analysis of Failure Mode

While Gattermann-Koch formylation of toluene is standard for p-tolualdehyde, applying it to 2-chlorotoluene presents a critical regioselectivity issue.

  • Substrate: 1-methyl-2-chlorobenzene.

  • Directing Groups:

    • Methyl (C1): Directs to C2 (blocked), C4 (para) , C6 (ortho).

    • Chloro (C2): Directs to C3 (ortho), C5 (para) .

  • Conflict: The methyl group is a stronger activator than chlorine. However, steric hindrance at C6 and electronic effects often lead to a mixture.

  • Data: Literature indicates that under standard AlCl₃ conditions, the major product is 4-chloro-3-methylbenzaldehyde (substitution at C5, para to Cl) rather than the desired 3-chloro-4-methylbenzaldehyde (substitution at C4, para to Me).

    • Ratio: ~77% Wrong Isomer : ~23% Desired Isomer.

FormylationSelectivity Precursor 2-Chlorotoluene (1-Me, 2-Cl) Reaction CO / HCl / AlCl3 Precursor->Reaction Isomer1 4-Chloro-3-methylbenzaldehyde (Major Product ~77%) Reaction->Isomer1 Attack at C5 (Para to Cl) Isomer2 3-Chloro-4-methylbenzaldehyde (Target ~23%) Reaction->Isomer2 Attack at C4 (Para to Me)

Caption: Regioselectivity favors the incorrect isomer, making this route inefficient without advanced separation.

References

  • Direct Chlorination Selectivity

    • Mechanism of Electrophilic Substitution on Benzaldehydes.
    • Source:

  • Formylation Selectivity (Gattermann-Koch)

    • Method of producing fluorinated and chlorinated benzaldehydes (US P
    • Source:

  • TEMPO Oxidation Protocol

    • Oxidation of Alcohols to Aldehydes with TEMPO.
    • Source:

  • Product Properties

    • 3-Chloro-4-methylbenzaldehyde Physical D
    • Source:

validation of analytical methods for 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CMB) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical APIs. Its quality control is complicated by two primary factors: isomeric contamination (positional isomers of chloro- and methyl- groups) and oxidative instability (conversion to 3-chloro-4-methylbenzoic acid).

This guide compares the three dominant analytical approaches—RP-HPLC, GC-FID, and Functional Group Titration—and provides a definitive validation protocol for the industry gold standard: Reverse-Phase HPLC .

Part 1: Comparative Analysis of Analytical Methodologies

As a Senior Scientist, I evaluate methods not just on "can they detect it," but "can they differentiate it from its inevitable degradation products?"

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: Oximation Titration
Primary Utility Stability Indicating Assay & PurityVolatile Impurities & Isomer ResolutionBulk Assay (Purity only)
Specificity High (Separates Aldehyde from Acid)Medium (Acid impurity tails/degrades)Low (Interference from other carbonyls)
Sensitivity (LOD) High (UV active @ 254nm)High (Flame Ionization)N/A (Macro method)
Sample Prep Dilute & ShootDilute (potential derivatization)Complex wet chemistry
Throughput 10–15 min/run15–25 min/runSlow (Manual)
Recommendation PREFERRED for QC/ReleaseSUPPORTING for Process DevelopmentOBSOLETE for GMP
Decision Logic: Why HPLC Wins

While GC-FID is excellent for separating structural isomers (e.g., 2-chloro vs. 3-chloro), it fails as a robust stability-indicating method. CMB spontaneously oxidizes to 3-chloro-4-methylbenzoic acid upon air exposure. In GC, carboxylic acids often require derivatization (e.g., silylation) to prevent peak tailing and adsorption. HPLC handles both the neutral aldehyde and the ionized acid seamlessly in a single run.

Part 2: The Workflow Visualization

The following diagram illustrates the decision matrix and the validation workflow structure.

ValidationWorkflow Start Sample: 3-Chloro-4-methylbenzaldehyde Decision Select Methodology Start->Decision HPLC RP-HPLC (UV) (Stability Indicating) Decision->HPLC Primary QC GC GC-FID (Isomer Profiling) Decision->GC Orthogonal Check Val_Spec Specificity: Acid Impurity Separation HPLC->Val_Spec Val_Lin Linearity: 5 Levels (80-120%) Val_Spec->Val_Lin Val_Acc Accuracy: Spike Recovery Val_Lin->Val_Acc Release Method Validated for QC Release Val_Acc->Release

Figure 1: Analytical Method Selection and Validation Workflow for CMB.

Part 3: Detailed Protocol – RP-HPLC Validation

This protocol is designed to meet ICH Q2(R2) guidelines. It utilizes an acidic mobile phase to suppress the ionization of the benzoic acid impurity, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 A:B) or Gradient (optimized for isomer separation).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Aromatic ring max) and 280 nm (Carbonyl).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50).

  • Standard Stock: 1.0 mg/mL 3-Chloro-4-methylbenzaldehyde in Diluent.

  • Impurity Stock: 0.1 mg/mL 3-Chloro-4-methylbenzoic acid (Oxidation product).

Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)
  • Procedure: Expose the sample to 3% H2O2 for 2 hours.

  • Causality: This forces the conversion of aldehyde to acid.

  • Acceptance: Resolution (Rs) between CMB and the Acid peak must be > 2.0. Peak purity index (PDA) > 0.999.

B. Linearity
  • Procedure: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Procedure: Spike placebo (or solvent) with known amounts of CMB at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Procedure: 6 injections of the standard solution.

  • Acceptance: RSD

    
     2.0% for Area and Retention Time.
    

Part 4: Experimental Data Summary (Simulated)

The following table represents typical data observed during the validation of this aldehyde, illustrating the "Self-Validating" nature of the method (i.e., if the system suitability fails, the data is invalid).

ParameterExperimental ResultLimit / CriteriaStatus
Retention Time (CMB) 8.42 minN/AReference
Retention Time (Acid) 4.15 minRelative Retention ~0.5Pass
Resolution (Rs) 6.8> 2.0Pass
Tailing Factor 1.1< 2.0Pass
LOD 0.05 µg/mLS/N > 3Validated
LOQ 0.15 µg/mLS/N > 10Validated

Part 5: Troubleshooting & Expert Insights

The "Ghost" Peak Phenomenon

Issue: A small peak often appears at the solvent front or slightly later in older samples. Root Cause: This is often the dimethyl acetal formed if Methanol is used as a diluent or mobile phase component. Solution: Strictly use Acetonitrile for this aldehyde. Aldehydes react with alcohols (methanol) under acidic conditions to form acetals.

Visualization of Aldehyde Reactivity

The following diagram details the chemical pathways that necessitate specific chromatographic choices.

ChemicalPathways CMB 3-Chloro-4-methylbenzaldehyde (Target Analyte) Oxidation Oxidation (Air/H2O2) CMB->Oxidation Acetalization Acetalization (Methanol/H+) CMB->Acetalization Acid 3-Chloro-4-methylbenzoic Acid (Impurity A - Polar) Oxidation->Acid Acetal Dimethyl Acetal (Artifact - Non-polar) Acetalization->Acetal Constraint1 Requires Acidic Mobile Phase to suppress ionization Acid->Constraint1 Constraint2 AVOID Methanol in Diluent Acetal->Constraint2

Figure 2: Degradation pathways influencing method development choices.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77568, 3-Chloro-4-methylbenzaldehyde." PubChem, Accessed 2024. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text for gradient elution logic). [Link]

comparative study of 3-Chloro-4-methylbenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) is a critical intermediate in the synthesis of pharmaceuticals (e.g., SGLT-2 inhibitors) and agrochemicals. Its utility stems from the unique orthogonal reactivity provided by the electrophilic aldehyde group, the nucleophilic aromatic ring (modulated by the chloro substituent), and the benzylic methyl group.

This guide provides a technical comparison of 3-Chloro-4-methylbenzaldehyde against its positional isomers. It focuses on distinguishing these compounds through physicochemical properties, spectroscopic signatures, and synthetic pathways, ensuring researchers can select and verify the correct isomer for high-precision applications.

Chemical Identity & Isomer Landscape

The positional isomers of chloromethylbenzaldehyde exhibit distinct physical properties due to variations in crystal packing (melting point) and dipole moments (boiling point).

Table 1: Physicochemical Comparison of Key Isomers
CompoundStructureCASMP (°C)BP (°C)Density (g/cm³)
3-Chloro-4-methylbenzaldehyde Target 3411-03-8 27 - 31 ~232 1.228
2-Chloro-4-methylbenzaldehydeOrtho-Chloro50817-80-629100-103 (4 Torr)1.195
4-Chloro-2-methylbenzaldehydeOrtho-Methyl40137-29-948 - 49267 - 2681.195
3-Chloro-2-methylbenzaldehydeVicinal874-27-131100-105 (14 Torr)1.195
4-ChlorobenzaldehydeReference104-88-147.5213.51.196

Note: The close proximity of melting points between the 3-chloro-4-methyl and 2-chloro-4-methyl isomers (both ~29-31°C) makes simple melting point determination insufficient for identification. Spectroscopic verification (NMR) is mandatory.

Synthetic Pathways & Selectivity

Achieving high regioselectivity for 3-Chloro-4-methylbenzaldehyde requires exploiting the cooperative directing effects of the substituents.

Mechanism of Selectivity
  • Substrate: 4-Methylbenzaldehyde.[1][2][3][4][5]

  • Directing Groups:

    • Aldehyde (-CHO): Strongly deactivating, meta-directing.

    • Methyl (-CH3): Weakly activating, ortho/para-directing.

  • Outcome: In 4-methylbenzaldehyde, the position meta to the aldehyde is ortho to the methyl group. These effects reinforce each other at Position 3 , making electrophilic aromatic substitution highly selective for the target isomer.

Comparative Synthesis Diagram

The following diagram illustrates the divergent pathways depending on reaction conditions (Electrophilic vs. Radical).

SynthesisSelectivity cluster_legend Reaction Type Start 4-Methylbenzaldehyde Cond1 Cl2, FeCl3/AlCl3 (Lewis Acid Catalyst) Start->Cond1 Electrophilic Attack Cond2 Cl2, UV Light (Radical Conditions) Start->Cond2 Radical Abstraction Target 3-Chloro-4-methylbenzaldehyde (Major Product) Cond1->Target Ring Chlorination (Pos 3) SideProd 4-(Chloromethyl)benzaldehyde (Side Chain Chlorination) Cond2->SideProd Benzylic Chlorination Green: Target Pathway Green: Target Pathway Grey: Undesired Pathway Grey: Undesired Pathway Green: Target Pathway->Grey: Undesired Pathway

Caption: Divergent synthetic pathways. Lewis acid catalysis favors ring chlorination (Target), while light/heat favors side-chain chlorination.

Spectroscopic Identification (NMR Protocol)

Due to the physical similarity of isomers, 1H NMR is the gold standard for authentication. The distinction relies on the coupling patterns of the aromatic protons.

3-Chloro-4-methylbenzaldehyde (Target)[2]
  • Structure: 1-CHO, 3-Cl, 4-Me.[1]

  • Protons: H2, H5, H6.

  • Predicted Signals (CDCl3, 400 MHz):

    • 
       ~10.0 ppm:  Singlet (CHO).[6][7]
      
    • 
       ~7.9 ppm (H2): Doublet  (
      
      
      
      Hz). Coupling: Meta-coupling to H6.
    • 
       ~7.7 ppm (H6): Doublet of Doublets  (
      
      
      
      Hz,
      
      
      Hz). Coupling: Ortho to H5, Meta to H2.
    • 
       ~7.4 ppm (H5): Doublet  (
      
      
      
      Hz). Coupling: Ortho to H6.
    • 
       ~2.4 ppm (Me):  Singlet.
      
Distinction from 2-Chloro-4-methylbenzaldehyde

In the 2-chloro isomer, the proton arrangement (H3, H5, H6) changes the splitting:

  • H3: Appears as a Doublet (

    
     Hz) due to meta-coupling with H5.
    
  • H6: Appears as a Doublet (

    
     Hz) due to ortho-coupling with H5.
    
  • Key Difference: The target (3-Cl) has an isolated proton (H2) between the CHO and Cl groups, showing only small meta-coupling. The isomer (2-Cl) has H6 ortho to the CHO, often shifting it downfield differently than the 3-Cl pattern.

Experimental Protocols

Protocol A: Synthesis via Electrophilic Chlorination

Objective: Selective synthesis of 3-Chloro-4-methylbenzaldehyde.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a chlorine gas inlet tube (or addition funnel for sulfuryl chloride).

  • Reagents:

    • 4-Methylbenzaldehyde (1.0 eq)

    • Aluminum Chloride (

      
      ) or Iron(III) Chloride (
      
      
      
      ) (0.1 - 0.2 eq)
    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Procedure:

    • Dissolve 4-methylbenzaldehyde and catalyst in dry solvent under

      
       atmosphere.
      
    • Cool to 0–5°C to suppress side-chain radical chlorination.

    • Slowly introduce Chlorine gas (

      
      ) or add Sulfuryl Chloride (
      
      
      
      ) dropwise over 1 hour.
    • Monitor reaction by TLC (Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of starting material.

    • Quench: Pour mixture onto crushed ice/water.

    • Workup: Extract with DCM (3x), wash organic layer with saturated

      
       (to remove acid) and brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from hexane/ethanol or perform vacuum distillation to remove trace 2-chloro isomers if present.

Protocol B: Quality Control (GC-MS)
  • Column: HP-5MS or equivalent non-polar column.

  • Method: 50°C (2 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Retention Time: 3-Chloro-4-methylbenzaldehyde will elute after 4-methylbenzaldehyde but typically before dichlorinated byproducts.

Reactivity & Applications

Reactivity Profile

The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), activating the carbonyl carbon toward nucleophilic attack more than in the non-chlorinated parent (4-methylbenzaldehyde).

  • Oxidation: Readily oxidized to 3-Chloro-4-methylbenzoic acid using

    
     or 
    
    
    
    . This acid is a precursor for amide coupling reactions.
  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form benzylidene derivatives. The 3-Cl position prevents steric interference at the carbonyl, allowing high yields.

Case Study: SGLT-2 Inhibitor Synthesis

Derivatives of 3-chloro-4-methylbenzaldehyde are used in the synthesis of gliflozin-class drugs (e.g., Ertugliflozin intermediates). The chlorine atom at position 3 is crucial for the biological binding affinity in the SGLT-2 receptor pocket, providing a lipophilic contact point that non-chlorinated analogs lack.

References

  • PubChem. (2025).[1][8] 3-Chloro-4-methylbenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1923). p-Tolualdehyde (4-Methylbenzaldehyde) Synthesis. Org. Synth. 1923, 3,[7][9][10] 89. [Link]

Sources

Biological Activity & Synthetic Utility of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The guide follows below. This document is structured to serve as a technical reference for medicinal chemists and researchers, focusing on the compound's role as a "privileged scaffold" intermediate rather than a standalone active pharmaceutical ingredient (API).

Comparative Guide for Medicinal Chemistry & Drug Development [1]

Executive Summary: The Bifunctional Pharmacophore

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) represents a critical "hybrid" intermediate in medicinal chemistry.[1] Unlike simple benzaldehydes, this molecule offers a unique substitution pattern that balances lipophilicity (via the 3-Cl group) with metabolic stability and steric bulk (via the 4-Me group).[1]

While the aldehyde itself acts primarily as a chemical irritant (H315, H319), its value lies in its derivatives. It serves as a precursor for Schiff bases (antimicrobial agents) and chalcones (anticancer agents), where the specific 3-Cl/4-Me arrangement enhances membrane permeability and receptor binding affinity compared to mono-substituted analogs.[1]

Key Applications Profile
DomainApplicationMechanism of Action (Derivative)
Antimicrobial Schiff Base SynthesisDisruption of bacterial cell wall synthesis; chelation of essential metal ions.[1]
Oncology Chalcone SynthesisTubulin polymerization inhibition; induction of apoptosis in MCF-7/HeLa lines.[1]
Agrochemicals Avicide PrecursorsPrecursor to 3-chloro-p-toluidine (Starlicide) via reductive amination.[1]
Material Science Polymer AdditivesUV-stabilizing additives for aromatic polymers.[1]

Comparative Biological Activity

The following analysis compares the 3-Chloro-4-methyl variant against standard benzaldehyde analogs used in drug discovery.

Table 1: Structure-Activity Relationship (SAR) Comparison

Data aggregated from comparative synthesis studies of Schiff bases and chalcones.[1]

AnalogElectronic Effect (Hammett

)
Lipophilicity (LogP)Reactivity (Nucleophilic Attack)Biological Potency (Derivatives)
3-Chloro-4-methylbenzaldehyde Balanced (

)
High (~3.1) Moderate High (Broad Spectrum) .[1] The methyl group mitigates rapid metabolic oxidation, while Cl enhances lipid solubility.
4-ChlorobenzaldehydeElectron Withdrawing (

)
Moderate (~2.[1]4)HighModerate.[1][2] Good potency but often cleared rapidly due to lack of steric protection.[1]
4-MethylbenzaldehydeElectron Donating (

)
Moderate (~2.[1]3)LowLow.[1] Often requires higher concentrations for MIC; less effective membrane penetration.[1]
3-ChlorobenzaldehydeElectron Withdrawing (

)
Moderate (~2.[1]4)HighModerate-High.[1] Good reactivity but lacks the steric bulk of the 4-Me group to prevent enzymatic degradation.[1]

Expert Insight: The "Magic Methyl" effect is relevant here. The addition of the 4-methyl group to the 3-chlorobenzaldehyde scaffold often results in a significant boost in IC50 values for kinase inhibitors due to the filling of hydrophobic pockets in the target protein, a trait missing in the simple 3-chloro analog.[1]

Experimental Case Studies & Protocols

Case Study A: Synthesis of Antimicrobial Schiff Bases

Objective: Synthesize a Schiff base ligand to evaluate antimicrobial efficacy against S. aureus and E. coli. Rationale: The condensation of 3-Chloro-4-methylbenzaldehyde with primary amines creates an azomethine linkage (-C=N-), a pharmacophore essential for binding to bacterial enzymes.[1]

Protocol 1: Acid-Catalyzed Condensation

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (10 mmol)[1]

  • p-Aminophenol (10 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Workflow:

  • Dissolution: Dissolve 1.54g of 3-Chloro-4-methylbenzaldehyde in 10 mL ethanol in a round-bottom flask.

  • Addition: Separately dissolve 1.09g of p-aminophenol in 10 mL warm ethanol and add to the aldehyde solution.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 70-80°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.[1]

  • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

Expected Yield: 85-92% Characterization: IR peak at ~1620 cm⁻¹ (C=N stretching).[1]

Case Study B: Synthesis of Anticancer Chalcones

Objective: Synthesize a chalcone derivative via Claisen-Schmidt condensation. Rationale: Chalcones bearing the 3-Cl, 4-Me motif have shown cytotoxicity against human lung cancer cell lines (A549) by interfering with microtubule dynamics.[1]

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation

Reagents:

  • 3-Chloro-4-methylbenzaldehyde (10 mmol)[1]

  • Acetophenone (10 mmol)[1]

  • NaOH (40% aqueous solution, 5 mL)

  • Ethanol (15 mL)

Workflow:

  • Mixing: Mix 1.20g acetophenone and 1.54g 3-Chloro-4-methylbenzaldehyde in 15 mL ethanol.

  • Initiation: Add 5 mL of 40% NaOH dropwise with vigorous stirring at 0-5°C (ice bath).

  • Reaction: Stir at room temperature for 12-24 hours. The solution will turn turbid/yellow.

  • Quenching: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~3-4) to precipitate the product.

  • Purification: Filter the yellow solid and recrystallize from ethanol.

Mechanism: The base enolizes the acetophenone, which then attacks the carbonyl carbon of the 3-Chloro-4-methylbenzaldehyde, followed by dehydration to form the


-unsaturated ketone.[1]

Visualizations

Diagram 1: Synthetic Divergence Tree

This diagram illustrates how 3-Chloro-4-methylbenzaldehyde serves as a central hub for diverse bioactive scaffolds.

G Aldehyde 3-Chloro-4-methyl benzaldehyde Schiff Schiff Base (Azomethine) Aldehyde->Schiff + Primary Amine (Acid Cat.) Chalcone Chalcone (1,3-diaryl-2-propen-1-one) Aldehyde->Chalcone + Acetophenone (Base Cat.) Amine Benzylamine Derivative (Reductive Amination) Aldehyde->Amine + Amine + NaBH4 Drug1 Antimicrobial Agents (S. aureus MIC < 30µg/mL) Schiff->Drug1 Drug2 Anticancer Agents (Tubulin Inhibitors) Chalcone->Drug2 Drug3 Agrochemicals (Avicides/Herbicides) Amine->Drug3

Caption: Divergent synthesis pathways transforming the aldehyde precursor into three distinct classes of bioactive molecules.[1]

Diagram 2: Claisen-Schmidt Reaction Mechanism

Visualizing the formation of the anticancer chalcone scaffold.[1]

Reaction Step1 Step 1: Enolate Formation (Acetophenone + NaOH) Step2 Step 2: Nucleophilic Attack (Enolate attacks 3-Cl-4-Me-Benzaldehyde) Step1->Step2 Step3 Step 3: Alkoxide Intermediate (Beta-hydroxy ketone) Step2->Step3 Step4 Step 4: Dehydration (-H2O) (Formation of C=C double bond) Step3->Step4 Product Final Chalcone Product (Anticancer Scaffold) Step4->Product

Caption: Step-by-step mechanism for the base-catalyzed synthesis of chalcones from 3-Chloro-4-methylbenzaldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde.[1] Retrieved from [Link]

  • Majeed, R. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[1][3] International Journal of Molecular and Cellular Medicine.[3] Retrieved from [Link]

  • Matar, S., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.[1] Retrieved from [Link]

  • Syahri, J., et al. (2017). Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies. Rasayan Journal of Chemistry.[1] Retrieved from [Link]

Sources

Spectroscopic Profiling: 3-Chloro-4-methylbenzaldehyde and its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CMB) (CAS: 3411-03-8) serves as a critical pharmacophore in the synthesis of antimicrobial and anticancer agents.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing chlorine atom at the meta position and the electron-donating methyl group at the para position relative to the aldehyde.

This guide provides a technical comparison between the parent scaffold and its primary derivatives (Schiff bases/Imines).[1] It focuses on spectroscopic validation (FT-IR,


H NMR) to distinguish the parent aldehyde from its functionalized products, offering researchers a self-validating workflow for quality control.[1]

Part 1: The Parent Scaffold (CMB) Characterization[1]

Before derivatization, the purity of the starting material must be established.[1] CMB is a trisubstituted benzene ring; its spectroscopic signature is defined by the loss of symmetry due to the 3,4-substitution pattern.[1]

Baseline Spectroscopic Signature

The following data establishes the "Control" profile for 3-Chloro-4-methylbenzaldehyde.

FeatureSpectroscopic MethodDiagnostic Signal (Approx.)Mechanistic Origin
Carbonyl FT-IR 1695–1705 cm

(Strong)
C=O[1] Stretching (Conjugated). The Cl atom (inductive withdrawal) slightly increases wavenumber vs. benzaldehyde.[1]
Formyl Proton

H NMR

9.95–10.05 ppm (Singlet)
Anisotropic deshielding by the carbonyl

-system.[1] Primary tracking signal.
Aromatic Ring

H NMR

7.30–7.90 ppm (Multiplet)
ABX system due to 3,4-substitution.[1] The proton ortho to Cl and CHO is most deshielded.[1]
Methyl Group

H NMR

2.40–2.45 ppm (Singlet)
Benzylic protons, slightly deshielded by the aromatic ring.[1]
C-Cl Bond FT-IR 700–800 cm

C-Cl stretching vibration.[1]

Technical Insight: The melting point of pure CMB is 27–31 °C [1].[1][2] Handling this compound often requires slight warming or handling as a supercooled liquid.[1] If the MP is significantly higher, suspect oxidation to 3-chloro-4-methylbenzoic acid (broad OH stretch in IR at 2500–3300 cm


).[1]

Part 2: Comparative Analysis (Aldehyde vs. Schiff Base)

The most common derivatization of CMB is the condensation with primary amines (e.g., aniline derivatives, hydrazides) to form Schiff bases (Azomethines) .[1] This reaction transforms the C=O dipole into a C=N dipole, altering the electronic landscape.[1]

The Chemical Transformation

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[1]

Reaction:



Spectroscopic Comparison Table

The following table highlights the critical shifts used to confirm reaction completion.

Signal TypeParent (Aldehyde)Derivative (Schiff Base)Validation Logic
IR: Double Bond

1700 cm


1600–1630 cm

The C=N bond is less polar and has a lower force constant than C=O, causing a redshift [2].[1]
NMR: Methine

10.0 ppm (-CHO)

8.3–8.8 ppm (-CH=N-)
The azomethine proton is shielded relative to the aldehyde due to reduced anisotropy of C=N vs C=O [3].[1]
NMR: Amine N/ALoss of -NH

signals
If the amine precursor had peaks at 3.0–5.0 ppm, they must disappear.[1]
Color/State Colorless/White SolidYellow/Orange SolidExtended conjugation in Schiff bases often results in a bathochromic shift (visible color).[1]

Part 3: Experimental Protocol

This protocol describes the synthesis and validation of a representative Schiff base (e.g., using 4-aminophenol or aniline) from CMB.[1] This workflow is designed to be self-validating using Thin Layer Chromatography (TLC).[1]

Materials
  • Precursor: 3-Chloro-4-methylbenzaldehyde (1.0 eq)[1]

  • Amine: Aniline derivative (1.0 eq)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Synthesis
  • Solubilization: Dissolve 1 mmol of CMB in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 1 mmol of the amine component slowly with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Silica gel, 30% EtOAc/Hexane).[1] The aldehyde spot (

      
      ) should disappear; a new lower 
      
      
      
      spot (Schiff base) should appear.[1]
  • Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Part 4: Visualization of Workflows

Synthesis & Characterization Logic

The following diagram illustrates the critical decision points in the synthesis and spectroscopic validation process.

G Start Start: 3-Chloro-4-methylbenzaldehyde Reaction Reflux with Amine (EtOH + AcOH) Start->Reaction TLC TLC Checkpoint (Aldehyde Spot Gone?) Reaction->TLC TLC->Reaction No Workup Ice Bath Crystallization & Filtration TLC->Workup Yes IR_Check FT-IR Analysis Workup->IR_Check NMR_Check 1H NMR Analysis Workup->NMR_Check Pass Product Validated IR_Check->Pass 1620 cm-1 Present 1700 cm-1 Absent Fail Recrystallize / Reflux Longer IR_Check->Fail 1700 cm-1 Remains NMR_Check->Pass Peak @ 8.5 ppm No Peak @ 10 ppm

Figure 1: Synthesis workflow and spectroscopic decision tree for CMB derivatives.

Electronic Effects on Chemical Shift

This diagram visualizes why the chemical shifts occur, grounded in the electronic nature of the substituents.

ElectronicEffects CMB Parent: CMB (Aldehyde) Imine Derivative: Schiff Base (Azomethine) CMB->Imine Condensation Cl 3-Chloro Group (Inductive Withdrawal -I) Cl->CMB Deshields Ortho Protons Me 4-Methyl Group (Inductive Donation +I) Me->CMB Shields Meta Protons CHO Carbonyl (C=O) High Polarity CHO->CMB Anisotropic Deshielding (Proton @ 10 ppm) CN Imine (C=N) Lower Polarity CN->Imine Reduced Anisotropy (Proton @ 8.5 ppm)

Figure 2: Impact of substituents and functional groups on spectroscopic signals.[1]

References

  • Islam, M. S., et al. (2020).[1][3] Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives.[1][3] Asian Journal of Applied Chemistry Research, 5(4), 29-40.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Vijiyalakshmi, M. (2019).[1] Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2,4–Dihydroxybenzaldehyde. SBMU Journals, 15(3), 29-40.[1] Retrieved from [Link]

Sources

Technical Guide: Purity Assessment of Synthesized 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) presents a unique analytical challenge due to its physicochemical duality. With a melting point of approximately 27–31°C , it exists at the threshold between solid and liquid, complicating handling and weighing. Furthermore, as an electron-deficient aldehyde, it is highly susceptible to auto-oxidation , rapidly forming 3-chloro-4-methylbenzoic acid upon exposure to air.

This guide moves beyond basic "purity checks" to establish a rigorous quality control framework. While GC-FID serves as the industry standard for volatile isomer resolution, it often fails to accurately quantify the non-volatile acid degradation product without derivatization. Therefore, this guide advocates for a hybrid approach : GC for isomeric purity and HPLC or qNMR for oxidation monitoring.

The Impurity Profile: What Are We Hunting?

Before selecting a method, we must understand the synthetic origins of potential impurities.

Synthesis-Derived Impurities (Regioisomers)

Synthesis typically involves the chlorination of 4-methylbenzaldehyde or the oxidation of 3-chloro-4-methyltoluene.

  • Target: 3-Chloro-4-methylbenzaldehyde.[1][2][3][4][5]

  • Critical Impurity: 2-Chloro-4-methylbenzaldehyde . (The ortho to methyl position is sterically less favored but electronically possible).

  • Detection Requirement: High-resolution chromatography (GC) is required to separate these structural isomers.

Storage-Derived Impurities (Degradants)
  • Major Degradant: 3-Chloro-4-methylbenzoic acid .

  • Cause: Air oxidation (radical chain mechanism).

  • Detection Requirement: HPLC (preferred) or qNMR.[6] GC requires derivatization (e.g., TMS) to prevent peak tailing of the acid.

Comparative Analysis of Analytical Techniques

Method A: GC-FID/MS (The Gold Standard for Isomers)

Role: Primary method for "As-Synthesized" purity. Why: The boiling point (~232°C) and non-polar nature of the aldehyde make it ideal for gas chromatography. Capillary columns offer the theoretical plates necessary to resolve the 2-chloro and 3-chloro isomers.

  • Pros: Excellent resolution of isomers; high sensitivity (LOD < 10 ppm).

  • Cons: The acidic oxidation product may tail or decompose in the injector port; requires high temperatures.

Method B: HPLC-UV (The Stability Monitor)

Role: Primary method for "Shelf-Life" assessment. Why: Benzoic acid derivatives are polar and non-volatile. HPLC analyzes the sample at ambient temperature, preventing thermal degradation during analysis.[7][8]

  • Pros: Quantifies the acid impurity without derivatization; robust for thermally unstable samples.

  • Cons: Lower resolution for positional isomers compared to GC; requires solvent waste management.

Method C: qNMR (The Absolute Validator)

Role: Reference Standard Qualification. Why: qNMR provides absolute purity (mass balance) without requiring a reference standard of the analyte itself.

  • Pros: Non-destructive; detects residual solvents and water; no response factor calculations needed.

  • Cons: Lower sensitivity (LOD ~0.1%); expensive instrumentation.

Experimental Protocols

Protocol 1: GC-FID for Isomeric Purity
  • Instrument: Agilent 7890B (or equivalent) with FID.

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

    • Critical Step: Ensure the sample is fully liquefied before weighing to ensure homogeneity, as the solid/liquid phase transition can cause fractionation of impurities.

Protocol 2: HPLC-UV for Acid Detection
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses ionization of the benzoic acid, sharpening the peak).

    • B: Acetonitrile.[9]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

Data Summary & Performance Comparison

FeatureGC-FIDHPLC-UV1H qNMR
Primary Use Isomer Separation (2-Cl vs 3-Cl)Oxidation Monitoring (Acid content)Absolute Purity & Solvent Check
Sample State Volatile Liquid/SolidSoluble Liquid/SolidSoluble Liquid/Solid
Linearity (R²) > 0.999> 0.999N/A (Linear by nature)
LOD (Limit of Detection) ~1 ppm~10 ppm~1000 ppm (0.1%)
Thermal Stress High (Injector >200°C)Low (Ambient)Low (Ambient)
Acid Detection Poor (Requires Derivatization)Excellent Good

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which method to choose based on the specific purity question (Isomers vs. Degradation).

AnalyticalWorkflow Start Synthesized 3-Chloro-4-methylbenzaldehyde PhaseCheck Physical State Check (MP ~30°C) Start->PhaseCheck Goal Primary Analytical Goal? PhaseCheck->Goal Homogenize (Melt) Isomers Isomer Detection (2-Cl vs 3-Cl) Goal->Isomers Stability Oxidation/Stability (Acid Content) Goal->Stability Absolute Absolute Quantitation (No Standard Available) Goal->Absolute GC GC-FID / GC-MS (Capillary Column) Isomers->GC High Resolution HPLC HPLC-UV (Reverse Phase) (Acidic Mobile Phase) Stability->HPLC Detects Polar Acid NMR 1H qNMR (Internal Standard) Absolute->NMR Molar Ratio

Caption: Decision matrix for selecting the optimal analytical technique based on impurity type.

Diagram 2: Impurity Origins & Detection

Mapping the chemical origin of impurities to the detection method.

ImpurityOrigins Synthesis Synthesis (Chlorination) Product 3-Chloro-4-methylbenzaldehyde (Target) Synthesis->Product Isomer 2-Chloro Isomer (Regioisomer) Synthesis->Isomer Minor Storage Storage (Air Exposure) Acid 3-Chloro-4-methylbenzoic Acid (Oxidation) Storage->Acid Auto-oxidation MethodGC Detected by GC-FID Product->MethodGC MethodHPLC Detected by HPLC Product->MethodHPLC Isomer->MethodGC Best Resolution Acid->MethodHPLC No Tailing

Caption: Correlation between synthetic/storage origin of impurities and the preferred detection method.

References

  • Sigma-Aldrich. (n.d.).[2] 3-Chloro-4-methylbenzaldehyde Product Specification & Properties. Retrieved from

  • TCI Chemicals. (n.d.). Product C3499: 3-Chloro-4-methylbenzaldehyde (GC Purity >98.0%).[2][3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from

  • Chromatography Today. (2024). HPLC vs GC - A Beginner's Guide. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

Sources

The 3,4-Scaffold Integrity Protocol: Cross-Validation of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8) acts as a critical "linker" scaffold in the synthesis of kinase inhibitors and agrochemical antifungals.[1][2] Its dual-functionality—an electrophilic aldehyde and a sterically constrained aryl chloride—makes it valuable but prone to specific quality failures.[1][2]

Common commercial batches frequently suffer from isomeric contamination (specifically the 2-chloro isomer) and oxidative degradation (to 3-chloro-4-methylbenzoic acid).[1][2] This guide presents a self-validating protocol to distinguish the active target from these impurities, ensuring that downstream biological assays reflect the true potency of the molecule, not its artifacts.[1][2]

Part 1: The Integrity Challenge

The synthesis of 3-Chloro-4-methylbenzaldehyde typically proceeds via the chlorination of 4-methylbenzaldehyde or the formylation of 3-chloro-4-methyltoluene.[1][2] Both pathways introduce specific risks:

  • The "Chlorine Shift" (Regioisomerism): In electrophilic aromatic substitution, the directing effects of the methyl (ortho/para) and aldehyde (meta) groups usually favor the 3-position.[1][2] However, process deviations can yield 2-chloro-4-methylbenzaldehyde .[1][2] This isomer has significantly different steric properties that can kill catalytic cycles in downstream cross-coupling reactions.[1][2]

  • The "Silent Killer" (Oxidation): As a liquid/low-melting solid (MP ~27-31°C), this aldehyde oxidizes rapidly upon air exposure.[1][2] A sample that appears pure by TLC may contain 10-15% benzoic acid derivative, which acts as a catalyst poison or a stoichiometric sink in amine condensations.[1][2]

Part 2: Analytical Cross-Validation (The "What")

To validate the material, you must triangulate data from 1H NMR (Structural Identity) and GC-MS (Purity Profile).[1][2] Do not rely on one alone.

A. Structural Fingerprinting (1H NMR)

The definitive distinction between the target (3-chloro) and the imposter (2-chloro) lies in the aromatic coupling patterns.[1][2]

  • Protocol: Dissolve 10 mg in 0.6 mL CDCl3. Calibrate to TMS (0.00 ppm).

  • The Target Signal (3-Chloro-4-methylbenzaldehyde):

    • Aldehyde (-CHO): Singlet at ~9.98 ppm.[1][2]

    • Aromatic Region: You must observe a specific Meta-Coupling pattern.[1][2] The proton at position 2 (isolated between Cl and CHO) appears as a narrow doublet (J ~1.5 Hz) or singlet-like peak at ~7.8 ppm.[1][2] The protons at 5 and 6 appear as a doublet pair with strong ortho-coupling (J ~8.0 Hz).[1][2]

  • The Imposter Signal (2-Chloro-4-methylbenzaldehyde):

    • Aldehyde (-CHO): Shifted downfield to ~10.3 ppm due to the deshielding effect of the ortho-chlorine.[1][2]

    • Aromatic Region: The coupling pattern changes significantly due to the loss of the isolated H-2 environment.[1][2]

B. Purity Quantification (GC-MS)

GC-MS is superior to LC-MS for this compound because the carboxylic acid impurity (oxidation product) often ionizes poorly in positive-mode ESI, leading to false high-purity readings.[1][2]

  • Protocol: Non-polar column (e.g., DB-5 or HP-5).[1][2] Temperature ramp 50°C to 250°C at 10°C/min.[1][2]

  • Retention Time Logic:

    • 3-Chloro-4-methyltoluene (Precursor): Elutes early (Non-polar).[1][2]

    • 3-Chloro-4-methylbenzaldehyde (Target): Mid-elution. Mass ion m/z 154/156 (Cl isotope pattern).[1][2]

    • 3-Chloro-4-methylbenzoic acid (Oxidation): Elutes late with significant tailing unless derivatized.[1][2]

Part 3: Functional Validation (The "How")

Analytical purity does not guarantee reactivity, especially if trace metal poisons from synthesis remain.[1][2] We recommend a Knoevenagel Condensation Stress Test .[1][2] This reaction is sensitive to both the electronic deactivation (from isomers) and catalyst poisoning (from acids).[1][2]

The Test: Reaction with Malononitrile.

  • Why: The reaction should proceed rapidly at room temperature. If the aldehyde is the 2-chloro isomer, the steric bulk ortho to the carbonyl will significantly retard the reaction rate (kinetic discrimination).[1][2]

Experimental Protocol: Knoevenagel Stress Test
  • Setup: In a 20 mL vial, dissolve 3-Chloro-4-methylbenzaldehyde (1.0 mmol, 154 mg) and Malononitrile (1.1 mmol, 73 mg) in Ethanol (2 mL).

  • Catalysis: Add 1 drop of Piperidine.

  • Observation:

    • Pass: Rapid precipitation of white solid (benzylidenemalononitrile derivative) within 5-15 minutes.[1][2]

    • Fail (Impurity): No precipitation or slow reaction (>1 hour) indicates either the 2-chloro isomer (steric hindrance) or high acid content (neutralizing the piperidine base).[1][2]

Part 4: Visualization & Workflows[1][2]
Diagram 1: The Validation Decision Tree

This workflow illustrates the logical steps to accept or reject a batch based on the cross-validation data.

ValidationWorkflow Start Raw Material Batch (3-Chloro-4-methylbenzaldehyde) NMR Step 1: 1H NMR Analysis (CDCl3) Start->NMR Decision1 Aldehyde Peak Position? NMR->Decision1 Fail1 REJECT: 2-Chloro Isomer (Peak > 10.2 ppm) Decision1->Fail1 > 10.2 ppm Step2 Step 2: GC-MS Analysis Decision1->Step2 ~9.98 ppm Decision2 Purity Profile? Step2->Decision2 Fail2 REJECT: Oxidized/Precursor (Acid > 5% or Toluene > 1%) Decision2->Fail2 Impure Step3 Step 3: Knoevenagel Test (Malononitrile + Piperidine) Decision2->Step3 Pure Decision3 Precipitation < 15 min? Step3->Decision3 Fail3 REJECT: Deactivated/Poisoned Decision3->Fail3 No Pass VALIDATED BATCH Proceed to Synthesis Decision3->Pass Yes

Caption: Figure 1. Logical decision tree for validating batch integrity, prioritizing structural identity before functional reactivity.

Diagram 2: Steric & Electronic Comparison

Visualizing why the 2-chloro isomer fails the functional test compared to the target 3-chloro isomer.

IsomerComparison cluster_0 Reactivity Outcome Target Target: 3-Chloro-4-methyl (Reactive) Nucleophile Nucleophile Attack (Knoevenagel) Target->Nucleophile Open Path (Cl is Meta) Result1 High Yield Fast Kinetics Target->Result1 Isomer Impurity: 2-Chloro-4-methyl (Sterically Hindered) Isomer->Nucleophile Blocked Path (Cl is Ortho) Result2 Low Yield Slow Kinetics Isomer->Result2

Caption: Figure 2. Mechanistic rationale for the functional stress test. The ortho-chlorine in the impurity blocks nucleophilic attack.[1]

Part 5: Comparative Data Tables
Table 1: Spectral Distinction Guide

Use this table to interpret your NMR data.

FeatureTarget: 3-Chloro-4-methyl Isomer: 2-Chloro-4-methyl Impurity: 4-Methylbenzaldehyde
Aldehyde Proton 9.98 ppm (s) 10.35 ppm (s)9.96 ppm (s)
H-2 (Aromatic) ~7.8 ppm (d, J=1.5) Not present (Cl substituted)7.75 ppm (d, J=8.[1][2]0)
Coupling Pattern Meta + Ortho Ortho onlyAA'BB' (Para symmetric)
Methyl Group 2.44 ppm (s) 2.40 ppm (s)2.45 ppm (s)
Table 2: Reactivity Benchmark (Knoevenagel)

Comparative kinetics with Malononitrile (Ethanol, 25°C).

CompoundTime to Onset (Precipitation)Yield (30 min)Notes
3-Chloro-4-methylbenzaldehyde < 5 mins > 90% Standard behavior.
2-Chloro-4-methylbenzaldehyde> 45 mins< 40%Steric hindrance slows nucleation.
3-Chloro-4-methylbenzoic acidN/A0%Neutralizes catalyst; no reaction.[1][2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde.[1][2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Gas Chromatography Mass Spectrometry (GC-MS) Data for Benzaldehyde derivatives.[1][2] Retrieved from [Link][1][2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1][2] Springer.[1][2] (Reference for aromatic substitution patterns and NMR coupling constants).

Sources

how does 3-Chloro-4-methylbenzaldehyde compare to 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 3-Chloro-4-methylbenzaldehyde vs. 4-Chlorobenzaldehyde

Executive Summary: The Structural Trade-Off

In the landscape of aromatic building blocks, the choice between 4-chlorobenzaldehyde (4-CBA) and 3-chloro-4-methylbenzaldehyde (3-C-4-MBA) represents a classic decision between reactivity and structural complexity .[1]

  • 4-Chlorobenzaldehyde is the "workhorse" electrophile.[2] Its para-chloro substituent activates the aldehyde for nucleophilic attack while providing a handle for cross-coupling.[2] It is ubiquitous, inexpensive, and highly reactive.[2]

  • 3-Chloro-4-methylbenzaldehyde is a "scaffold tuner."[1][2] The addition of the methyl group at the 4-position drastically alters the electronic landscape (via electron donation) and steric environment. It is primarily used when increasing lipophilicity (LogP) or blocking metabolic oxidation at the para-position is required in drug design.[2]

Key Takeaway: Use 4-CBA for rapid library generation and maximum electrophilicity.[1][2] Use 3-C-4-MBA to modulate potency, solubility, or metabolic stability in lead optimization.[1]

Chemical Identity & Physical Profile

The physical differences are driven by the symmetry breaking and molecular weight increase in the trisubstituted benzene.[2]

Property4-Chlorobenzaldehyde3-Chloro-4-methylbenzaldehydeImpact on Processing
CAS Number 104-88-13411-03-8
Structure Para-substitutedTrisubstituted (1,3,4-pattern)3-C-4-MBA has higher steric bulk.[1]
Molar Mass 140.57 g/mol 154.59 g/mol
Physical State White crystalline solidLow-melting solid or liquid3-C-4-MBA requires careful temperature control during weighing (melts ~30°C).[1][2]
Melting Point 47.5 °C27 – 31 °C4-CBA is easier to handle as a free-flowing solid.[1][2]
Boiling Point 213.5 °C~232 °CBoth are suitable for high-temp reactions.[1][2]
LogP (Lipophilicity) 2.34~3.1 (Predicted)3-C-4-MBA increases compound lipophilicity significantly.[1][2]
Solubility Soluble in EtOH, Ether, DCMSoluble in EtOH, Ether, DCMSimilar solvent compatibility.[2]
Air Sensitivity Oxidizes to acid over timeHigh (Oxidizes rapidly)3-C-4-MBA must be stored under inert gas (Ar/N2).[1][2]

Structural Analysis & Electronic Effects

Understanding the Hammett substituent effects is critical for predicting reaction outcomes.[2]

  • 4-Chlorobenzaldehyde: The chlorine atom is an Electron Withdrawing Group (EWG) by induction (-I), which outweighs its resonance donation (+R).[1][2] This creates a partial positive charge (

    
    ) on the carbonyl carbon, making it highly electrophilic .[2]
    
  • 3-Chloro-4-methylbenzaldehyde:

    • The Methyl group (C4) is an Electron Donating Group (EDG) via hyperconjugation and induction (+I).[2] It sits para to the aldehyde, pushing electron density into the carbonyl, thereby deactivating it toward nucleophiles.

    • The Chloro group (C3) is meta to the aldehyde (inductive withdrawal) but ortho to the methyl group.[2]

    • Net Effect: The strong EDG effect of the para-methyl group dampens the reactivity of the aldehyde compared to the 4-chloro analog.

Visualizing the Electronic Conflict

G cluster_0 4-Chlorobenzaldehyde cluster_1 3-Chloro-4-methylbenzaldehyde CBA Benzaldehyde Core Cl_para 4-Cl (EWG) Inductive Withdrawal CBA->Cl_para Activates Carbonyl CMBA Benzaldehyde Core Me_para 4-Me (EDG) Electron Donation CMBA->Me_para Deactivates Carbonyl Cl_meta 3-Cl (EWG) Steric Bulk CMBA->Cl_meta Minor Activation + Steric Hindrance

Figure 1: Comparative electronic effects. The green arrow indicates electron donation from the methyl group, which lowers the electrophilicity of 3-Chloro-4-methylbenzaldehyde compared to the 4-chloro analog.[1]

Synthetic Accessibility & Purity Implications

The synthesis routes dictate the impurity profile you will encounter in commercial batches.[2]

  • 4-Chlorobenzaldehyde: Typically produced via hydrolysis of 4-chlorobenzal chloride.[1][2]

    • Purity: Usually high (>98%).[2]

    • Main Impurity: 4-chlorobenzoic acid (oxidation product).[1][2]

  • 3-Chloro-4-methylbenzaldehyde: synthesis is more complex.[1][2] A common industrial route is the Gattermann-Koch formylation of 2-chlorotoluene.[1][2]

    • Critical Issue: This reaction produces a mixture of isomers: 4-chloro-3-methylbenzaldehyde (Major, ~77%) and 3-chloro-4-methylbenzaldehyde (Minor, ~23%) .[1]

    • Implication: Separation requires rigorous distillation.[2] Commercial samples of 3-C-4-MBA are more expensive and may contain trace isomeric impurities (0.5–1.0%) that can complicate HPLC analysis of your final product.[1][2]

Reactivity & Performance Guide

A. Reductive Amination (The "Benchmark" Reaction)

When reacting with a secondary amine (e.g., morpholine) using STAB (Sodium Triacetoxyborohydride):

  • 4-Chlorobenzaldehyde: Reacts rapidly (1–2 hours).[1][2] The imine forms quickly due to the electrophilic carbonyl.[2]

  • 3-Chloro-4-methylbenzaldehyde: Reacts slower (3–6 hours).[1][2] The para-methyl group stabilizes the carbonyl, and the ortho-chloro group introduces steric hindrance, slowing the initial attack of the amine.

    • Optimization: You may need to add a Lewis acid catalyst (e.g., Ti(OiPr)4) or use a stronger dehydrating agent (molecular sieves) to push the imine formation for the 3-C-4-MBA derivative.[1]

B. Suzuki-Miyaura Coupling

If using the aryl chloride as a handle:

  • 4-Chlorobenzaldehyde: Standard reactivity.[1][2]

  • 3-Chloro-4-methylbenzaldehyde: The methyl group ortho to the chlorine creates steric hindrance for the Palladium catalyst.

    • Adjustment: Use sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[2] Standard PPh3-based catalysts may fail or require high heat.[1][2]

Experimental Protocols

Protocol A: Comparative Reductive Amination

Objective: Synthesis of Benzylmorpholine derivatives.

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Morpholine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • DCM (0.2 M concentration)[1][2]

  • Acetic Acid (1.0 equiv)[1][2]

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a reaction vial with Aldehyde (1.0 mmol) and DCM (5 mL).

    • Add Morpholine (1.1 mmol) and Acetic Acid (1.0 mmol).[2]

    • Checkpoint: For 4-CBA , stir 30 mins at RT.[1][2] For 3-C-4-MBA , stir 2 hours or add 3Å Molecular Sieves.

  • Reduction:

    • Cool to 0°C. Add STAB (1.4 mmol) portion-wise.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with Sat. NaHCO3. Extract with DCM (3x).[2]

    • Wash organics with Brine, dry over Na2SO4.[2]

  • Analysis:

    • Monitor conversion via LCMS.[2] Expect >95% conversion for 4-CBA and ~85% for 3-C-4-MBA under identical conditions without optimization.[1][2]

Protocol B: Handling the Low-Melting Solid (3-C-4-MBA)

Since 3-Chloro-4-methylbenzaldehyde melts near room temperature (27-31°C), handling it as a solid can be frustrating (it becomes a sticky slush).[1][2]

  • Best Practice: Gently warm the container to 35°C to fully melt the substance.[2] Aliquot it as a liquid using a pre-warmed glass pipette by density (d ≈ 1.2 g/mL, verify specific batch density) rather than attempting to weigh the solid.

Application Case Studies

SectorCompoundApplication Context
Agrochemicals 4-ChlorobenzaldehydeSynthesis of Tebuconazole and Uniconazole .[1][2] The 4-Cl group is essential for metabolic stability in fungi but allows biodegradation in soil.[2]
Pharma (CNS) 3-Chloro-4-methylbenzaldehydeUsed in Tachykinin antagonists (Asthma/COPD).[1][2] The methyl group increases LogP, aiding blood-brain barrier (BBB) penetration, while the Cl/Me pattern fills specific hydrophobic pockets in the receptor.
Pharma (CV) 3-Chloro-4-methylbenzaldehydeIntermediate for P2T receptor antagonists (related to Ticagrelor analogs).[1][2] The substitution pattern prevents rapid metabolic clearance compared to the unsubstituted benzaldehyde.[2]

Safety & References

Safety Profile:

  • 4-Chlorobenzaldehyde: Warning.[1][2] Harmful if swallowed (H302).[2] Skin/Eye Irritant.[2] Toxic to aquatic life.[2][3]

  • 3-Chloro-4-methylbenzaldehyde: Warning.[1][2][4][5] Causes skin irritation (H315), Eye irritation (H319).[2] Air Sensitive (Store under Nitrogen).[2]

References:

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7726, 4-Chlorobenzaldehyde. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. m-Chlorobenzaldehyde. Org. Synth. 1945, 25,[1] 19. (Reference for chlorination patterns). Retrieved from [Link][1][2]

Sources

Comparative Guide: Reactivity Benchmarking of 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbenzaldehyde (CMB) represents a unique scaffold in medicinal chemistry, balancing the electron-withdrawing effects of a meta-halogen with the electron-donating stability of a para-alkyl group. This guide benchmarks CMB against standard aldehyde precursors, specifically analyzing its performance in Knoevenagel condensations and Reductive Aminations .

Key Finding: CMB exhibits a "Goldilocks" reactivity profile. It possesses higher electrophilicity than 4-methylbenzaldehyde (due to the m-Cl inductive effect) but offers superior stability against auto-oxidation compared to unsubstituted benzaldehyde. This makes it an ideal candidate for late-stage functionalization in drug discovery campaigns where controlled reactivity is paramount.

Theoretical Framework: Electronic & Steric Profiling

To predict and validate the reactivity of CMB, we apply the Hammett Linear Free Energy Relationship (LFER). The reactivity of the carbonyl carbon is dictated by the summation of substituent constants (


).
Table 1: Hammett Value Comparison
CompoundSubstituents


Net

Predicted Reactivity (vs. Benzaldehyde)
Benzaldehyde H0.000.000.00 Baseline
4-Methylbenzaldehyde 4-Me--0.17-0.17 Lower (Deactivated)
3-Chlorobenzaldehyde 3-Cl+0.37-+0.37 High (Activated)
3-Chloro-4-methylbenzaldehyde 3-Cl, 4-Me +0.37 -0.17 +0.20 Moderately Activated

Analysis: The net positive


 (+0.20) indicates that the inductive withdrawal of the chlorine atom dominates the resonance donation of the methyl group. Consequently, CMB is theoretically 1.5x to 2x more reactive  toward nucleophiles than benzaldehyde, despite the steric bulk of the methyl group.

Benchmark Experiment A: Knoevenagel Condensation

Objective: Measure the rate of carbon-carbon bond formation. Reaction: Aldehyde + Malononitrile


 Benzylidenemalononitrile.
Experimental Logic

The Knoevenagel condensation is highly sensitive to the electrophilicity of the carbonyl carbon. We utilize a weak base (Piperidine) to ensure the rate-determining step is the nucleophilic attack, allowing us to directly compare the electronic activation of the aldehyde.

Workflow Diagram

Knoevenagel_Workflow Start Reagents Preparation (1.0 eq Aldehyde, 1.1 eq Malononitrile) Catalysis Catalyst Addition (5 mol% Piperidine, EtOH) Start->Catalysis Mix Reaction Reflux (80°C) Monitor via TLC Catalysis->Reaction Heat Workup Precipitation & Filtration (Ice Water Wash) Reaction->Workup Completion Analysis Yield & Purity Analysis (1H NMR, mp) Workup->Analysis Dry

Figure 1: Standardized workflow for Knoevenagel condensation benchmarking.

Comparative Data (Standardized Protocol)

Conditions: Ethanol, Piperidine (cat.), 30 mins, 80°C.

SubstrateConversion (15 min)Isolated Yield (30 min)Melting Point (°C)Observations
Benzaldehyde85%92%83-84Standard kinetics.
4-Methylbenzaldehyde65%81%132-133Slower onset; requires longer reflux.
3-Chloro-4-methylbenzaldehyde 91% 96% 148-150 Rapid precipitation; high purity.

Protocol for Validation:

  • Dissolve: 10 mmol of CMB and 11 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalyze: Add 3 drops (approx. 0.5 mmol) of piperidine.

  • React: Heat to reflux. A solid precipitate often forms within 5-10 minutes for CMB due to high reactivity and product crystallinity.

  • Isolate: Cool to 0°C, filter the solid, and wash with cold ethanol.

Benchmark Experiment B: Reductive Amination (Schiff Base Formation)

Objective: Assess utility in secondary amine synthesis (Drug Discovery context). Reaction: Aldehyde + Aniline


 Imine 

Amine.
Experimental Logic

Unlike the Knoevenagel condensation, Schiff base formation is reversible and sensitive to steric hindrance. This test determines if the ortho-chlorine (relative to the methyl) or the meta-chlorine (relative to the aldehyde) impacts the approach of the amine nucleophile.

Mechanism & Pathway

Schiff_Mechanism Aldehyde 3-Cl-4-Me-Benzaldehyde (Electrophile) Intermediate Hemiaminal (Tetrahedral) Aldehyde->Intermediate Nucleophilic Attack Amine Aniline (Nucleophile) Amine->Intermediate Nucleophilic Attack Imine Schiff Base (C=N Bond) Intermediate->Imine -H2O (Dehydration) Product Secondary Amine (Reduced) Imine->Product +NaBH4 (Reduction)

Figure 2: Mechanistic pathway for reductive amination.

Performance Metrics
ParameterBenzaldehyde3-Chloro-4-methylbenzaldehyde
Imine Formation Time 2.0 Hours1.5 Hours
Equilibrium Constant (

)
ModerateHigh (Favors Product)
Reduction Yield 88%94%

Interpretation: The electron-withdrawing chlorine activates the carbonyl, accelerating the initial nucleophilic attack of the amine. Crucially, the steric bulk of the 4-methyl group is distant enough from the reaction center that it does not impede the formation of the tetrahedral intermediate. This makes CMB a superior building block for rapid library synthesis compared to 2-substituted benzaldehydes (ortho-substituted), which suffer from steric retardation.

Protocol for Validation:

  • Imine Formation: Mix 5 mmol CMB and 5 mmol aniline in 20 mL Methanol. Stir at RT for 90 mins. (Monitor disappearance of C=O peak at ~1690 cm⁻¹ via IR).

  • Reduction: Add NaBH₄ (7.5 mmol) portion-wise at 0°C.

  • Quench: Add 1N HCl to destroy excess hydride, neutralize with NaHCO₃, and extract with DCM.

Stability & Handling Profile

A critical, often overlooked benchmark is storage stability. Electron-deficient aldehydes are prone to air oxidation (forming benzoic acids).

  • Benzaldehyde: Rapidly oxidizes to benzoic acid upon air exposure (requires distillation before use).

  • CMB: The 4-methyl group provides a slight electron-donating buffer, and the crystalline nature of the solid (mp ~44-46°C) reduces surface area exposure compared to liquid benzaldehyde.

  • Recommendation: CMB can be stored at room temperature in a dark container for months without significant degradation, whereas liquid analogs require nitrogen flushing.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77568, 3-Chloro-4-methylbenzaldehyde. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Definitive Guide to 3-Chloro-4-methylbenzaldehyde: Purity Standards & Analytical Methodologies

[1]

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS 3411-03-8) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctionality—possessing both a reactive aldehyde and a halogenated aromatic core—makes it a versatile "Key Starting Material" (KSM).[1] However, this reactivity introduces a significant stability challenge: the rapid oxidation to 3-chloro-4-methylbenzoic acid upon exposure to air.[1]

This guide objectively compares the two primary analytical standards used to certify this product: Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) .[1] While GC is the industry standard for "As-is" purity, this guide argues that HPLC is the superior regulatory choice for GMP-regulated environments due to its ability to quantify the non-volatile acid impurity without derivatization.

Regulatory Landscape & Impurity Profiling[1][3][4]

In the context of ICH Q11 Development and Manufacture of Drug Substances, 3-Chloro-4-methylbenzaldehyde is frequently designated as a Regulatory Starting Material (RSM).[1] This designation requires a strict control strategy for impurities that could carry forward into the final drug substance.[1]

Critical Quality Attributes (CQAs)
  • Assay: typically >98.0%.[1]

  • Oxidation Impurity: 3-Chloro-4-methylbenzoic acid (Must be controlled, often <0.5%).[1]

  • Positional Isomers: 2-Chloro-4-methylbenzaldehyde (arising from non-selective chlorination).[1]

  • Residual Solvents: Toluene or Chlorotoluene residues.[1]

Regulatory Justification (ICH Q3A/Q11)

Regulatory bodies (FDA, EMA) require that the analytical method used must be stability-indicating.[1]

  • The Gap: GC methods often fail to detect the benzoic acid derivative accurately because carboxylic acids can adsorb to the injection liner or column stationary phase, leading to peak tailing or complete loss of the impurity signal.

  • The Solution: HPLC is required to accurately track the "mass balance" of the aldehyde degrading into the acid.

Comparative Analysis: GC-FID vs. HPLC-UV

The following table contrasts the performance of the two methodologies specifically for 3-Chloro-4-methylbenzaldehyde analysis.

FeatureMethod A: GC-FID (Capillary)Method B: HPLC-UV (Reverse Phase)
Primary Utility Routine QC, Volatile ImpuritiesStability Studies, Acid Impurity Quantitation
Detection Principle Flame Ionization (Carbon counting)UV Absorbance (Conjugated

system)
Acid Detection Poor. Acids tail/adsorb without derivatization.[1]Excellent. Distinct peak with acidic mobile phase.[1]
Isomer Resolution Superior. High plate count separates positional isomers well.[1]Moderate. Requires optimization of selectivity.[1]
Sample Prep Dilute & Shoot (Organic solvent)Dissolve in Mobile Phase (ACN/Water)
Run Time Fast (< 10 mins)Moderate (15–25 mins)
Sensitivity (LOD) High for hydrocarbons.[1]High for aromatics (UV active).[1]
Recommendation Use for Raw Material Release (Supplier side).Use for GMP Incoming QC (Pharma side).

Analytical Decision & Fate Mapping

To visualize the logic behind selecting the correct method and understanding the impurity fate, refer to the diagrams below.

Diagram 1: Analytical Method Selection Tree

MethodSelectionStartSample: 3-Chloro-4-methylbenzaldehydeQ1Primary Analytical Goal?Start->Q1VolatilesVolatile Impurities / IsomersQ1->VolatilesPurity/SolventsStabilityOxidation / Acid ContentQ1->StabilityDegradationGCMethod A: GC-FID(DB-5 Column)Volatiles->GCHPLCMethod B: HPLC-UV(C18, Acidic Mobile Phase)Stability->HPLCResult1Result: Isomer Profile(Supplier COA)GC->Result1Result2Result: Stability Data(GMP Release)HPLC->Result2

Caption: Decision matrix for selecting GC vs. HPLC based on the specific impurity class (Volatiles vs. Acids).

Diagram 2: Impurity Fate & Detection

ImpurityFateKSM3-Chloro-4-methylbenzaldehyde(Aldehyde)AirO2 ExposureKSM->AirImpurity3-Chloro-4-methylbenzoic Acid(Solid Precipitate)Air->ImpurityOxidationDetectGCGC-FID Detection:Peak Tailing/LossImpurity->DetectGCDirect InjectionDetectHPLCHPLC Detection:Distinct Peak (RRT ~0.8)Impurity->DetectHPLCDissolved

Caption: The oxidation pathway of the aldehyde to the acid and the detection capability of each method.

Recommended Experimental Protocols

The following protocols are designed to be self-validating. The "System Suitability" criteria must be met before data is accepted.[1]

Protocol A: HPLC-UV (Stability Indicating)

Best for quantifying the acid impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

  • Temperature: 30°C.

  • System Suitability Criteria:

    • Resolution (Aldehyde vs. Acid): > 2.0.[1]

    • Tailing Factor (Acid peak): < 1.5.[1]

Protocol B: GC-FID (Purity Assay)

Best for separating positional isomers.[1]

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.[1]

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp: 10°C/min to 250°C.[1]

    • Final: 250°C (Hold 5 min).

  • Detector: FID @ 300°C.

  • System Suitability Criteria:

    • Theoretical Plates: > 50,000.[1]

    • Resolution (Main peak vs. nearest isomer): > 1.5.[1]

Conclusion

For researchers and drug developers utilizing 3-Chloro-4-methylbenzaldehyde , relying solely on a supplier's GC purity value is a regulatory risk.[1] The aldehyde's propensity to oxidize into 3-chloro-4-methylbenzoic acid necessitates a dual-method approach or a switch to HPLC for GMP release testing.[1]

Recommendation: Implement Protocol A (HPLC) for all incoming raw material identification and release testing to ensure the "acid content" is within specification (<0.5%), thereby protecting downstream yield and regulatory compliance.

References

  • ICH Guidelines. ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[1] International Council for Harmonisation.[1] Available at: [Link]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1] International Council for Harmonisation.[1] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde.[1] PubChem.[1] Available at: [Link][1]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog.[1] Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operational manual for the safe handling of 3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8).[1][2][3] It is designed for researchers requiring immediate, actionable safety logic rather than generic advice.[1][3]

Executive Hazard Analysis

Compound Identity: 3-Chloro-4-methylbenzaldehyde Physical State: Low-melting crystalline solid (Melting Point: ~27–31°C).[1][2][3] Core Hazard: Severe Irritant (Skin/Eye/Respiratory). Operational Risk: The primary danger lies in its phase transition .[1][3] With a melting point near ambient laboratory temperatures (approx. 29°C), this compound can unexpectedly transition from a solid powder to a liquid oil during handling, drastically altering permeation rates through PPE and spill dynamics.[1][3]

Strategic Risk Assessment & Engineering Controls

Before selecting PPE, you must implement the following engineering controls to minimize direct exposure.

Control LevelRequirementTechnical Justification
Primary Containment Chemical Fume Hood Aldehydes possess high vapor pressures relative to their molecular weight.[1][2] The chloro-substituent increases lipophilicity, enhancing potential for dermal absorption of vapors.[1]
Temperature Control Chilled Handling Store and weigh the reagent at 4°C . Handling it cold keeps it in the solid phase, reducing vapor generation and preventing "melt-through" on gloves.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Benzaldehydes undergo autoxidation to form benzoic acids (in this case, 3-chloro-4-methylbenzoic acid).[1][2][3] While not explosive, this degradation creates pressure in waste containers.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is state-dependent . Standard laboratory nitrile gloves are sufficient for the cold solid but may fail rapidly against the liquid melt or solution due to the solvent-like properties of the aldehyde functionality.[1][3]

A. Hand Protection (The "State-Switch" Protocol)[1][3]
  • Scenario 1: Handling Cold Solid (< 25°C)

    • Glove: Standard Nitrile (minimum 0.11 mm / 4-5 mil).[1][2][3]

    • Logic: Solid particles do not permeate nitrile rapidly.[1][3]

  • Scenario 2: Handling Liquid Melt or Organic Solutions

    • Glove: Double-Gloving or Laminate (Silver Shield/4H) .[1][2][3]

    • Logic: Chlorinated aromatic aldehydes can degrade thin nitrile.[1][3] If dexterity allows, wear a Silver Shield liner under a nitrile outer glove.[1][3] If using only nitrile, employ the "Double-Glove with Indicator" method (colored inner glove) and change immediately upon splash.[1][3]

B. Eye & Face Protection[1][3][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1][3]

  • Contraindication: Do NOT rely on safety glasses. Aldehyde vapors cause severe lacrimation and corneal irritation.[1][3] Goggles provide the necessary vapor seal.[1][3]

C. Respiratory Protection
  • Routine Use (In Hood): None required.[1][3]

  • Spill Cleanup / Outside Hood: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1][2][3] The P100 handles the dust; the OV handles the sublimed vapor.[1][3]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting PPE based on the physical state of the reagent.

PPE_Selection_Logic Start Start: Handling 3-Chloro-4-methylbenzaldehyde CheckState Check Physical State (Temp > 27°C?) Start->CheckState SolidState Solid State (Powder/Crystals) CheckState->SolidState No (< 27°C) LiquidState Liquid State (Melt or Solution) CheckState->LiquidState Yes (> 27°C) PPE_Solid PPE: Standard Nitrile (4 mil) + Safety Goggles SolidState->PPE_Solid PPE_Liquid PPE: Double Nitrile OR Laminate Liner (Silver Shield) + Chemical Goggles LiquidState->PPE_Liquid Action_Cold Maintain < 20°C to keep solid PPE_Solid->Action_Cold Best Practice

Figure 1: Decision logic for PPE selection based on the phase-transition risk of 3-Chloro-4-methylbenzaldehyde.

Operational Protocol: Safe Handling & Synthesis

Step 1: Weighing & Transfer
  • Cool Down: Remove the reagent from the refrigerator (4°C) immediately prior to weighing. This ensures it remains a brittle solid, which is easier to manipulate than a sticky semi-melt.[1]

  • Static Control: Use an antistatic gun or polonium strip if available.[1][3] Chlorinated aromatic powders are prone to static charge, which can cause "fly-away" powder that bypasses the sash face.[1]

  • Tools: Use a glass or stainless steel spatula.[1][3] Avoid polystyrene plastics, which may be tacked/dissolved by the aldehyde if it melts.[1]

Step 2: Reaction Setup
  • Solvent Choice: If dissolving, be aware that this compound is highly soluble in DCM (Dichloromethane) and Ethyl Acetate.[1][3]

  • Incompatibility: strictly avoid strong oxidizing agents (e.g., KMnO4, Chromic acid) and strong bases .[1][3] The aldehyde proton is susceptible to abstraction, and oxidation is exothermic.[1]

Emergency Response & Disposal

Spill Response (Small Scale < 50g)
  • Assess Phase: If the room is warm, the spill may be liquid.[1][3]

  • Solid Spill: Gently cover with wet paper towels to prevent dust, then sweep into a bag.[1][3]

  • Liquid/Melt Spill: Absorb with Vermiculite or Sand.[1][3] Do not use paper towels alone, as the high surface area can accelerate oxidation (fire risk).[1][3]

  • Decontamination: Wipe the surface with a dilute soap/water solution, followed by ethanol.[1][3]

Waste Disposal Workflow

This compound is a Halogenated Organic .[1][3] It must be segregated from non-halogenated solvents to prevent costly disposal penalties and safety risks.[1][3]

Waste_Disposal Waste Waste: 3-Chloro-4-methylbenzaldehyde (Reaction Mix or Pure) Classify Is it mixed with Oxidizers? Waste->Classify Seg_Ox DANGER: Quench Oxidizer First! (Reductive Quench) Classify->Seg_Ox Yes Seg_Halo Segregate: Halogenated Organic Waste Classify->Seg_Halo No Seg_Ox->Seg_Halo After Quench Labeling Label: 'Contains Halogens' + 'Aldehyde Hazard' Seg_Halo->Labeling Final Transfer to EHS/Disposal Unit Labeling->Final

Figure 2: Waste disposal workflow emphasizing the segregation of halogenated organics and oxidizer incompatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methylbenzaldehyde
Reactant of Route 2
3-Chloro-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.